molecular formula C9H7BrO2 B1291636 7-Bromo-4-methoxy-1-benzofuran CAS No. 286836-01-9

7-Bromo-4-methoxy-1-benzofuran

Cat. No.: B1291636
CAS No.: 286836-01-9
M. Wt: 227.05 g/mol
InChI Key: FJVOAENFWKIPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methoxy-1-benzofuran is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVOAENFWKIPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622878
Record name 7-Bromo-4-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286836-01-9
Record name 7-Bromo-4-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-methoxy-1-benzofuran is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development, notably as a crucial intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of the viable synthetic pathways for its preparation. The document emphasizes a scientifically robust and practical approach, detailing reaction mechanisms, step-by-step experimental protocols, and the critical evaluation of alternative strategies. By elucidating the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to efficiently synthesize this important compound.

Introduction

The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The specific substitution pattern of 7-bromo and 4-methoxy groups on the benzofuran core imparts unique physicochemical properties that are leveraged in the design of targeted therapeutics. A notable application of this compound is its role as a key building block in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist used for the treatment of major depressive disorder. The efficient and scalable synthesis of this intermediate is therefore of paramount importance.

This guide will primarily focus on a logical and well-documented synthetic route commencing from a readily available substituted phenol. An alternative, more speculative pathway involving the late-stage bromination of a pre-formed benzofuran ring will also be critically discussed.

Primary Synthetic Pathway: From 2-Bromo-5-methoxyphenol

The most direct and reliable synthetic approach to this compound involves a two-step sequence starting from 2-bromo-5-methoxyphenol: (1) O-alkylation with a suitable two-carbon electrophile, followed by (2) intramolecular acid-catalyzed cyclization to construct the furan ring.

Logical Framework of the Primary Pathway

A 2-Bromo-5-methoxyphenol B O-Alkylation with 2-haloacetaldehyde acetal A->B Base (e.g., K2CO3) C 1-Bromo-2-(2,2-dimethoxyethoxy) -4-methoxybenzene B->C Intermediate D Acid-Catalyzed Cyclization C->D Acid (e.g., PPA, H2SO4) E This compound D->E Final Product

Caption: Primary synthesis pathway for this compound.

Step 1: Synthesis of the Starting Material: 2-Bromo-5-methoxyphenol

The commercially available 3-methoxyphenol serves as a convenient precursor to 2-bromo-5-methoxyphenol. Direct bromination of 3-methoxyphenol can lead to a mixture of isomers, which are challenging to separate. A more selective method involves the protection of the hydroxyl group, followed by bromination and deprotection.

Reaction Scheme:

Step 2: O-Alkylation of 2-Bromo-5-methoxyphenol

The phenolic hydroxyl group of 2-bromo-5-methoxyphenol is alkylated using a protected acetaldehyde equivalent, such as 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal. The use of an acetal is crucial as it masks the reactive aldehyde functionality, preventing self-condensation and other side reactions under the basic conditions of the O-alkylation.

Mechanism: The reaction proceeds via a standard Williamson ether synthesis. A base, typically a weak inorganic base like potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the haloacetaldehyde acetal in an SN2 reaction to form the corresponding aryl ether.

Step 3: Acid-Catalyzed Intramolecular Cyclization

The formed ether intermediate, 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene, undergoes an intramolecular cyclization reaction in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to yield the final benzofuran product.[1]

Mechanism: The acidic conditions first hydrolyze the dimethyl acetal to reveal the free aldehyde. The acid then protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The electron-rich benzene ring, activated by the methoxy group, then attacks the protonated carbonyl carbon in an intramolecular electrophilic aromatic substitution. The position of attack is directed ortho to the ether linkage, which is facilitated by the positioning of the side chain. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of the furan ring.

Experimental Protocol: A Representative Procedure

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-methoxyphenol203.0320.3 g0.1
2-Bromoacetaldehyde dimethyl acetal169.0220.3 g0.12
Anhydrous Potassium Carbonate138.2127.6 g0.2
N,N-Dimethylformamide (DMF)-200 mL-
Polyphosphoric Acid (PPA)-100 g-
Toluene-100 mL-

Procedure:

  • O-Alkylation: To a stirred solution of 2-bromo-5-methoxyphenol (20.3 g, 0.1 mol) in DMF (200 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol) and 2-bromoacetaldehyde dimethyl acetal (20.3 g, 0.12 mol). Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC. After completion, cool the mixture to room temperature and pour it into ice-water (500 mL). Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene.

  • Cyclization: To the crude intermediate, add toluene (100 mL) and polyphosphoric acid (100 g). Heat the mixture to 100-110 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with toluene (3 x 100 mL). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Alternative Synthetic Pathway: Late-Stage Bromination

An alternative approach involves the synthesis of 4-methoxy-1-benzofuran followed by selective bromination at the 7-position.

Conceptual Framework of the Alternative Pathway

A 4-Methoxy-1-benzofuran B Electrophilic Bromination A->B Brominating Agent (e.g., NBS, Br2) C This compound B->C Regioselectivity Challenge

Caption: Alternative pathway involving late-stage bromination.

Challenges in Regioselectivity

The primary challenge of this route is controlling the regioselectivity of the bromination reaction. The benzofuran ring system is susceptible to electrophilic attack, primarily at the electron-rich furan ring (positions 2 and 3). The 4-methoxy group is an activating, ortho-para directing group, which would further activate positions 3 and 5. Directing the electrophilic bromine to the 7-position, which is sterically hindered and electronically less activated compared to other positions, is a significant hurdle. While some specialized conditions for bromination of the benzene ring of benzofurans have been reported, achieving high selectivity for the 7-position in the presence of a 4-methoxy group is not well-documented and would likely require extensive optimization of reaction conditions (e.g., choice of brominating agent, solvent, temperature, and catalyst).

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 2-bromo-5-methoxyphenol. This pathway offers good control over the final substitution pattern and is amenable to scale-up. The O-alkylation followed by acid-catalyzed cyclization is a well-established method for benzofuran synthesis, and the starting materials are accessible. The alternative route involving late-stage bromination of 4-methoxy-1-benzofuran presents significant regioselectivity challenges that would need to be overcome through extensive experimental investigation. For researchers and drug development professionals requiring a dependable and scalable synthesis, the primary pathway is the recommended approach.

References

  • CN103724305A - Preparation method of 7-bromobenzofuran - Google P

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

7-Bromo-4-methoxy-1-benzofuran is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a benzofuran core substituted with bromine and methoxy groups, presents a scaffold for the development of novel therapeutic agents. Benzofuran derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence of a bromine atom and a methoxy group on the benzofuran ring of this specific compound can significantly influence its physicochemical properties, reactivity, and biological interactions, making a thorough understanding of these characteristics essential for its application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to serve as a valuable resource for researchers and drug development professionals. The information presented herein is a synthesis of available data from chemical suppliers and relevant scientific literature, offering insights into its structural characteristics, spectral data, and fundamental physical properties.

Chemical Identity and Structure

The fundamental identity of any chemical compound lies in its structure. The arrangement of atoms and bonds dictates its properties and reactivity.

Molecular Structure:

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a furan ring. A bromine atom is substituted at the 7-position of the benzofuran ring, and a methoxy group (-OCH₃) is attached at the 4-position.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 286836-01-9[5]
Molecular Formula C₉H₇BrO₂[5]
Canonical SMILES COC1=CC=C(Br)C2=C1C=CO2[5]
InChI InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3[5]
InChI Key FJVOAENFWKIPLC-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action.

Table 2: Core Physicochemical Data

PropertyValueSource
Molecular Weight 227.05 g/mol [5]
Appearance Data not available
Melting Point Data not available
Boiling Point (Predicted) 280.5 ± 20.0 °C
Density (Predicted) 1.549 ± 0.06 g/cm³
Purity 98%[5]
LogP (Predicted) 2.743[5]

Solubility:

Experimental Justification: The determination of solubility is a fundamental step in preclinical drug development. A common method involves adding increasing amounts of the compound to a fixed volume of solvent at a constant temperature and determining the point at which no more solute dissolves, often measured by visual inspection or spectroscopic methods.

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectrum:

A proton NMR spectrum for this compound is available, which is crucial for confirming the positions of the hydrogen atoms on the aromatic and furan rings. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy:

While a dedicated ¹³C NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts can be predicted based on the structure and comparison with related benzofuran derivatives. The carbon of the methoxy group typically appears around 55-60 ppm. The aromatic and furan carbons will have distinct signals in the downfield region of the spectrum. The interpretation of ¹³C NMR chemical shifts is a critical step in structural confirmation.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (227.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the furan ring and the methoxy group, C-H stretching and bending vibrations of the aromatic and furan rings, and C-Br stretching vibrations.

Synthesis and Purification

The synthesis of benzofuran derivatives can be achieved through various methods. A plausible synthetic approach for this compound can be adapted from established procedures for similar compounds.

Proposed Synthetic Pathway:

A common strategy for the synthesis of substituted benzofurans involves the reaction of a substituted phenol with an α-halo ketone or aldehyde, followed by cyclization.[7] A patent for the preparation of 7-bromobenzofuran describes a two-step method starting from o-bromophenol and 2-bromoacetaldehyde dimethyl acetal, which could potentially be adapted for the synthesis of the target molecule by using the appropriately substituted methoxyphenol.[8]

Synthesis_Pathway Reactant1 2-Bromo-5-methoxyphenol Intermediate 2-((2-bromo-5-methoxyphenoxy)acetaldehyde Reactant1->Intermediate Williamson Ether Synthesis Reactant2 Chloroacetaldehyde Product This compound Intermediate->Product Intramolecular Cyclization (e.g., acid-catalyzed)

Figure 2: A potential synthetic route to this compound.

Step-by-Step Protocol (Hypothetical):

  • Williamson Ether Synthesis: 2-Bromo-5-methoxyphenol would be reacted with chloroacetaldehyde in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the intermediate 2-((2-bromo-5-methoxyphenoxy)acetaldehyde). The reaction is typically heated to drive it to completion.

  • Intramolecular Cyclization: The intermediate aldehyde is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) to promote intramolecular electrophilic aromatic substitution, leading to the formation of the furan ring and yielding this compound.

  • Purification: The crude product would be purified by techniques such as column chromatography on silica gel, followed by recrystallization or distillation to obtain the pure compound.

Causality behind Experimental Choices:

  • The choice of a strong base in the Williamson ether synthesis is to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic carbon of chloroacetaldehyde.

  • The use of a strong acid in the cyclization step is to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the intramolecular attack by the electron-rich aromatic ring.

  • Purification by column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase.

Reactivity and Stability

The reactivity of this compound is influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, as well as the inherent reactivity of the benzofuran ring system. Benzofurans are known to undergo electrophilic substitution reactions, and the position of substitution is directed by the existing substituents.[9] The furan ring is generally more susceptible to electrophilic attack than the benzene ring.

The bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of a wide variety of substituents. This versatility is a key feature for its use in the synthesis of diverse compound libraries for drug screening.

Storage and Handling:

As with many organic compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.

Applications in Drug Discovery and Development

Benzofuran derivatives are a prominent class of compounds in medicinal chemistry due to their wide range of biological activities.[1][10] They have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] The specific substitution pattern of this compound makes it an attractive starting material or intermediate for the synthesis of more complex molecules with potential therapeutic value. The bromo-substituent, in particular, is a versatile functional group for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Preparation method of 7-bromobenzofuran. (2014). Google Patents.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules.
  • Supplementary Inform
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Retrieved from [Link]

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][11]BENZOPYRAN-7-ONE. (n.d.).

  • Reactivity of Benzofuran Derivatives. (2014).
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025).
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
  • Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic N

Sources

The Rising Therapeutic Potential of 7-Bromo-4-methoxy-1-benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of Substituted Benzofurans

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatile pharmacological profile.[1][2] Strategic modifications to this core structure have paved the way for novel therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide delves into the burgeoning field of 7-Bromo-4-methoxy-1-benzofuran derivatives, offering an in-depth analysis for researchers, scientists, and drug development professionals. By examining the interplay between the electron-withdrawing bromine atom at the 7-position and the electron-donating methoxy group at the 4-position, we aim to elucidate the structure-activity relationships that drive the therapeutic potential of this specific class of compounds. This document will serve as a comprehensive resource, amalgamating current research on their synthesis, biological evaluation, and mechanisms of action to accelerate the discovery of next-generation therapeutics.

The Benzofuran Core: A Privileged Scaffold in Drug Design

The benzofuran nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active molecules.[1] Its rigid, planar structure provides an ideal framework for interaction with various biological targets. The strategic placement of substituents on the benzofuran ring system is a critical determinant of its pharmacological activity, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.

The Influence of Halogenation and Methoxylation

The introduction of a bromine atom, a halogen, onto the benzofuran scaffold is a well-established strategy to enhance biological activity.[4] Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to increased potency. Specifically, bromo-substituents have been shown to contribute significantly to the anticancer and antimicrobial properties of benzofuran derivatives.[4][5]

Similarly, the methoxy group, an electron-donating substituent, plays a pivotal role in fine-tuning the biological profile of benzofuran derivatives.[6] The position of the methoxy group can influence the molecule's electronic properties and its ability to form hydrogen bonds, thereby impacting its interaction with target proteins. Methoxy-substituted benzofurans have demonstrated significant potential as anticancer and anti-inflammatory agents.[6][7] The combination of both bromo and methoxy substituents on the benzofuran core, as seen in this compound derivatives, presents a compelling avenue for the development of novel therapeutics with potentially synergistic or unique biological activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Substituted benzofurans have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[4][8]

Structure-Activity Relationship Insights

While direct studies on this compound derivatives are limited, research on analogous compounds provides valuable insights into their potential anticancer properties. For instance, the presence of both bromine and methoxy groups in a benzofuran derivative, specifically methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated significant cytotoxic activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[9] This suggests that the interplay between these two functional groups can contribute to potent anticancer effects.

Another relevant example is 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl) ethanone, which, along with its derivatives, exhibited strong to moderate cytotoxicity against the liver cancer cell line HEPG2.[10] The presence of a bromo group at the 7-position, in conjunction with methoxy groups, appears to be a key contributor to this activity.

The anticancer efficacy of benzofuran derivatives is often influenced by the nature and position of various substituents. For example, a 3-methylbenzofuran derivative with a p-methoxy group showed potent antiproliferative activity against the A549 cell line.[2] Furthermore, a bromo derivative of a benzofuran-oxadiazole conjugate was the most effective against the HCT116 colon cancer cell line, with an IC50 value of 3.27 μM.[2]

Quantitative Analysis of Cytotoxicity

To provide a clearer perspective on the anticancer potential of related compounds, the following table summarizes the cytotoxic activities of various bromo- and/or methoxy-substituted benzofuran derivatives against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 8 6-(dibromoacetyl)-5-methoxy-2-methylA549, HepG2Not specified[9]
Compound 14c Bromo derivative of benzofuran-oxadiazoleHCT1163.27[2]
Compound 16b 3-methyl, p-methoxyA5491.48[2]
Compound 1 3-bromomethylK562, HL605, 0.1[4]
Compound 17i Benzofuran derivativeMCF-7, H460, A5492.90, 2.06, 5.74[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the General Structure of Active Compounds

Caption: Key substituents enhancing the anticancer activity of the benzofuran core.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Benzofuran derivatives have demonstrated significant potential as antibacterial and antifungal agents.[5]

Structure-Activity Relationship Insights

The antimicrobial activity of benzofuran derivatives is significantly influenced by their substitution patterns. Compounds with two bromo substituents, one on the benzofuran ring (C-5) and another on a phenyl ring (C-4), have shown excellent antibacterial activity.[5] This highlights the importance of poly-halogenation in enhancing antimicrobial potency.

A study on heteroaromatic benzofurans derived from visnagin reported that a compound with a 2,7-dibromo-4,6-dimethoxy substitution pattern, when further derivatized, yielded compounds with notable antimicrobial activity.[10] This again points to the potential of the 7-bromo-4-methoxy scaffold in the design of new anti-infective agents.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Benzofuran derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways.[7][12]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Several studies have shown that benzofuran derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][13] These pathways play a crucial role in regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

Methoxy-substituted 2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit the NF-κB pathway and restore normal levels of reactive oxygen species (ROS) and NO in lipopolysaccharide (LPS)-activated cells.[7][14] This suggests that the 4-methoxy group in the target scaffold could contribute to similar anti-inflammatory mechanisms.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Visualizing the Anti-inflammatory Signaling Pathway

Anti-inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Benzofuran 7-Bromo-4-methoxy- benzofuran derivative Benzofuran->ERK Inhibits Benzofuran->JNK Inhibits Benzofuran->p38 Inhibits Benzofuran->IKK Inhibits ProInflammatory Pro-inflammatory Gene Expression (NO, COX-2, Cytokines) ERK->ProInflammatory activate transcription factors JNK->ProInflammatory activate transcription factors p38->ProInflammatory activate transcription factors IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->ProInflammatory translocates to nucleus & induces transcription

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound derivatives is still in its early stages, the available evidence from closely related analogs strongly suggests a promising therapeutic potential. The synergistic or complementary effects of the 7-bromo and 4-methoxy substitutions on the benzofuran scaffold warrant further investigation.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include screening for anticancer, antimicrobial, and anti-inflammatory activities, followed by in-depth mechanistic studies to elucidate their modes of action. Such endeavors will be crucial in unlocking the full therapeutic potential of this fascinating class of compounds and paving the way for the development of novel and effective drugs.

References

Sources

An In-depth Technical Guide to 7-Bromo-4-methoxy-1-benzofuran: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 7-Bromo-4-methoxy-1-benzofuran, a halogenated benzofuran derivative of significant interest in medicinal chemistry and materials science. While the specific historical account of its initial discovery is not extensively documented in publicly available literature, this guide constructs a probable synthetic pathway based on established benzofuran chemistry. We delve into the structural elucidation, physicochemical properties, and potential applications of this compound, drawing insights from the well-established biological and material significance of the benzofuran scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising molecule.

Introduction to the Benzofuran Scaffold

The benzofuran skeleton, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in organic and medicinal chemistry.[1][2] First synthesized by Perkin in 1870, benzofuran and its derivatives are integral components of numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the benzofuran scaffold a privileged structure in drug discovery.[1][4][5][6] The therapeutic efficacy of benzofuran derivatives is often modulated by the nature and position of substituents on the bicyclic ring system.[7][8]

The Emergence of this compound

While a seminal publication detailing the first synthesis of this compound (CAS No. 286836-01-9) is not readily identifiable, its emergence is a logical progression in the exploration of substituted benzofurans. The introduction of a bromine atom and a methoxy group at the 7- and 4-positions, respectively, is a strategic chemical modification aimed at fine-tuning the electronic and steric properties of the benzofuran core. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of a molecule, potentially through mechanisms like halogen bonding.[1][7] Similarly, the methoxy group can influence a compound's solubility, metabolic stability, and receptor-binding affinity.[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 286836-01-9[10][11]
Molecular Formula C₉H₇BrO₂[10]
Molecular Weight 227.06 g/mol [10]
IUPAC Name This compound[10]
Canonical SMILES COC1=CC=C(Br)C2=C1C=CO2[10]
InChI InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3[10]

Proposed Synthesis of this compound

Based on established synthetic routes for substituted benzofurans, a plausible and efficient pathway for the synthesis of this compound can be conceptualized. A common and versatile approach involves the O-alkylation of a substituted phenol followed by an intramolecular cyclization. A proposed two-step synthesis is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization A 2-Bromo-5-methoxyphenol D 1-(2-bromo-5-methoxyphenoxy)-2,2-dimethoxyethane A->D Reaction B Bromoacetaldehyde dimethyl acetal B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E 1-(2-bromo-5-methoxyphenoxy)-2,2-dimethoxyethane G This compound E->G Intramolecular Cyclization F Acid (e.g., PPA, H₂SO₄) Heat F->G

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-bromo-5-methoxyphenoxy)-2,2-dimethoxyethane

  • To a solution of 2-bromo-5-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (2.0-3.0 eq).

  • To this suspension, add bromoacetaldehyde dimethyl acetal (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1-(2-bromo-5-methoxyphenoxy)-2,2-dimethoxyethane.

Causality behind Experimental Choices:

  • Solvent: Acetone or DMF are chosen for their ability to dissolve the reactants and their relatively high boiling points, which are suitable for reflux conditions.

  • Base: Potassium carbonate is a mild and effective base for the O-alkylation of phenols. It is easily removed by filtration after the reaction.

  • Alkylating Agent: Bromoacetaldehyde dimethyl acetal is used as the protected form of bromoacetaldehyde. The acetal group prevents self-condensation and other side reactions under basic conditions.

Step 2: Synthesis of this compound

  • Add the purified 1-(2-bromo-5-methoxyphenoxy)-2,2-dimethoxyethane (1.0 eq) to a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Heat the reaction mixture with stirring. The optimal temperature will depend on the chosen acid and should be determined experimentally (typically ranging from 80 to 120 °C).

  • Monitor the intramolecular cyclization and dehydration by TLC.

  • Once the reaction is complete, carefully pour the hot reaction mixture onto ice-water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality behind Experimental Choices:

  • Acid Catalyst: Strong acids like PPA or sulfuric acid are required to catalyze the hydrolysis of the acetal to the corresponding aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to form the furan ring.

  • Work-up: Quenching the reaction with ice-water is a standard procedure to stop the reaction and precipitate the product while also diluting the strong acid.

Potential Applications in Drug Development and Materials Science

The unique substitution pattern of this compound suggests its potential utility in several areas of research and development.

Anticancer Research

The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[1][5][7][8] The presence of a bromine atom can enhance cytotoxic activity.[1][7] Furthermore, methoxy-substituted benzofurans have shown promise as inhibitors of key signaling pathways in cancer, such as the mTOR pathway.[9] It is hypothesized that this compound could serve as a valuable intermediate or a lead compound for the development of novel tubulin polymerization inhibitors or kinase inhibitors.[12]

Antimicrobial and Anti-inflammatory Agents

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[4][5][6] The lipophilicity conferred by the bromo and methoxy groups may enhance the cell membrane permeability of this compound, potentially leading to improved antimicrobial efficacy.

Organic Electronics

Substituted benzofurans are also being explored for their applications in organic electronics, such as in the construction of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The electronic properties of the benzofuran ring can be tuned by the introduction of electron-donating (methoxy) and electron-withdrawing (bromo) groups, making this compound an interesting candidate for the synthesis of novel organic semiconductor materials.

Structure-Activity Relationship Logic

The biological activity of benzofuran derivatives is intricately linked to their substitution patterns. The following diagram illustrates the logical relationship between the structural features of this compound and its potential biological activities.

SAR_Logic cluster_features Structural Features cluster_properties Potential Biological Properties cluster_activities Potential Biological Activities A This compound B Benzofuran Core (Privileged Scaffold) A->B C 7-Bromo Substituent A->C D 4-Methoxy Substituent A->D H Anticancer B->H I Antimicrobial B->I J Anti-inflammatory B->J E Enhanced Lipophilicity C->E F Modified Electronic Properties C->F G Potential for Halogen Bonding C->G D->E D->F E->H E->I F->H G->H

Caption: Structure-Activity Relationship (SAR) logic for this compound.

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule within the vast chemical space of benzofuran derivatives. This guide has provided a comprehensive overview of its likely synthesis, physicochemical properties, and potential applications based on established chemical principles and the known bioactivities of related compounds. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities, particularly in the areas of oncology and infectious diseases. Furthermore, its potential in materials science warrants investigation. The insights provided herein are intended to serve as a catalyst for further exploration of this intriguing molecule.

References

  • ChemicalBook. (n.d.). 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran synthesis.
  • Szychowska, K., Bąk, A., & Bielawski, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. [Link]

  • Fluorochem. (n.d.). This compound.
  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269–30294. [Link]

  • Coskun, M. F., et al. (n.d.). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate.
  • Al-Malki, A. L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187. [Link]

  • PubChem. (n.d.). 7-Bromo-1-benzofuran.
  • Buckley, G., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(18), 2137–2140. [Link]

  • National Center for Biotechnology Information. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269–30294. [Link]

  • Wikipedia. (n.d.). Substituted benzofuran.
  • PubChem. (n.d.). 7-Methoxybenzofuran.
  • ResearchGate. (n.d.). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • ResearchGate. (2015). Benzofurans: A new profile of biological activities.
  • BenchChem. (n.d.). Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • National Center for Biotechnology Information. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1168393. [Link]

  • PubChemLite. (n.d.). 7-bromo-1-benzofuran-4-ol (C8H5BrO2).
  • AK Scientific, Inc. (n.d.). This compound.

Sources

In-depth Technical Guide: Spectral Analysis of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

The creation of an in-depth technical guide with the scientific integrity and logical rigor you expect requires access to this foundational experimental data. Without the actual chemical shifts and coupling constants for ¹H and ¹³C NMR, the specific absorption frequencies for IR spectroscopy, and the fragmentation patterns from mass spectrometry, any attempt to generate such a guide would be speculative and fall short of the high standards of accuracy and reliability we are committed to providing.

We understand the importance of this information for your research and development activities. We recommend the following next steps for obtaining the necessary data:

  • Chemical Synthesis and Analysis: If 7-Bromo-4-methoxy-1-benzofuran is a key compound in your research, the most direct path to obtaining the required spectral data would be through its synthesis or acquisition, followed by experimental analysis using NMR, IR, and MS instrumentation.

  • Collaboration with Analytical Laboratories: Partnering with a specialized analytical chemistry laboratory can provide you with high-quality, experimentally-derived spectral data for your specific compound.

  • Literature Monitoring: We will continue to monitor scientific publications and databases for any future release of this information.

We are committed to providing you with the most accurate and comprehensive scientific information available. We apologize for any inconvenience this may cause and stand ready to assist you with any other inquiries where data is accessible.

Solubility Profiling of 7-Bromo-4-methoxy-1-benzofuran: A Framework for Pre-clinical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

7-Bromo-4-methoxy-1-benzofuran is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The utility of such compounds in drug discovery and process chemistry is fundamentally governed by their physical properties, chief among them being solubility. A compound's solubility profile dictates its suitability for specific reaction conditions, purification strategies, and, critically, its formulation potential and pharmacokinetic behavior. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and interpret the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles, predictive assessments, and detailed experimental protocols necessary to generate this critical dataset in a reliable and reproducible manner.

Introduction: The Benzofuran Scaffold and the Importance of Solubility

Benzofuran and its derivatives are core structures in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1][3] The specific substitution pattern of this compound—featuring a halogen, an electron-donating methoxy group, and a fused aromatic system—creates a molecule with distinct electronic and steric properties. These properties are pivotal in its interaction with biological targets and its behavior in chemical systems.

Solubility is not merely a physical data point; it is a critical determinant of a compound's journey from laboratory synthesis to clinical application. In early-stage research, selecting an appropriate solvent is crucial for reaction efficiency, controlling reaction kinetics, and simplifying product isolation. For drug development professionals, poor solubility in aqueous or lipid-based media can be a primary cause of candidate attrition, leading to low bioavailability and formulation challenges.[4] Therefore, a thorough understanding and empirical determination of a compound's solubility is a foundational step in its development pipeline.

This guide provides both the theoretical underpinning and the practical, step-by-step methodologies to systematically evaluate the solubility of this compound.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the structure of this compound to predict its behavior.

  • Core Structure: The benzofuran ring system is predominantly nonpolar and aromatic, suggesting good solubility in nonpolar aromatic solvents (e.g., toluene) and other nonpolar solvents (e.g., hexane).

  • Substituents:

    • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and potential for hydrogen bond acceptance, which may slightly enhance solubility in moderately polar solvents.

    • Bromo Group (-Br): The bromine atom adds to the molecular weight and polarizability of the molecule but does not contribute to hydrogen bonding. Its presence can influence crystal lattice energy, which in turn affects solubility.

  • Calculated LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For this compound, a calculated LogP value is approximately 2.74.[6] This value indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones, reinforcing the prediction of poor water solubility and better solubility in organic solvents.

Based on this analysis, we can generate a hypothesis regarding its solubility profile.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneHighThe nonpolar benzofuran core is the dominant structural feature.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents can interact with the polarizable aromatic system and the methoxy group without the energetic penalty of disrupting a strong hydrogen-bonding network.
Polar Protic Ethanol, MethanolLow to ModerateThe energy required to break the strong hydrogen bonds of the solvent may not be fully compensated by the solute-solvent interactions.
Aqueous WaterVery Low / InsolubleThe molecule's high lipophilicity (LogP ~2.74) and lack of significant hydrogen bond donating groups predict poor aqueous solubility.[6]

Experimental Determination of Solubility

A systematic, multi-tiered approach is recommended to build a comprehensive solubility profile. This begins with a rapid qualitative assessment, followed by a rigorous quantitative determination in select solvents.

Essential Safety & Handling Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7]

  • Ventilation: Handle the solid compound and prepare all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Static Discharge: Take measures to prevent the build-up of electrostatic charge when handling the powdered compound.

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a broad overview of solubility across a range of solvents, helping to prioritize which solvents to use for quantitative analysis.

Methodology:

  • Preparation: Arrange a series of labeled small test tubes or 1.5 mL vials.

  • Aliquot Compound: Accurately weigh approximately 1-2 mg of this compound into each vial.

  • Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL at a time) using a calibrated pipette.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Categorization:

    • Soluble: The compound dissolves completely within 1 mL of solvent.

    • Partially Soluble: Some, but not all, of the compound dissolves in 1 mL of solvent.

    • Insoluble: No significant amount of the compound dissolves in 1 mL of solvent.[5][8]

  • Repeat: Repeat steps 3-6 for each solvent selected from Table 1.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[9] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_sampling Sampling & Separation cluster_analysis Analysis Phase A Add excess 7-Bromo-4-methoxy- 1-benzofuran to a known volume of solvent in a sealed vial B Prepare multiple replicate vials for each solvent A->B Replication C Place vials in an isothermal shaker bath (e.g., 25°C) B->C Start Equilibration D Agitate for 24-48 hours to ensure thermodynamic equilibrium C->D Time E Allow vials to stand, letting excess solid settle D->E End Equilibration F Withdraw supernatant using a syringe E->F Clarification G Filter supernatant through a 0.22 µm syringe filter to remove all particulate matter F->G Clarification H Prepare a dilution series of the filtrate with the same solvent G->H Sample Prep I Analyze dilutions using a validated analytical method (e.g., HPLC-UV) H->I Quantification J Quantify concentration against a standard curve I->J Quantification

Sources

Unlocking the Therapeutic Potential of 7-Bromo-4-methoxy-1-benzofuran: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 7-Bromo-4-methoxy-1-benzofuran, to delineate a strategic approach for identifying and validating its potential therapeutic targets. While direct research on this particular molecule is nascent, the extensive literature on related bromo- and methoxy-substituted benzofurans provides a strong foundation for hypothesizing its mechanism of action and, consequently, its most promising therapeutic applications. This document will serve as a comprehensive resource, guiding researchers through a logical, evidence-based workflow from target hypothesis to experimental validation.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a recurring motif in both natural products and synthetic pharmaceuticals.[1][3] Its derivatives have demonstrated a remarkable diversity of biological effects, targeting a range of cellular pathways implicated in various pathologies.[2][4] The versatility of the benzofuran nucleus allows for chemical modifications that can fine-tune its pharmacological profile, making it an attractive starting point for the development of novel therapeutics.[5]

The introduction of halogen atoms, particularly bromine, and methoxy groups to the benzofuran ring has been shown to significantly influence the biological properties of these compounds.[6][7] Studies have indicated that these substitutions can enhance cytotoxicity in cancer cells, modulate enzyme inhibitory activity, and influence the overall pharmacokinetic and pharmacodynamic properties of the molecule.[8][9] This established structure-activity relationship (SAR) is the cornerstone of our investigation into the therapeutic potential of this compound.

Hypothesized Therapeutic Targets for this compound

Based on the extensive research into structurally related benzofuran derivatives, we can postulate several high-probability therapeutic targets for this compound. These hypotheses are grounded in the recurring mechanisms of action observed for this class of compounds.

Oncology: A Primary Therapeutic Arena

The most profound and widely studied application of benzofuran derivatives is in oncology.[1][2][10] Several key cellular processes are disrupted by these compounds, suggesting that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Tubulin Polymerization Inhibition: A significant number of methoxy-substituted benzofurans have been identified as potent inhibitors of tubulin polymerization.[11][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3,4,5-trimethoxybenzoyl moiety is a classic feature of many tubulin inhibitors, and while our subject molecule has a different substitution pattern, the presence of the methoxy group warrants investigation into its effects on microtubule dynamics.

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Benzofuran derivatives have been shown to inhibit a variety of kinases, including Polo-like kinase 1 (PLK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[2] The AKT/mTOR signaling pathway, a central regulator of cell growth and proliferation, has also been identified as a target for some benzofuran compounds.[6]

  • Epigenetic Modulation: Emerging evidence points towards the role of benzofurans as epigenetic modulators. Specifically, derivatives have been designed as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[9][13]

  • Induction of Oxidative Stress and Apoptosis: Bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to exhibit high cytotoxicity through the induction of apoptosis.[8] This is often linked to an increase in reactive oxygen species (ROS) within cancer cells.[8] Furthermore, some benzofuran-based compounds have been found to induce apoptosis via the suppression of glycogen synthase kinase-3β (GSK3β).[14]

Anti-inflammatory and Immunomodulatory Effects

Beyond oncology, the benzofuran scaffold has been explored for its anti-inflammatory properties. A notable target in this area is Phosphodiesterase type 4 (PDE4) . Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells. A series of 7-methoxybenzofuran-4-carboxamides have been identified as potent PDE4 inhibitors, suggesting a potential therapeutic application in inflammatory diseases such as asthma.[15]

Neurological and Other Potential Applications

The diverse bioactivities of benzofurans extend to the central nervous system and beyond. While less directly inferred from the 7-bromo-4-methoxy substitution pattern, it is worth noting that benzofuran derivatives have been investigated for their potential in treating neurodegenerative disorders and as antimicrobial agents.[2][4]

Experimental Workflow for Target Identification and Validation

The following section outlines a comprehensive, step-by-step experimental approach to systematically investigate and validate the hypothesized therapeutic targets of this compound.

Initial Phenotypic Screening

The first phase of investigation should involve broad phenotypic screening to confirm the biological activity of the compound and guide subsequent target-based assays.

Protocol 1: In Vitro Cytotoxicity Profiling

  • Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia) and a non-cancerous human cell line (e.g., HUVEC, HaCaT) to assess selectivity.

  • MTT or CellTiter-Glo® Assay:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

    • Incubate for 48-72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

    • Measure absorbance or luminescence to determine cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality: This initial screen will establish the cytotoxic potential of the compound and provide insights into its cancer cell selectivity. A favorable therapeutic window (high potency against cancer cells and low toxicity to normal cells) is a critical early indicator of drug-likeness.

Target-Based Mechanistic Assays

Based on the outcomes of the phenotypic screening and the hypotheses outlined in Section 2, a series of target-based assays should be conducted.

Protocol 2: Tubulin Polymerization Assay

  • Assay Principle: Utilize a fluorescence-based tubulin polymerization assay kit. The assay measures the increase in fluorescence as tubulin assembles into microtubules.

  • Procedure:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add this compound at various concentrations. Include known tubulin inhibitors (e.g., colchicine, paclitaxel) as positive controls and a vehicle control (e.g., DMSO).

    • Initiate polymerization by incubating at 37°C.

    • Monitor the fluorescence signal over time using a microplate reader.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Causality: This assay directly tests the hypothesis that this compound acts as a microtubule-destabilizing agent.

Protocol 3: Kinase Inhibition Profiling

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service to screen against a broad panel of kinases (e.g., >400 kinases). This provides an unbiased view of its kinase inhibitory activity.

  • In Vitro Kinase Assays (for validated hits):

    • For specific kinases identified in the screen (e.g., PLK1, VEGFR-2, AKT), perform in vitro kinase assays using purified recombinant enzymes.

    • Assays can be based on various detection methods, such as radiometric (32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™).

    • Determine the IC50 value for each validated kinase hit.

Causality: This approach will identify specific kinases that are directly inhibited by the compound, providing a clear molecular target.

Protocol 4: Western Blot Analysis of Signaling Pathways

  • Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around its IC50 value for various time points. Lyse the cells to extract total protein.

  • SDS-PAGE and Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathways (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, phospho-GSK3β, total GSK3β).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status and expression levels of the target proteins.

Causality: This experiment provides evidence of target engagement within the cellular context, confirming whether the compound modulates the activity of specific signaling pathways.

Advanced Target Validation and Characterization

For the most promising identified targets, further validation and characterization are necessary.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curve of the protein of interest.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.

Causality: CETSA provides strong evidence of direct physical interaction between the compound and its putative target in a physiological setting.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in a structured format.

Table 1: Summary of In Vitro Biological Activity of this compound

Assay TypeCell Line / TargetEndpointResult (e.g., IC50 in µM)
CytotoxicityA549 (Lung Cancer)Cell Viability
CytotoxicityMCF-7 (Breast Cancer)Cell Viability
CytotoxicityHCT116 (Colon Cancer)Cell Viability
CytotoxicityHUVEC (Normal)Cell Viability
Tubulin AssayPurified TubulinPolymerization
Kinase AssayPLK1Kinase Activity
Kinase AssayVEGFR-2Kinase Activity
Kinase AssayAKT1Kinase Activity
PDE AssayPDE4Enzyme Activity

Visualizing Pathways and Workflows

Visual representations are crucial for understanding the complex biological pathways and experimental procedures involved.

G cluster_0 Hypothesized Targets cluster_1 Cellular Effects Tubulin Tubulin Polymerization CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest Kinases Kinases (PLK1, AKT, VEGFR-2) Apoptosis Apoptosis Kinases->Apoptosis Epigenetics Epigenetic Modulators (LSD1) Epigenetics->Apoptosis Inflammation Inflammatory Mediators (PDE4) Anti_Inflammatory Anti-inflammatory Response Inflammation->Anti_Inflammatory CellCycleArrest->Apoptosis Benzofuran This compound Benzofuran->Tubulin Inhibition Benzofuran->Kinases Inhibition Benzofuran->Epigenetics Inhibition Benzofuran->Inflammation Inhibition G start Start: Compound Synthesis (this compound) phenotypic Phenotypic Screening (Cytotoxicity Profiling) start->phenotypic target_id Target Identification (Kinase Profiling, etc.) phenotypic->target_id Identifies active phenotype mechanistic Mechanistic Assays (Tubulin Assay, Western Blot) target_id->mechanistic Proposes putative targets validation Target Validation (CETSA) mechanistic->validation Confirms cellular mechanism lead_opt Lead Optimization validation->lead_opt Validates direct target binding

Caption: Experimental workflow for target validation.

Conclusion

While this compound remains a largely uncharacterized molecule, its structural features, when viewed in the context of the broader benzofuran literature, point towards a high probability of significant therapeutic potential, particularly in oncology. The presence of both a bromo and a methoxy substituent suggests that it may possess potent cytotoxic and enzyme-inhibitory activities. This guide provides a robust, hypothesis-driven framework for the systematic elucidation of its mechanism of action and the identification of its molecular targets. By following the outlined experimental workflows, researchers can efficiently navigate the early stages of the drug discovery process, moving from a promising chemical entity to a validated lead compound with a well-defined therapeutic rationale.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Al-Majdhoub, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 133-139.
  • Sarsam, S. (n.d.).
  • Al-Majdhoub, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, 14(9), 2196.
  • Dwarakanath, S., & Gaonkar, S. L. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4945.
  • Abbas, S. Y., & Dawood, K. M. (2023). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Cieplik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.
  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019.
  • Miao, M., et al. (2019).
  • Miao, M., et al. (2019).
  • Stana, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 834.
  • Ashton, M. J., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(17), 1967-1970.
  • Abbas, S. Y., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120.
  • Abbas, S. Y., & Dawood, K. M. (2023). Summarized molecular targets for benzofurans as anticancer compounds.
  • Bibi, A., et al. (2024).
  • Abbas, S. Y., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC.
  • Zhang, D., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501.
  • Wang, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076.
  • Miao, M., et al. (2019).
  • Bibi, A., et al. (2024).

Sources

7-Bromo-4-methoxy-1-benzofuran mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Profile of 7-Bromo-4-methoxy-1-benzofuran

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential mechanisms of action for this compound. Leveraging structure-activity relationship (SAR) data from analogous compounds, this document will explore hypothesized biological targets and signaling pathways for researchers and drug development professionals.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a prominent scaffold in drug discovery.[1] Natural and synthetic benzofuran derivatives are known to possess a wide array of therapeutic properties, including antiviral, antioxidant, antifungal, anti-inflammatory, and antitumor activities.[2][3][4] This broad spectrum of biological activity has established the benzofuran nucleus as a "privileged structure" in medicinal chemistry, continually inspiring the development of novel therapeutic agents.[1][5]

This compound is a specific derivative that combines the foundational benzofuran structure with two key substituents: a bromine atom at the 7-position and a methoxy group at the 4-position. While direct research on this exact molecule is limited, a deep understanding of its potential mechanism of action can be extrapolated from the extensive body of literature on related bromo- and methoxy-substituted benzofurans.

Structure-Activity Relationship (SAR) Analysis: The Influence of Bromo and Methoxy Substituents

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of their substituents.[5] The bromo and methoxy groups in this compound are predicted to impart distinct pharmacological properties.

The Role of Bromination in Enhancing Biological Activity

The introduction of a bromine atom to the benzofuran scaffold has been shown to enhance cytotoxic and other biological effects.[6][7] This is likely due to the formation of "halogen bonds," which can influence molecular interactions with biological targets.[6]

Compound Class Observed Effect of Bromination Reference
Bromoalkyl and bromoacetyl derivatives of benzofuransHighest cytotoxicity among tested compounds.[8]
Halogenated N-phenyl benzofuransIncreased cytotoxic properties, with para-substitution showing maximal activity.[7]
3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanonesSignificant in vitro antitumor activity.[9]
The Contribution of the Methoxy Group to Pharmacological Profile

The methoxy group is another key substituent that directs the biological activity of benzofuran derivatives, often contributing to anti-inflammatory and anticancer properties.[10]

Compound Class Observed Mechanism of Action Reference
Methoxy-substituted benzofuransInhibition of tubulin polymerization and kinase activity (e.g., VEGFR-2).[10]
7-methoxybenzofuran-4-carboxamidesPotent inhibition of phosphodiesterase type 4 (PDE4).[11]
4-methoxybenzofuran-5-carboxamideSuppression of histamine H1 receptor (H1R) gene expression via a PKC-δ-dependent pathway.[12]

Hypothesized Mechanisms of Action for this compound

Based on the established SAR of related compounds, this compound is likely to exhibit a multi-faceted mechanism of action, with potential applications in oncology and inflammatory diseases.

Anticancer Activity

The presence of both bromo and methoxy groups suggests that this compound could be a potent anticancer agent, acting through several possible pathways.

Several methoxy-substituted benzofuran derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

G This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Proposed pathway of apoptosis induction via tubulin polymerization inhibition.

Experimental Protocol: Tubulin Polymerization Assay

  • Objective: To determine the effect of this compound on the polymerization of tubulin in vitro.

  • Materials:

    • Purified tubulin (>99% pure)

    • Glycerol-based polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

    • This compound (dissolved in DMSO)

    • Positive control (e.g., Paclitaxel) and negative control (DMSO)

    • 96-well microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing the polymerization buffer and tubulin on ice.

    • Add varying concentrations of this compound, paclitaxel, or DMSO to the wells of a pre-chilled 96-well plate.

    • Add the tubulin reaction mixture to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis: Plot the change in absorbance over time. An inhibition of the increase in absorbance compared to the DMSO control indicates inhibition of tubulin polymerization.

Benzofuran derivatives are known to inhibit various protein kinases that are critical for cancer cell proliferation and survival, such as VEGFR-2 and Src kinase.[9][10]

G This compound This compound Protein Kinase (e.g., VEGFR-2, Src) Protein Kinase (e.g., VEGFR-2, Src) This compound->Protein Kinase (e.g., VEGFR-2, Src) Inhibits Downstream Signaling Downstream Signaling Protein Kinase (e.g., VEGFR-2, Src)->Downstream Signaling Activates Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling->Cell Proliferation & Angiogenesis

Caption: Hypothesized inhibition of cancer-related protein kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To quantify the inhibitory effect of this compound on a specific protein kinase.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2)

    • Kinase-specific substrate peptide

    • ATP

    • Kinase assay buffer

    • This compound (in DMSO)

    • Positive control inhibitor (e.g., Sunitinib for VEGFR-2)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Add kinase, substrate, and varying concentrations of the test compound to the wells of a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Anti-inflammatory and Anti-allergic Activity

The methoxy group at the 4-position suggests potential activity in modulating inflammatory and allergic responses.

7-methoxybenzofuran-4-carboxamides are potent PDE4 inhibitors.[11] PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating inflammation.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP Degradation cAMP Degradation PDE4->cAMP Degradation Catalyzes Intracellular cAMP Levels Intracellular cAMP Levels cAMP Degradation->Intracellular cAMP Levels Decreases Pro-inflammatory Mediators Pro-inflammatory Mediators Intracellular cAMP Levels->Pro-inflammatory Mediators Suppresses

Caption: Proposed mechanism of PDE4 inhibition leading to anti-inflammatory effects.

Experimental Protocol: PDE4 Inhibition Assay

  • Objective: To measure the inhibitory activity of this compound against PDE4.

  • Materials:

    • Recombinant human PDE4 enzyme

    • cAMP substrate

    • Assay buffer

    • This compound (in DMSO)

    • Positive control inhibitor (e.g., Rolipram)

    • Detection system (e.g., a fluorescent-based assay).

  • Procedure:

    • Incubate the PDE4 enzyme with varying concentrations of the test compound.

    • Add cAMP to initiate the enzymatic reaction.

    • Incubate for a specific duration.

    • Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using the detection system.

    • Data Analysis: Determine the IC50 value of the compound for PDE4 inhibition.

A structurally related compound, 4-methoxybenzofuran-5-carboxamide, has been shown to suppress H1R gene expression by inhibiting the activation of Protein Kinase C-delta (PKCδ).[12]

G This compound This compound PKCδ Activation PKCδ Activation This compound->PKCδ Activation Inhibits H1R Gene Transcription H1R Gene Transcription PKCδ Activation->H1R Gene Transcription Promotes H1R Protein Expression H1R Protein Expression H1R Gene Transcription->H1R Protein Expression Leads to Allergic Response Allergic Response H1R Protein Expression->Allergic Response Mediates

Caption: Hypothesized suppression of H1R expression via PKCδ inhibition.

Experimental Protocol: H1R Gene Expression Analysis by qRT-PCR

  • Objective: To assess the effect of this compound on H1R mRNA levels in cells.

  • Materials:

    • HeLa cells or another suitable cell line

    • Cell culture medium and supplements

    • Phorbol 12-myristate 13-acetate (PMA) to induce H1R expression

    • This compound (in DMSO)

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix and primers for H1R and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Culture HeLa cells to ~80% confluency.

    • Treat cells with varying concentrations of the test compound for a predetermined time, followed by stimulation with PMA.

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for H1R and the housekeeping gene.

    • Data Analysis: Calculate the relative expression of H1R mRNA normalized to the housekeeping gene using the ΔΔCt method.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, a comprehensive analysis of the structure-activity relationships of related benzofuran derivatives allows for the formulation of several well-grounded hypotheses regarding its mechanism of action. The presence of both a bromo and a methoxy substituent suggests a promising potential for this compound as a multi-target agent with applications in oncology and the treatment of inflammatory and allergic conditions.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound to validate these hypothesized mechanisms. The experimental protocols outlined in this guide provide a solid foundation for such investigations. Elucidating the precise molecular targets and signaling pathways will be crucial for the further development of this and other novel benzofuran derivatives as next-generation therapeutics.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27946-27967. [Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. (n.d.). Semantic Scholar. [Link]

  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 172-175. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27946-27967. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules, 22(8), 1345. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2187. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 340-344. [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Substituted benzofuran. (n.d.). Wikipedia. [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry, 220, 113501. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2018). International Journal of Pharmacy and Biological Sciences, 8(3), 343-349. [Link]

  • 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. (2000). Bioorganic & Medicinal Chemistry Letters, 10(18), 2137-2140. [Link]

  • Benzofurans: A new profile of biological activities. (2015). ResearchGate. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Molecules, 29(4), 785. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27946-27967. [Link]

  • 4-methoxy-1,3-dihydro-2-benzofuran-1,3-dione. (n.d.). PubChem. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). Molecules, 28(14), 5437. [Link]

  • A novel benzofuran, 4-methoxybenzofuran-5-carboxamide, from Tephrosia purpurea suppressed histamine H1 receptor gene expression through a protein kinase C-δ-dependent signaling pathway. (2016). International Immunopharmacology, 30, 18-26. [Link]

  • Benzofuran based PDE4 inhibitors. (1999). Bioorganic & Medicinal Chemistry, 7(6), 1131-1139. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] First synthesized in 1870, the benzofuran core is a structural component of numerous natural products and synthetic therapeutic agents.[2][3][4] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8][9] The versatility of the benzofuran nucleus allows for the synthesis of diverse derivatives, making it a cornerstone in the development of novel drugs.[1][6] This guide provides an in-depth analysis of 7-Bromo-4-methoxy-1-benzofuran and related compounds, focusing on their synthesis, structure-activity relationships (SAR), and potential applications in modern drug discovery.

Core Compound Profile: this compound

The strategic placement of a bromine atom at the 7-position and a methoxy group at the 4-position of the benzofuran ring creates a unique electronic and steric profile. The bromine atom can act as a handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can influence the compound's polarity, solubility, and interactions with biological targets. This specific substitution pattern makes this compound an interesting starting point for the development of new bioactive molecules.

Synthesis Strategies

The synthesis of substituted benzofurans like this compound can be achieved through various methods. A common and powerful approach involves the Sonogashira coupling of an appropriately substituted iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[3][4] This one-pot synthesis is highly efficient for constructing 2-substituted benzofurans.[2]

Experimental Protocol: Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

This protocol outlines a general procedure for the synthesis of a 2-substituted this compound derivative.

Materials:

  • 7-Bromo-4-methoxy-2-iodophenol (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Triethylamine (Et₃N) or a mixture of toluene and water as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 7-Bromo-4-methoxy-2-iodophenol in the chosen solvent, add the terminal alkyne.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Facilitates the oxidative addition to the aryl iodide and the subsequent steps of the catalytic cycle.

  • Copper(I) Iodide: Acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][4]

  • Triethylamine: Serves as a base to neutralize the hydrogen iodide formed during the reaction and can also act as the solvent.

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the dimerization of the terminal alkyne (Glaser coupling).

Visualization of the Synthetic Workflow

Synthesis_Workflow A 7-Bromo-4-methoxy- 2-iodophenol C Reaction Mixture (Solvent, Base) A->C B Terminal Alkyne B->C D Sonogashira Coupling (Pd/Cu catalyst) C->D Add Catalysts E Intramolecular Cyclization D->E One-pot F Purification (Chromatography) E->F G 2-Substituted 7-Bromo-4-methoxy- 1-benzofuran F->G

Caption: General workflow for the synthesis of 2-substituted this compound.

Biological Activity and Structure-Activity Relationships (SAR)

Benzofuran derivatives exhibit a wide array of pharmacological activities.[1][6][10] The nature and position of substituents on the benzofuran ring are critical determinants of their biological activity.[1]

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents.[1][5][6] Halogenation of the benzofuran ring, particularly with bromine, has been shown to enhance cytotoxic activity.[1] For instance, a benzofuran derivative with a bromine atom attached to a methyl group at the 3-position demonstrated remarkable cytotoxicity against leukemia cells with IC₅₀ values as low as 0.1 μM.[1]

SAR Insights
  • Position of Halogen: The location of the halogen on the benzofuran ring is a crucial factor for its biological effect.[1]

  • Substitutions at C-2: Ester or heterocyclic ring substitutions at the C-2 position are often important for the cytotoxic activity of benzofuran derivatives.[1]

  • Hybrid Molecules: Hybrid molecules that combine the benzofuran scaffold with other pharmacophores like chalcones, triazoles, or piperazines have emerged as potent cytotoxic agents.[1]

Visualization of the Benzofuran Scaffold for SAR

Benzofuran_SAR R2 Position 2: Key for activity modulation R4 Position 4: Methoxy group influences physicochemical properties R7 Position 7: Bromo group for reactivity and potency placeholder Benzofuran Scaffold

Caption: Key positions on the benzofuran ring for structure-activity relationship studies.

Other Biological Activities

Beyond cancer, benzofuran derivatives have shown promise in several other therapeutic areas:

  • Antimicrobial and Antifungal Activity: Certain benzofuran derivatives have demonstrated antibacterial and antifungal properties.[11][12]

  • Anti-inflammatory Activity: Some benzofurans exhibit anti-inflammatory effects, potentially through the upregulation of heme oxygenase-1.[12][13]

  • Neurodegenerative Diseases: The benzofuran scaffold is being explored for its potential in treating neurodegenerative conditions.[1][6]

  • Osteoporosis: A novel 3,5-disubstituted benzofuran derivative has been identified as an orally active osteogenic compound, potentially through the inhibition of cyclin-dependent kinase 8 (CDK8).[14]

Quantitative Data Summary

Compound ClassBiological ActivityTarget/AssayPotency (IC₅₀/EC₂₀₀)Reference
Halogenated BenzofuransAnticancerK562, HL60 leukemia cells0.1 - 5 μM[1]
Benzofuran-based CDK8 InhibitorOsteogenicAlkaline phosphatase activityPotent EC₂₀₀[14]
Aza-benzofuran DerivativesAnti-inflammatoryNitric oxide releaseIC₅₀: 16.5 - 17.3 μM[12]
7-Methoxybenzofuran-4-carboxamidesPDE4 InhibitionPhosphodiesterase type 4Potent inhibitors[15]

Future Directions

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. Future research should focus on:

  • Library Synthesis: Expanding the chemical space around this core through combinatorial chemistry and parallel synthesis to generate a diverse library of analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

  • In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease to validate their therapeutic efficacy and safety.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • The Discovery and Therapeutic Potential of Benzofuran Deriv
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Deriv
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. Benchchem.
  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019).
  • 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran synthesis. chemicalbook.
  • 7-Bromo-1-benzofuran. PubChem.
  • Preparation method of 7-bromobenzofuran.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • 4-BROMO-7-METHOXY-2-(2-METHYL-1,3-DIOXOLAN-2-YL)-1-BENZOFURAN. ChemicalBook.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Buckley, G., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters.
  • 2,5-dibromo-7-methoxy-1-benzofuran. ChemSynthesis.
  • Benzofuran. Wikipedia.
  • Chemical Properties of Benzofuran, 7-methoxy-. Cheméo.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 7-Bromo-4-methoxy-1-benzofuran from 2-bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 7-Bromo-4-methoxy-1-benzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol details a robust and efficient two-step synthetic sequence starting from the commercially available precursor, 2-bromo-5-methoxyphenol. The methodology involves an initial O-alkylation with propargyl bromide followed by a palladium-catalyzed intramolecular cyclization. This application note elaborates on the rationale behind the chosen synthetic strategy, provides a detailed, step-by-step experimental protocol, and includes troubleshooting insights to ensure successful execution.

Introduction & Strategic Overview

Benzofuran derivatives are integral components of numerous biologically active natural products and synthetic pharmaceuticals. Their unique chemical architecture imparts a range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The target molecule, this compound, serves as a key intermediate for the elaboration into more complex molecular targets, with the bromine atom providing a handle for further functionalization via cross-coupling reactions.

The synthetic approach outlined herein is designed for efficiency and reliability, proceeding through two key transformations:

  • O-Alkylation: The phenolic hydroxyl group of 2-bromo-5-methoxyphenol is alkylated with propargyl bromide to form the corresponding aryl propargyl ether. This reaction is fundamental for introducing the three-carbon unit necessary for the subsequent cyclization to form the furan ring.

  • Palladium-Catalyzed Intramolecular Cyclization: The terminal alkyne of the aryl propargyl ether undergoes a palladium-catalyzed intramolecular reaction, leading to the formation of the benzofuran ring system. This step is a powerful and well-established method for the construction of five-membered heterocyclic rings.[1][2]

This strategy is favored due to its high functional group tolerance and the generally high yields achievable under optimized conditions.

Reaction Schematics & Mechanism

The overall synthetic transformation is depicted below:

Reaction_Scheme start 2-bromo-5-methoxyphenol intermediate 1-bromo-4-methoxy-2-(prop-2-yn-1-yloxy)benzene start->intermediate Propargyl bromide, K2CO3, Acetone final This compound intermediate->final PdCl2(PPh3)2, CuI, Et3N, Toluene O_Alkylation_Workflow A Dissolve 2-bromo-5-methoxyphenol in acetone B Add K2CO3 A->B C Add propargyl bromide dropwise at 0 °C B->C D Warm to room temperature and stir for 12 h C->D E Filter the reaction mixture D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G H Characterize the product G->H

Caption: Workflow for the O-alkylation step.

Protocol:

  • To a stirred solution of 2-bromo-5-methoxyphenol (1.0 eq) in acetone (10 mL/mmol) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts.

  • Wash the filter cake with acetone (2 x 5 mL/mmol).

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (98:2 to 90:10) to afford 1-bromo-4-methoxy-2-(prop-2-yn-1-yloxy)benzene as a pale yellow oil.

Step 2: Synthesis of this compound

This procedure outlines the palladium-catalyzed intramolecular cyclization.

Workflow Diagram:

Cyclization_Workflow A Dissolve the aryl propargyl ether in toluene B Add Et3N, CuI, and PdCl2(PPh3)2 A->B C Heat the mixture to 80 °C for 4 h under N2 B->C D Cool to room temperature and dilute with EtOAc C->D E Filter through Celite® D->E F Wash the organic layer with water and brine E->F G Dry over MgSO4 and concentrate F->G H Purify by column chromatography G->H I Characterize the final product H->I

Caption: Workflow for the intramolecular cyclization step.

Protocol:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1-bromo-4-methoxy-2-(prop-2-yn-1-yloxy)benzene (1.0 eq) in anhydrous toluene (15 mL/mmol).

  • To this solution, add triethylamine (3.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC (9:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL/mmol).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (2 x 5 mL/mmol).

  • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (99:1 to 95:5) to yield this compound as a white to off-white solid.

Results & Discussion

StepProductStarting MaterialYield (%)Purity (¹H NMR)
11-bromo-4-methoxy-2-(prop-2-yn-1-yloxy)benzene2-bromo-5-methoxyphenol85-95>95%
2This compound1-bromo-4-methoxy-2-(prop-2-yn-1-yloxy)benzene75-85>98%

The O-alkylation reaction typically proceeds smoothly with high conversion. The use of potassium carbonate as a base is crucial as it is mild enough to avoid side reactions while being effective in deprotonating the phenol. Acetone is an excellent solvent for this transformation due to its polarity and ability to dissolve both the organic starting material and the inorganic base.

The palladium-catalyzed cyclization is the key step in forming the benzofuran core. The combination of a palladium catalyst and a copper(I) co-catalyst is a classic system for Sonogashira-type reactions and related cyclizations. [3]Triethylamine acts as both a base to neutralize the hydrogen bromide generated in the reaction and as a solvent. The reaction is sensitive to air and moisture, hence the need for an inert atmosphere.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionIncrease reaction time or temperature slightly (e.g., to 40 °C). Ensure the potassium carbonate is anhydrous.
Side reactionsAdd the propargyl bromide slowly at 0 °C to minimize potential side reactions.
Low yield in Step 2 Catalyst deactivationUse freshly purchased or purified catalyst and anhydrous, degassed solvents. Ensure the reaction is run under a strict inert atmosphere.
Incomplete reactionIncrease the reaction time or slightly increase the catalyst loading (e.g., to 0.03 eq of Pd catalyst).
Formation of byproducts Dimerization of the alkyneUse a slightly higher dilution of the substrate in the reaction mixture.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound from 2-bromo-5-methoxyphenol. The methodology is scalable and utilizes readily available reagents and standard laboratory techniques. The resulting product is obtained in high purity and good overall yield, making this procedure suitable for both academic research and industrial applications in drug discovery and materials science.

References

  • G. Zeni, R. C. Larock, Chem. Rev., 2006, 106, 4644-4680. (DOI: 10.1021/cr0683966)
  • S. Cacchi, G. Fabrizi, L. M. Parisi, Org. Lett., 2003, 5, 3843-3846. (DOI: 10.1021/ol035439q)
  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
  • Palladium-Catalyzed Enantioselective Dearomative Cycliz
  • Palladium (ii)
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha.
  • Palladium-catalyzed cyclization of phenols for the synthesis of benzofurans.

Sources

Application Notes & Protocols: Strategic Implementation of 7-Bromo-4-methoxy-1-benzofuran in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates the strategic application of 7-Bromo-4-methoxy-1-benzofuran as a key building block in Suzuki-Miyaura cross-coupling reactions. The benzofuran scaffold is a privileged core in medicinal chemistry, and the ability to functionalize it at the 7-position opens new avenues for the synthesis of novel drug candidates and complex molecular architectures.[1][2][3][4][5][6] This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a discussion of critical parameters for successful coupling. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of functionalized benzofuran derivatives.

Introduction: The Significance of Benzofuran Scaffolds and the Suzuki Coupling

The benzofuran moiety is a cornerstone in the design of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5][6] The strategic derivatization of the benzofuran core is therefore of paramount importance in drug discovery. This compound serves as a versatile precursor, where the bromine atom at the 7-position provides a reactive handle for carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[7][8][9][10] Its appeal lies in the mild reaction conditions, high functional group tolerance, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[7][11] This guide will focus on the practical application of this Nobel Prize-winning reaction to this compound, enabling the synthesis of a diverse library of 7-aryl-4-methoxy-1-benzofurans.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[9] For bromo-substituted heterocycles like our substrate, this step is generally efficient with appropriate ligand selection.

  • Transmetalation: In this step, the organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] The choice of base is therefore a critical parameter that can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the benzofuran and the coupled partner, with the desired product being expelled from the coordination sphere of the palladium. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OH)2, Base) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R L2 Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure that can be adapted for the coupling of various aryl and heteroaryl boronic acids with this compound.

Materials:

  • This compound

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. The choice of solvent can influence the solubility of the reagents and the reaction kinetics.

  • Reaction Conditions: Place the reaction mixture in a preheated oil bath or heating block and stir vigorously. The reaction temperature typically ranges from 80-110 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 7-aryl-4-methoxy-1-benzofuran.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides general recommendations for the coupling of this compound.

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligandThe choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. For heteroaryl bromides, bulky and electron-rich phosphine ligands can be particularly effective.[12][13]
Ligand PPh₃, P(tBu)₃, SPhos, XPhosLigands stabilize the palladium catalyst and modulate its reactivity. The optimal ligand depends on the specific substrates being coupled.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome.[9] Cs₂CO₃ is often a good choice for challenging couplings.
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water mixturesThe solvent must solubilize the reactants and be stable at the reaction temperature. Aprotic polar solvents are commonly used. Aqueous solvent systems can sometimes accelerate the reaction.[8][14]
Temperature 80-110 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or substrates. Optimization may be required.
Boronic Acid Arylboronic acids, Heteroarylboronic acids, Boronic acid pinacol estersBoronic acid pinacol esters can offer greater stability and are often used for less stable boronic acids.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the Suzuki coupling of this compound, highlighting the logical progression from reaction setup to the purified product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Boronic Acid - Catalyst - Base Setup Combine Reagents in Flask Reagents->Setup Glassware Dry Glassware Glassware->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide array of 7-substituted benzofuran derivatives. This application note provides a solid foundation for the successful implementation of this powerful reaction, paving the way for the discovery of novel compounds with potential applications in drug development and materials science.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Grimaud, L., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(1), 184-191.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (n.d.). Journal of Molecular Structure, 1251, 131976.
  • Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives.
  • Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran. (n.d.). Molbase. Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (2023). ACS Omega, 8(40), 37059–37071.
  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers, 7(14), 1826-1834.
  • Enantioselective cross-coupling reactions of benzofurans. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(3), 3239–3302.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 114-131.
  • Benzofuran derivatives: A patent review. (2013).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2020). RSC Advances, 10(35), 20758-20779.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1541.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2163.
  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2024).
  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2024).

Sources

Application Notes and Protocols: 7-Bromo-4-methoxy-1-benzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] This privileged structure has garnered significant attention from medicinal chemists and pharmacologists due to its versatile pharmacological profile, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The inherent drug-like qualities of the benzofuran core make it an attractive starting point for the design and synthesis of novel therapeutic agents. The strategic functionalization of the benzofuran ring system allows for the fine-tuning of physicochemical properties and biological targets, leading to the discovery of numerous lead compounds in various disease areas.[1]

This application note focuses on a particularly valuable, functionalized benzofuran derivative: 7-Bromo-4-methoxy-1-benzofuran . The presence of a bromine atom at the 7-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group at the 4-position can influence the electronic properties of the ring system and participate in key interactions with biological targets. These structural features make this compound a highly strategic building block in the synthesis of complex molecules with therapeutic potential, particularly in the realm of kinase inhibitors.

Synthesis of this compound: A Reliable Two-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 2-bromo-5-methoxyphenol. This protocol is adapted from established methodologies for the synthesis of related benzofurans.[5]

Protocol 1: Synthesis of this compound

Step 1: O-Alkylation of 2-bromo-5-methoxyphenol

This step involves the reaction of 2-bromo-5-methoxyphenol with a protected acetaldehyde equivalent, such as 2-bromoacetaldehyde dimethyl acetal, to form the corresponding ether intermediate.

  • Materials:

    • 2-bromo-5-methoxyphenol

    • 2-bromoacetaldehyde dimethyl acetal

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a round-bottom flask, add 2-bromo-5-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF).

    • Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene. This intermediate can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to form this compound

The ether intermediate undergoes an intramolecular cyclization reaction under acidic conditions to form the desired benzofuran ring system.

  • Materials:

    • 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene (from Step 1)

    • Polyphosphoric acid (PPA) or a strong acid catalyst like sulfuric acid in a suitable solvent.

    • Toluene or another high-boiling point solvent.

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Water

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in toluene.

    • Add polyphosphoric acid (a catalytic amount) to the solution.

    • Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

G cluster_synthesis Synthesis of this compound start 2-bromo-5-methoxyphenol intermediate 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene start->intermediate 1. K₂CO₃, 2-bromoacetaldehyde    dimethyl acetal, DMF, 80°C product This compound intermediate->product 2. Polyphosphoric acid,    Toluene, reflux

Caption: Synthetic scheme for this compound.

Application in Kinase Inhibitor Synthesis: A Gateway to Bioactive Molecules

The 7-bromo substituent on the benzofuran core is a key functional group that allows for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. This makes this compound a valuable intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.[9] Several potent VEGFR-2 inhibitors are based on a benzofuran scaffold, inspired by the structure of multi-kinase inhibitors like sorafenib.[1][10]

G cluster_pathway VEGF Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes Inhibitor Benzofuran-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.

This compound serves as an excellent starting material for the synthesis of such inhibitors through reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Detailed Protocols for Cross-Coupling Reactions

The following protocols provide a general framework for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Optimization of reaction conditions may be necessary depending on the specific coupling partners.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Start->Reaction Product 7-Aryl-4-methoxy-1-benzofuran Reaction->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol details the palladium-catalyzed formation of a C-N bond by coupling this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1-1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, 1.4 eq)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent, followed by this compound and the amine.

    • Heat the reaction mixture to 90-110 °C and stir for 8-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the crude product by column chromatography.

G cluster_buchwald Buchwald-Hartwig Amination Workflow Start This compound + Amine Reaction Pd Catalyst, Ligand, Base, Solvent, Heat Start->Reaction Product 7-Amino-4-methoxy-1-benzofuran Derivative Reaction->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Coupling Reactions

The following table summarizes representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O908
Buchwald-Hartwig AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10012

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for medicinal chemistry research. Its straightforward synthesis and the reactivity of the 7-bromo substituent in palladium-catalyzed cross-coupling reactions provide a powerful platform for the generation of diverse libraries of compounds. The demonstrated utility of the benzofuran scaffold in the design of kinase inhibitors, particularly for targets such as VEGFR-2, highlights the potential of derivatives synthesized from this starting material. The protocols outlined in this application note offer a solid foundation for researchers to explore the synthesis of novel bioactive molecules based on the 7-substituted-4-methoxy-1-benzofuran core, paving the way for the discovery of next-generation therapeutics.

References

  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Publishing.

  • CN103724305A - Preparation method of 7-bromobenzofuran. Google Patents.

  • Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing.

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing.

  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. PMC - PubMed Central.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

  • Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. PubMed.

  • Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. PubMed.

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.

  • Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. PMC - PubMed Central.

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][1]BENZOPYRAN-7-ONE.

  • GB2193211A - Synthesis of benzofurans. Google Patents.

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central.

Sources

Application Notes: 7-Bromo-4-methoxy-1-benzofuran as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Strategic Importance of 7-Bromo-4-methoxy-1-benzofuran

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features have established it as a cornerstone in medicinal chemistry, leading to the development of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The strategic functionalization of the benzofuran core is paramount in modulating the biological activity and pharmacokinetic properties of these molecules.

This compound (CAS No: 286836-01-9) emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures.[6] Its utility is anchored in the presence of two key functional groups: a bromine atom at the 7-position and a methoxy group at the 4-position. The bromo substituent serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The methoxy group, on the other hand, can influence the electronic properties of the aromatic system and can be a precursor for a hydroxyl group, offering a site for further derivatization.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in key cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and practical considerations are presented to empower researchers in their quest for novel therapeutic entities.

Physicochemical Properties of this compound

PropertyValue
CAS Number 286836-01-9
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of this compound is strategically positioned for a range of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability, functional group tolerance, and efficiency in constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[7] This reaction is particularly valuable for the synthesis of biaryl and substituted aryl motifs, which are prevalent in many pharmaceutical agents.

This protocol is a generalized procedure adapted from established methodologies for the Suzuki-Miyaura coupling of aryl bromides and is intended as a starting point for optimization.[7]

Reaction Scheme:

Suzuki_Coupling reagents This compound + Arylboronic Acid product 7-Aryl-4-methoxy-1-benzofuran reagents->product Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80 °C

A representative Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.051.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-5 mL-
Ethanol-2 mL-
Water-2 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (227 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-methoxy-1-benzofuran.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Catalytic cycle of the Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

This protocol provides a general framework for the Sonogashira coupling of this compound.

Reaction Scheme:

Sonogashira_Coupling reagents This compound + Terminal Alkyne product 7-Alkynyl-4-methoxy-1-benzofuran reagents->product PdCl₂(PPh₃)₂, CuI, Et₃N THF, rt to 50 °C

A representative Sonogashira coupling reaction.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.051.01.0
Terminal Alkyne-1.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • To the stirred solution, add this compound (227 mg, 1.0 mmol) followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 7-alkynyl-4-methoxy-1-benzofuran.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aryl amines.[9] This reaction has broad substrate scope and functional group tolerance, making it a staple in drug discovery programs.

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound.

Reaction Scheme:

Buchwald_Hartwig_Amination reagents This compound + Amine product 7-Amino-4-methoxy-1-benzofuran reagents->product Pd₂(dba)₃, XPhos, NaOᵗBu Toluene, 100 °C

A representative Buchwald-Hartwig amination.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.051.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.610.080.08
Sodium tert-butoxide (NaOᵗBu)96.101.41.4
Toluene, anhydrous-10 mL-

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine this compound (227 mg, 1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol) in anhydrous toluene (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add additional anhydrous toluene (8 mL) to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a strategically important building block for the synthesis of a diverse array of functionalized benzofuran derivatives. Its amenability to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a powerful platform for the construction of novel compounds with potential therapeutic applications. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities based on the privileged benzofuran scaffold.

References

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). NIH. Retrieved from [Link]

  • Benzofuran derivatives are one of the main groups of biologically relevant heterocycles found in nature. (2025). Atlantis Press. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved from [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). bepls. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI. Retrieved from [Link]

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][10]BENZOPYRAN-7-ONE. (n.d.). International Journal of Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed. Retrieved from [Link]

  • The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.). NIH. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Springer. Retrieved from [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). NIH. Retrieved from [Link]

  • (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. (n.d.). NIH. Retrieved from [Link]

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. Retrieved from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2026). American Chemical Society. Retrieved from [Link]

Sources

Application and Protocol Guide for the Quantitative Analysis of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 7-Bromo-4-methoxy-1-benzofuran, a key intermediate in pharmaceutical synthesis and chemical research. Recognizing the criticality of precise analytical control, this document outlines three robust, field-proven techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is designed to provide researchers, quality control analysts, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for method design and parameter selection. This ensures that the described protocols serve as self-validating systems, grounded in established principles of analytical chemistry and regulatory expectations.

Introduction: The Analytical Imperative for this compound

This compound is a substituted benzofuran derivative. Benzofuran scaffolds are integral to a multitude of biologically active compounds and natural products, exhibiting a wide range of therapeutic properties. As an intermediate, the purity and concentration of this compound directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for monitoring reaction kinetics, assessing product purity, and ensuring lot-to-lot consistency in manufacturing processes.

This guide details methodologies that offer orthogonal approaches to quantification, providing a comprehensive analytical toolkit for researchers. High-Performance Liquid Chromatography is presented as the primary technique for routine quality control due to its precision and robustness. Gas Chromatography-Mass Spectrometry offers superior sensitivity and specificity, ideal for trace-level impurity detection. Finally, Quantitative NMR is detailed as a primary, calibration-free method for the certification of reference standards.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar to non-polar small molecules like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[1] By adjusting the mobile phase composition, the retention and elution of the analyte can be precisely controlled. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from certified reference standards.

Causality in Experimental Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected due to the aromatic and hydrophobic nature of the benzofuran ring system.[2][3] This provides strong hydrophobic interactions, leading to good retention and resolution from polar impurities. Phenyl-based columns could also be considered to leverage π-π interactions, potentially offering alternative selectivity.[4]

  • Mobile Phase Composition: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient elution (from a lower to a higher concentration of organic solvent) is employed to ensure that any impurities with different polarities are eluted efficiently, resulting in sharp peaks and a shorter run time.[5] A small amount of acid, such as formic or phosphoric acid, is often added to the mobile phase to improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Detection Wavelength: Aromatic compounds like benzofurans exhibit strong UV absorbance.[6] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to determine the optimal detection wavelength corresponding to the analyte's absorbance maximum, thereby maximizing sensitivity.

Experimental Protocol: HPLC-UV

Objective: To quantify the purity of a this compound sample.

Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥99.5%).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation (Example Concentration):

    • Prepare a stock solution of 1.0 mg/mL by accurately weighing ~25 mg of the reference standard into a 25 mL volumetric flask and dissolving in acetonitrile.

    • Create a series of calibration standards (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL) by diluting the stock solution with acetonitrile.

  • Sample Solution Preparation:

    • Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask and dissolve in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • A table summarizing the HPLC parameters is provided below.

  • Data Analysis:

    • Integrate the peak area of this compound in both the standard and sample chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the sample from the calibration curve using linear regression.

    • Calculate the purity of the sample as a percentage (w/w).

Data Presentation: HPLC Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at analyte's λmax (e.g., ~254 nm)
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: H2O+FA, B: ACN+FA) HPLC HPLC System (Gradient Elution) MobilePhase->HPLC Standard Standard Solutions (Calibration Curve) Standard->HPLC Sample Sample Solution (Dissolve & Filter) Sample->HPLC Detector DAD/PDA Detector HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification (Purity Assay) Calibration->Quantification

Caption: HPLC quantification workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is suitable for the analysis of volatile and thermally stable compounds like this compound.[8] The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and can be used for highly sensitive quantification.

Causality in Experimental Design
  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a versatile choice for separating a wide range of semi-volatile organic compounds.[9] This stationary phase provides good separation for aromatic compounds.

  • Injection Mode: A splitless injection is recommended for trace analysis or when high sensitivity is required, ensuring the entire sample volume is transferred to the column.[10] For higher concentration samples, a split injection can be used to prevent column overloading.

  • Ionization Technique: Electron Ionization (EI) is the most common ionization method and is suitable for generating reproducible fragmentation patterns, which are useful for library matching and structural confirmation.

  • Data Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases sensitivity and reduces matrix interference.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound, particularly for impurity profiling at low concentrations.

Materials:

  • GC-MS system with an autosampler.

  • A fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • This compound reference standard.

  • High-purity helium (carrier gas).

  • GC-MS grade solvent (e.g., dichloromethane or ethyl acetate).

  • Class A volumetric flasks and pipettes.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in dichloromethane.

    • Create a series of calibration standards by serial dilution.

    • Dissolve the sample to be analyzed in dichloromethane to a concentration within the calibration range.[11]

  • GC-MS Conditions:

    • A table summarizing the GC-MS parameters is provided below.

  • Data Analysis:

    • Identify the peak for this compound by its retention time and mass spectrum. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key identifier in the molecular ion and bromine-containing fragments.

    • In SIM mode, quantify using the peak area of the most abundant and specific ion.

    • Construct a calibration curve and determine the sample concentration as described for the HPLC method.

Data Presentation: GC-MS Parameters
ParameterValue
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification; SIM for quantification
SIM Ions Select characteristic ions (e.g., molecular ion and major fragments)
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample & Standards in Solvent Injection Vaporization & Injection Dissolution->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, SIM/Scan) Separation->Detection Identification Identification (Retention Time & Mass Spec) Detection->Identification Quantification Quantification (SIM Peak Area) Identification->Quantification

Caption: GC-MS quantification workflow for this compound.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of the purity or concentration of a substance without the need for a specific reference standard of the same compound.[12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[13] By comparing the integral of a specific, well-resolved resonance of the analyte to the integral of a resonance from a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined.[14]

Causality in Experimental Design
  • Internal Standard Selection: An ideal internal standard must have high purity, be stable, and possess a simple NMR spectrum with at least one signal that is well-resolved from any analyte or impurity signals.[15] Maleic acid or 1,4-dinitrobenzene are common choices. The standard must be soluble in the same deuterated solvent as the analyte.[16]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting choice for many organic molecules, including benzofuran derivatives. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Acquisition Parameters: To ensure accurate quantification, the relaxation delay (d1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard.[17] This ensures that all nuclei have fully relaxed between pulses, making the signal integrals directly proportional to the molar amounts.

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Materials:

  • High-field NMR spectrometer (≥400 MHz).[18]

  • High-precision analytical balance.

  • Certified qNMR internal standard (e.g., Maleic Acid, purity ≥99.9%).

  • Deuterated solvent (e.g., DMSO-d₆).

  • Class A volumetric glassware or vials.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., ~20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., ~10 mg of maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Ensure complete dissolution and transfer the solution to an NMR tube.[19]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters are listed in the table below.

    • Ensure proper shimming to achieve good line shape and resolution.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methoxy singlet) and a signal from the internal standard (e.g., the olefinic singlet of maleic acid).

    • Calculate the purity of the analyte using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., 3 for a -OCH₃ group)

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

Data Presentation: qNMR Parameters
ParameterRecommended ValueRationale
Spectrometer ≥ 400 MHzEnsures sufficient signal dispersion and sensitivity.
Pulse Angle 90°Maximizes signal for each scan.
Relaxation Delay (d1) ≥ 5 x T₁ (longest)Ensures full relaxation for accurate integration.[17]
Acquisition Time (at) ≥ 3 secondsProvides good digital resolution.
Number of Scans (ns) ≥ 16Improves signal-to-noise ratio.
Solvent DMSO-d₆Good solvating power for analyte and many standards.
Internal Standard Maleic AcidHigh purity, stable, simple spectrum.
Workflow Visualization

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weighing Accurate Weighing (Analyte & Standard) Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition Acquire ¹H Spectrum (Quantitative Parameters) Dissolution->Acquisition Processing Process Spectrum (Phase & Baseline Correction) Acquisition->Processing Integration Integrate Signals (Analyte & Standard) Processing->Integration Calculation Calculate Purity (Using qNMR Equation) Integration->Calculation

Caption: qNMR purity determination workflow for this compound.

Method Validation

All analytical methods intended for quality control must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by analyzing placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be reported.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH, column temperature).

Conclusion

This guide provides a comprehensive framework for the quantitative analysis of this compound using HPLC-UV, GC-MS, and qNMR. The HPLC method is recommended for routine purity and assay testing, the GC-MS method is ideal for sensitive impurity profiling, and the qNMR protocol serves as a primary method for the certification of reference materials. The causality behind the experimental design for each technique has been detailed to empower scientists to not only execute these protocols but also to adapt and troubleshoot them effectively. For regulatory submissions, a thorough validation in accordance with ICH Q2(R1) guidelines is mandatory to demonstrate the suitability of the chosen analytical procedure.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • American Pharmaceutical Review. (2019, October 29). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • ResolveMass Laboratories. (2024, May 13). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

  • Patsnap. (2024, June 10). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. U.S. Department of Health, Education, and Welfare, Public Health Service, Centers for Disease Control, National Institute for Occupational Safety and Health, Division of Physical Sciences and Engineering. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 22). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Axion Labs. (2023, December 19). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • Blanco-Tirado, C. A., et al. (2012). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro, 5(1), 81-94. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Gonzalez-Mora, S., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9355-9364. [Link]

  • Vámos, E., & Örsi, F. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering, 25(2), 107-118. Retrieved from [Link]

  • Lucideon. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS Analysis) Testing Technique. Retrieved from [Link]

  • Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

  • Hites, R. A. (1997). Gas Chromatography Mass Spectrometry. In Handbook of Instrumental Techniques for Analytical Chemistry (pp. 609-615). Prentice Hall.
  • ARTEMIS LABS. (n.d.). GC MS Technique. Retrieved from [Link]

  • Quality Analysis. (2022, August 22). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? [Video]. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • Howe, C. J., & Dossett, C. M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291-301. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]

Sources

Application Notes & Protocols for 7-Bromo-4-methoxy-1-benzofuran in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 7-Bromo-4-methoxy-1-benzofuran Scaffold

The benzofuran core is a privileged heterocyclic structure in materials science, prized for its rigid, planar geometry and inherent fluorescent properties.[1] This planarity facilitates effective π-π stacking in the solid state, which is crucial for charge transport in organic electronic devices.[2] The integration of a furan ring, with its smaller oxygen atom compared to sulfur in thiophene, can lead to even more planar structures, further enhancing charge transport capabilities.[3]

The specific compound, this compound, is an exceptionally versatile building block for advanced materials. Its utility is derived from two key substituents:

  • The 4-methoxy (-OCH₃) group: As a strong electron-donating group, the methoxy substituent raises the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic perturbation is fundamental for tuning the bandgap of the resulting material, influencing its color of emission and its suitability as a hole-transport or donor material in organic electronics.[4][5]

  • The 7-bromo (-Br) group: The bromine atom is a synthetically powerful "handle." It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[6][7][8] This allows for the precise and controlled extension of the π-conjugated system by coupling the benzofuran core with other aromatic or functional units, enabling the rational design of materials with tailored optoelectronic properties.[9]

This guide details the application of this compound as a precursor for high-performance materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), providing both the scientific rationale and detailed synthetic protocols.

Application Note I: Synthesis of a Blue-Emitting Material for OLEDs

Scientific Rationale: Blue-emitting materials are critical for full-color displays and solid-state lighting, yet developing stable and efficient blue emitters remains a significant challenge. The wide bandgap inherent to the benzofuran scaffold makes it an excellent starting point for designing blue-light-emitting molecules.[10] By employing a Suzuki cross-coupling reaction, we can link the this compound core to a suitable aromatic boronic acid, such as 9,9-diphenyl-9H-fluorene-2-boronic acid. The fluorene unit is known for its high photoluminescence quantum yield and excellent thermal stability, while the bulky diphenyl groups at the C9 position prevent intermolecular aggregation (π-stacking), which would otherwise quench fluorescence in the solid state. The resulting molecule is designed to have a high triplet energy and emit light in the deep-blue region of the spectrum.

Target Molecule: 7-(9,9-diphenyl-9H-fluoren-2-yl)-4-methoxy-1-benzofuran

Protocol 1: Suzuki Cross-Coupling Synthesis

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling between this compound and an arylboronic acid.[11][12]

Materials:

  • This compound (1.0 eq)

  • 9,9-diphenyl-9H-fluorene-2-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq), 9,9-diphenyl-9H-fluorene-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous K₂CO₃ (3.0 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 1 mmol scale reaction). The solution should be thoroughly degassed by bubbling with inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure target molecule. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Coupling_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Setup Schlenk Flask under Argon Reagents Add: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ Solvents Add Degassed Toluene/Water Heat Heat to 90-100 °C (12-24h) Solvents->Heat TLC Monitor by TLC Heat->TLC Workup Cool, Extract with Ethyl Acetate, Wash TLC->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Pure Product

Caption: Workflow for Suzuki cross-coupling synthesis.

Table 1: Expected Photophysical and Device Properties

Property Expected Value Rationale / Reference Analog
Emission Peak (λₑₘ) 430 - 450 nm Benzofuran derivatives often exhibit blue emission.[10]
Photoluminescence Quantum Yield (Φₚₗ) > 70% (in solid film) Sterically hindered fluorene units suppress aggregation-caused quenching.
HOMO Level -5.6 to -5.8 eV Methoxy group raises HOMO; typical for hole-injection materials.[4]
LUMO Level -2.4 to -2.6 eV Estimated from HOMO and optical bandgap.

| External Quantum Efficiency (EQE) in OLED | 2 - 5% | Typical for non-doped fluorescent blue emitters.[10] |

Application Note II: Synthesis of a Hole-Transporting Material for OFETs

Scientific Rationale: High-performance hole-transporting materials (HTMs) for OFETs require excellent solid-state packing for efficient charge hopping and appropriate HOMO energy levels for effective injection from the source electrode. The planar benzofuran core is an ideal foundation for such materials.[13] A Stille cross-coupling reaction can be used to create a dimeric structure, for example, by coupling this compound with a bis(stannyl) aromatic compound like 2,5-bis(trimethylstannyl)thiophene. The resulting D-A-D (Donor-Acceptor-Donor) type structure, where the benzofuran acts as the donor and thiophene as a linker, promotes planarity and extends conjugation. This molecular design is known to facilitate close intermolecular packing, leading to higher charge carrier mobility.[7]

Target Molecule: 2,5-bis(4-methoxy-1-benzofuran-7-yl)thiophene

Protocol 2: Stille Cross-Coupling Synthesis

This protocol outlines the palladium-catalyzed Stille coupling, a reaction known for its tolerance to a wide range of functional groups.[7]

Materials:

  • This compound (2.2 eq)

  • 2,5-bis(trimethylstannyl)thiophene (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Inert Atmosphere Setup: Prepare a Schlenk flask under an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Under positive inert gas pressure, add this compound (2.2 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), and PdCl₂(PPh₃)₂ (0.05 eq) to the flask.

  • Solvent Addition: Add anhydrous, degassed DMF or toluene via cannula.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction's completion by TLC or GC-MS (typically 24-48 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into a saturated aqueous solution of potassium fluoride (KF). Stir for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.

    • Filter the mixture through a pad of Celite.

    • Extract the filtrate with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After solvent removal, purify the crude solid by column chromatography followed by recrystallization or sublimation to obtain the high-purity material required for device fabrication.

Stille_Coupling_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Setup Schlenk Flask under Argon Reagents Add: - this compound - Bis(stannyl)thiophene - PdCl₂(PPh₃)₂ Solvent Add Anhydrous DMF Heat Heat to 110 °C (24-48h) Solvent->Heat Monitor Monitor by GC-MS Heat->Monitor KF_Workup KF Aqueous Work-up to Remove Tin Monitor->KF_Workup Extract Filter & Extract KF_Workup->Extract Purify Purify by Chromatography & Sublimation Extract->Purify Product Product Purify->Product Pure HTM

Caption: Workflow for Stille cross-coupling synthesis.

Table 2: Expected Material Properties for OFET Application

Property Expected Value Rationale / Reference Analog
Hole Mobility (µₙ) 0.1 - 1.0 cm²/Vs Planar benzofuran-thiophene systems show good mobility.[10][14]
HOMO Level -5.2 to -5.4 eV Well-matched for injection from Gold (Au) electrodes.
LUMO Level -2.2 to -2.5 eV Ensures good stability against ambient oxygen.
On/Off Ratio > 10⁶ Characteristic of high-performance organic semiconductors.

| Thermal Stability (Tₔ) | > 300 °C | Rigid, fused aromatic systems typically have high thermal stability.[13] |

Protocol 3: Generic OLED Device Fabrication by Thermal Evaporation

This protocol provides a general method for fabricating a multi-layer OLED to test the performance of newly synthesized emissive materials.[15]

Device Structure: ITO / HTL / EML / HBL / ETL / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (synthesized benzofuran derivative)

  • Hole-Blocking Layer (HBL) material (e.g., TPBi)

  • Electron-Transport Layer (ETL) material (e.g., Alq₃)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Clean ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone or Oxygen Plasma immediately before loading into the evaporator.

  • Layer Deposition:

    • Load the cleaned substrates and all deposition materials into a high-vacuum thermal evaporator.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Deposit the layers sequentially by resistive heating of the source materials. Monitor thickness using a quartz crystal microbalance.

      • HTL (e.g., NPB, 40 nm)

      • EML (Synthesized Material, 20 nm)

      • HBL (e.g., TPBi, 10 nm)

      • ETL (e.g., Alq₃, 30 nm)

      • LiF (1 nm) at a slow rate (~0.1 Å/s)

      • Al (100 nm)

  • Encapsulation: Immediately transfer the fabricated devices into a nitrogen-filled glovebox and encapsulate them using UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

  • Characterization: Test the device's current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) using a source meter and a calibrated spectrometer.

References

  • Coskun, D., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69, 73-80.
  • Ai, X., et al. (2021).
  • Schmidt, T. (n.d.).
  • Li, Z., & You, J. (n.d.). Developments of Furan and Benzodifuran Semiconductors for Organic Photovoltaics.
  • Abdel-Mottaleb, M. S. A., et al. (2018). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. PubMed.
  • Zarcone, R. P., et al. (2024).
  • Reddy, B. V. S., et al. (2010). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters.
  • Zhang, Y., et al. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. PubMed.
  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH.
  • Burn, P. L. (n.d.). OLED materials for solid-state lighting. UQ eSpace - The University of Queensland.
  • N/A. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction.
  • N/A. (n.d.). Developments of furan and benzodifuran semiconductors for organic photovoltaics.
  • Lee, C.-S., et al. (2024).
  • Wang, P., et al. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. NIH.
  • N/A. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • El-Khouly, M. E., et al. (2019). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central.
  • Stephen, C., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI.
  • Lu, Z., et al. (2024). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.
  • Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction.
  • Yarasir, M. N., et al. (2012). Synthesis and photophysical properties of metallophthalocyanines substituted with a benzofuran based fluoroprobe. PubMed.
  • Wang, C., et al. (2021). Multifunctional Benzo[3][4]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces.

  • Schanze, K. S. (n.d.).
  • N/A. (n.d.).
  • N/A. (n.d.). Benzofurans For Semiconductors.
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Gstöttmayr, C. W. K., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Ghedini, M., et al. (2021). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. Frontiers.
  • Lu, Z., et al. (2024). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. American Chemical Society.
  • Wang, S., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Adachi, C. (2014). Nitrogen Heterocycle-Containing Materials for Highly Efficient Phosphorescent OLEDs with Low Operating Voltage.
  • Reddy, B. V. S., et al. (2024).

Sources

Application Notes and Protocols for the Development of Novel Inhibitors Utilizing a 7-Bromo-4-methoxy-1-benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel inhibitors based on the 7-Bromo-4-methoxy-1-benzofuran scaffold. We present detailed protocols for the chemical modification of this scaffold, leveraging modern synthetic methodologies, and outline robust in vitro assays for the characterization of the resulting compounds' biological activity. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a field-proven guide for accelerating their discovery programs.

Introduction: The Rationale for the this compound Scaffold

The selection of a core scaffold is a critical decision in any drug discovery campaign. The this compound scaffold has been strategically chosen for its inherent potential to yield potent and selective inhibitors for a variety of biological targets. The benzofuran core itself is a well-established pharmacophore found in both natural products and clinically approved drugs.

The specific substitutions on this scaffold offer distinct advantages:

  • 7-Bromo Position: The bromine atom at the 7-position serves as a versatile synthetic handle for introducing a wide range of chemical diversity. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the facile introduction of aryl, heteroaryl, and amino moieties.[3][4][5] Furthermore, halogen atoms can participate in halogen bonding, an interaction that can enhance binding affinity to target proteins.[6] Studies have shown that the presence of a halogen, particularly bromine, on the benzofuran ring can significantly increase anticancer activities.[6][7]

  • 4-Methoxy Position: The methoxy group at the 4-position is an electron-donating group that can influence the electronic properties of the benzofuran ring system, potentially modulating target engagement. The introduction of methoxy groups has been shown to increase the insect antifeedant activity of benzofuran derivatives and can be a key determinant in their cytotoxic and tubulin polymerization inhibitory activities.[8][9]

This combination of a synthetically tractable position and a modulating methoxy group makes the this compound scaffold a promising starting point for the development of novel therapeutics, particularly in the realm of oncology.[10][11]

Synthetic Derivatization of the Scaffold

The following protocols describe general methods for the derivatization of the 7-bromo position of the scaffold. These are robust and well-established reactions that offer broad substrate scope and functional group tolerance.[3][5]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines the synthesis of 7-aryl-4-methoxy-1-benzofuran derivatives. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4][5][12]

Reaction Scheme:

Suzuki_Coupling Scaffold This compound reaction_center Scaffold->reaction_center BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->reaction_center Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->reaction_center Base Base (e.g., K2CO3) Base->reaction_center Solvent Solvent (e.g., Toluene/H2O) Solvent->reaction_center Product 7-Aryl-4-methoxy-1-benzofuran reaction_center->Product Heat

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., Toluene and Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture and the base.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 7-aryl-4-methoxy-1-benzofuran derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of 7-amino-4-methoxy-1-benzofuran derivatives. The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds.[3][13][14]

Reaction Scheme:

Buchwald_Hartwig Scaffold This compound reaction_center Scaffold->reaction_center Amine Amine (R1R2NH) Amine->reaction_center Catalyst Pd Pre-catalyst & Ligand (e.g., Pd2(dba)3, XPhos) Catalyst->reaction_center Base Base (e.g., NaOtBu) Base->reaction_center Solvent Solvent (e.g., Toluene) Solvent->reaction_center Product 7-Amino-4-methoxy-1-benzofuran reaction_center->Product Heat

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 0.02 equivalents)

  • Ligand (e.g., XPhos, 0.05 equivalents)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Given that benzofuran derivatives have shown significant promise as anticancer agents, the following protocols focus on assays relevant to oncology drug discovery.[10][11]

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle:

Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Workflow:

MTT_Assay cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Test Compounds B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (1.5-4h) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Measure Absorbance (492-590 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT116, MCF-7)[11]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[15][16]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 incubator.[16]

  • Add 20-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37 °C, until purple formazan crystals are visible.[16]

  • Carefully remove the medium and add 130-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Measure the absorbance at a wavelength between 492 nm and 590 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: In Vitro Tubulin Polymerization Assay

Many benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[8] This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

Principle:

The polymerization of tubulin into microtubules is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[1][17] Inhibitors of tubulin polymerization will decrease the rate and extent of this fluorescence increase.[17]

Workflow:

Tubulin_Assay cluster_workflow Tubulin Polymerization Assay A 1. Prepare Tubulin Reaction Mix (Tubulin, GTP, Fluorescent Reporter) C 3. Initiate Polymerization by adding Reaction Mix A->C B 2. Add Test Compounds to 96-well plate B->C D 4. Incubate at 37°C C->D E 5. Monitor Fluorescence over time D->E F 6. Analyze Polymerization Curves E->F

Caption: Fluorescence-based tubulin polymerization assay.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, general tubulin buffer, and a fluorescent reporter)

  • Test compounds dissolved in an appropriate buffer

  • Positive control (e.g., Nocodazole) and negative control (vehicle)

  • Black 96-well plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a 10x stock solution of your test compounds in the general tubulin buffer.

  • On ice, prepare the tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter according to the kit manufacturer's instructions. A typical final tubulin concentration is 2 mg/mL.[1]

  • Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed (37 °C) 96-well plate.[17]

  • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[17]

  • Immediately place the plate in the microplate reader pre-warmed to 37 °C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for at least 60 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of your compounds on the rate and extent of tubulin polymerization.

Protocol 5: Kinase Inhibition Assay

Benzofuran derivatives have also been identified as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[18][19]

Principle:

A variety of assay formats are available to measure kinase activity, including fluorescence-based, luminescence-based, and radiometric assays.[20] A common fluorescence-based approach involves incubating the kinase with a substrate and ATP. The amount of ADP produced is then quantified in a coupled enzymatic reaction that leads to a fluorescent signal. The signal intensity is inversely proportional to the kinase activity.

Workflow:

Kinase_Assay cluster_workflow Kinase Inhibition Assay A 1. Pre-incubate Kinase with Test Compound B 2. Initiate Reaction (add ATP and Substrate) A->B C 3. Incubate B->C D 4. Stop Reaction & Add Detection Reagent C->D E 5. Measure Signal (e.g., Fluorescence) D->E F 6. Determine IC50 E->F

Caption: General workflow for a kinase inhibition assay.

Materials:

  • Kinase assay kit (containing the kinase, substrate, ATP, and detection reagents)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White or black 96- or 384-well plates (depending on the assay format)

  • Multimode microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In the wells of the microplate, pre-incubate the kinase with the test compounds for 10-30 minutes.[21]

  • Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the kit's protocol.

  • Incubate to allow the detection signal to develop.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Representative Cytotoxicity Data for Novel Benzofuran Derivatives

Compound IDR-Group at C7Cell LineIC50 (µM)
BFB-001PhenylHeLa8.5
BFB-0024-FluorophenylHeLa5.2
BFB-0034-PyridylHeLa12.1
BFB-004PhenylHCT11610.3
BFB-0054-FluorophenylHCT1166.8
BFB-0064-PyridylHCT11615.4
Doxorubicin-HeLa0.8
Doxorubicin-HCT1161.1

Data are representative and for illustrative purposes only.

Interpretation:

The structure-activity relationship (SAR) can be elucidated from such data. For instance, the addition of a fluorine atom to the phenyl ring at the 7-position (BFB-002 and BFB-005) appears to enhance cytotoxic activity compared to the unsubstituted phenyl derivative (BFB-001 and BFB-004). This highlights the importance of systematic derivatization to optimize the biological activity of the lead scaffold.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel inhibitors with potential therapeutic applications, particularly in oncology. The synthetic versatility of the 7-bromo position allows for the creation of diverse chemical libraries, while the 4-methoxy group can favorably modulate the pharmacological properties of the resulting compounds. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these novel derivatives. By systematically applying these methodologies, researchers can efficiently advance their drug discovery programs and unlock the full therapeutic potential of the benzofuran core.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • Shafique, Z., et al. (2024).
  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-protocol. (n.d.). 4.5. Tubulin Polymerization Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (2025). Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Lioi, D., et al. (2021). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • Abd, A. H., et al. (2023). MTT (Assay protocol). Protocols.io.
  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • BenchChem. (2025). Application Notes and Protocols: 2-Acetyldibenzofuran in Medicinal Chemistry.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Morimoto, M., et al. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. Bioscience, Biotechnology, and Biochemistry, 63(5), 840-846.
  • EMD Millipore. (n.d.). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
  • BenchChem. (2025). Application Notes and Protocols: Investigating Reaction Mechanisms Involving 1-Dibenzofuranamine.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • Nagy, L., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Ohta, A., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry.
  • Senderowicz, A. M. (2003). Evolution of Anticancer Drug Discovery and the Role of Cell-Based Screening.
  • Musso, L., et al. (2023). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors.
  • Life Chemicals. (n.d.). Anticancer Screening Compound Libraries.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromochroman-3-ol.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Li, Y., et al. (2026). Lung Cancer Cell–Macrophage Interaction System for Signal Pathway-Based Logic Analysis and Drug Testing. ACS Nano.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromochroman-3-ol.
  • Wang, Y., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy.
  • Lingeman, H., et al. (n.d.). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. University of Groningen research portal.
  • Organic Chemistry Portal. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2025). Recent progress in the development of derivatization reagents having a benzofuran structure.
  • El-Sayed, N. N. E., et al. (2025).
  • Al-Salahi, R., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the large-scale synthesis of 7-Bromo-4-methoxy-1-benzofuran, a key intermediate in pharmaceutical research and drug development. Benzofuran derivatives are scaffolds of significant interest due to their wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3][4] This protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and efficiency. We will detail a robust two-step synthetic route, explain the underlying chemical principles, provide step-by-step instructions, and address critical safety and handling considerations.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block. Its substituted benzofuran core is a feature of numerous biologically active compounds, making it a target for medicinal chemistry programs.[3][5][6][7] The synthesis of such molecules on a large scale requires a strategy that is not only high-yielding but also cost-effective, reproducible, and safe.

Classic methods for benzofuran synthesis often involve multi-step procedures or the use of expensive catalysts, which can be prohibitive for industrial-scale production.[1][5] This guide outlines a streamlined and scalable two-step approach starting from a commercially available substituted phenol:

  • O-Alkylation: A Williamson ether synthesis between 2-bromo-5-methoxyphenol and a protected acetaldehyde equivalent.

  • Intramolecular Cyclization: An acid-catalyzed cyclization followed by dehydration to construct the furan ring.

This route, adapted from established methodologies for related benzofurans, avoids the use of heavy metal catalysts and is designed for operational simplicity, making it suitable for scaling up.[8]

Logical Workflow for Synthesis

G cluster_0 Part A: O-Alkylation cluster_1 Part B: Cyclization & Purification A Start: 2-Bromo-5-methoxyphenol B Reagents: - K₂CO₃ (Base) - 2-Bromoacetaldehyde dimethyl acetal C Process: Williamson Ether Synthesis (Sₙ2 Reaction) B->C Reaction D Intermediate: 1-(2-Bromo-5-methoxyphenoxy) -2,2-dimethoxyethane C->D Yields E Catalyst: Polyphosphoric Acid (PPA) D->E Input to Part B F Process: - Acetal Hydrolysis - Intramolecular Cyclization - Dehydration E->F Reaction G Crude Product F->G Yields H Process: Recrystallization G->H Purification I Final Product: This compound H->I Pure

Caption: High-level workflow for the two-part synthesis process.

Reaction Mechanisms and Scientific Rationale

A deep understanding of the reaction mechanism is critical for troubleshooting and process optimization. This section explains the causality behind our strategic choices.

Part A: Williamson Ether Synthesis

This step forms the crucial C-O bond that is the precursor to the furan ring. The reaction proceeds via a classic Sₙ2 mechanism.

  • Deprotonation: The phenolic proton of 2-bromo-5-methoxyphenol is acidic. A moderately strong, inexpensive base like potassium carbonate (K₂CO₃) is sufficient to deprotonate it, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of 2-bromoacetaldehyde dimethyl acetal, displacing the bromide leaving group.

Choice of Reagents:

  • Base: Potassium carbonate is ideal for large-scale operations. It is a solid, easy to handle, non-hygroscopic, and significantly less corrosive and hazardous than alkali hydroxides. Its use minimizes water in the reaction, which is favorable.

  • Alkylating Agent: 2-Bromoacetaldehyde dimethyl acetal is used instead of the free aldehyde. The acetal functional group protects the highly reactive aldehyde from undergoing self-condensation or other side reactions under basic conditions, ensuring a clean etherification.

Part B: Acid-Catalyzed Intramolecular Cyclization

This step masterfully constructs the heterocyclic ring in a one-pot transformation involving three sequential events.

  • Acetal Hydrolysis: In the presence of a strong acid like Polyphosphoric Acid (PPA), the dimethyl acetal is hydrolyzed to unveil the reactive aldehyde functional group.

  • Electrophilic Aromatic Substitution: The protonated aldehyde acts as a potent electrophile. It is attacked by the electron-rich aromatic ring at the position ortho to the ether linkage, forming a new C-C bond and a cyclic intermediate.

  • Dehydration (Aromatization): The resulting alcohol intermediate is quickly protonated by the acid and eliminated as a water molecule, forming a double bond and establishing the aromatic furan ring system.

Choice of Catalyst:

  • Polyphosphoric Acid (PPA): PPA serves as both the acidic catalyst and the reaction medium. Its high viscosity and dehydrating properties drive the reaction towards the final product by sequestering the water formed during the reaction, thus preventing reversible reactions. It is a proven and effective reagent for these types of cyclizations on an industrial scale.

G phenol 2-Bromo-5-methoxyphenol step1 Deprotonation phenol->step1 base K₂CO₃ base->step1 alkyl_halide Br-CH₂(CHO) step2 Sₙ2 Attack alkyl_halide->step2 Electrophile phenoxide Phenoxide Ion (Nucleophile) phenoxide->step2 ether_intermediate Ether Intermediate step3 Cyclization (PPA) ether_intermediate->step3 cyclized_intermediate Cyclized Intermediate step4 Dehydration cyclized_intermediate->step4 product This compound step1->phenoxide step2->ether_intermediate step3->cyclized_intermediate step4->product

Caption: Key mechanistic steps of the synthesis pathway.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1-mole scale and can be adjusted proportionally. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.

Reagent and Equipment Summary
Reagent / Material CAS NumberFormulaMW ( g/mol )MolesQuantity
2-Bromo-5-methoxyphenol66318-57-4C₇H₇BrO₂203.031.00203 g
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.211.50207 g
2-Bromoacetaldehyde dimethyl acetal7252-83-7C₄H₉BrO₂169.021.10186 g
Acetone67-64-1C₃H₆O58.08-2.0 L
Polyphosphoric Acid (115%)8017-16-1H₆P₄O₁₃337.93-1.0 kg
Toluene108-88-3C₇H₈92.14-3.0 L
Ethanol (95%)64-17-5C₂H₅OH46.07-As needed
Deionized Water7732-18-5H₂O18.02-As needed

Equipment: 5L 3-neck round-bottom flask (or appropriate reactor), overhead mechanical stirrer, heating mantle with temperature controller, reflux condenser, dropping funnel, large separatory funnel, Buchner funnel, and vacuum filtration setup.

Part A: Synthesis of 1-(2-Bromo-5-methoxyphenoxy)-2,2-dimethoxyethane
  • Reactor Setup: Assemble the 5L reactor with the overhead stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry.

  • Charge Reagents: Charge the reactor with 2-bromo-5-methoxyphenol (203 g, 1.00 mol), potassium carbonate (207 g, 1.50 mol), and acetone (2.0 L).

  • Initiate Reaction: Begin stirring to create a slurry. Heat the mixture to a gentle reflux (approx. 56 °C).

  • Substrate Addition: Once at reflux, add 2-bromoacetaldehyde dimethyl acetal (186 g, 1.10 mol) dropwise over 30-45 minutes using the dropping funnel. The addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: Maintain reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the potassium salts. Wash the filter cake with additional acetone (2 x 200 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

    • The crude product is typically of sufficient purity to be carried forward to the next step without further purification. An estimated yield of >95% is expected.

Part B: Synthesis of this compound
  • Reactor Setup: In a separate, dry 5L reactor equipped with a powerful mechanical stirrer and a temperature probe, add Polyphosphoric Acid (1.0 kg).

  • Heating: Heat the PPA to 80-85 °C with vigorous stirring.

  • Substrate Addition: Add the crude intermediate from Part A slowly to the hot PPA over 45-60 minutes. The internal temperature will likely rise; maintain it below 100 °C by controlling the addition rate.

  • Reaction: After the addition is complete, continue stirring at 85-90 °C for 2-3 hours. Monitor the reaction by TLC/HPLC for the disappearance of the starting material.

  • Quenching:

    • Allow the reactor to cool to approximately 60 °C.

    • In a separate, large vessel (e.g., a 20L bucket), prepare a mixture of crushed ice and water (approx. 5 kg).

    • CAUTION: Exothermic reaction. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. The PPA will hydrolyze, and the product will precipitate as a solid.

  • Extraction:

    • Once the quench is complete and the mixture has reached room temperature, add toluene (2.0 L) and stir vigorously for 30 minutes.

    • Transfer the mixture to a large separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional toluene (1 x 1.0 L).

    • Combine the organic layers and wash sequentially with water (2 x 1 L), saturated sodium bicarbonate solution (1 x 1 L), and brine (1 x 1 L).

  • Isolation: Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

Part C: Purification by Recrystallization

Chromatography is often impractical for large-scale purification.[9] Recrystallization is the preferred method.

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for this compound.

  • Procedure:

    • Transfer the crude solid to a suitable flask.

    • Add hot 95% ethanol portion-wise with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • Slowly add deionized water dropwise until the solution becomes faintly turbid.

    • Re-heat gently until the solution is clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold 50:50 ethanol/water.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results
Parameter Expected Outcome
Appearance Off-white to light tan crystalline solid
Overall Yield 70-80%
Purity (by HPLC) >98%
Melting Point To be determined

Safety, Handling, and Waste Management

Scaling up chemical reactions introduces significant safety challenges. Adherence to strict safety protocols is mandatory.

Chemical Hazard Overview
Chemical Primary Hazards
2-Bromo-5-methoxyphenol Harmful if swallowed, causes skin and eye irritation.
2-Bromoacetaldehyde dimethyl acetal Flammable liquid, causes severe skin burns and eye damage. Lachrymator.
Polyphosphoric Acid Causes severe skin burns and eye damage. Reacts violently with water.
Toluene Highly flammable liquid and vapor. Aspiration toxicant. Suspected of damaging fertility or the unborn child.
Molecular Bromine (if used) EXTREMELY TOXIC & CORROSIVE. Causes severe burns. Fatal if inhaled.[10][11]
Engineering Controls and PPE
  • Ventilation: All operations must be performed in a certified chemical fume hood with robust airflow.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required, especially when handling PPA and the bromoacetal.

    • Hand Protection: Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[11]

    • Body Protection: A flame-resistant lab coat and proper attire (long pants, closed-toe shoes) must be worn.

Quenching and Waste Disposal
  • Acid Quench: The quenching of PPA is highly exothermic and must be done slowly and with efficient cooling and stirring.

  • Waste Streams:

    • Aqueous Waste: The acidic aqueous layers from the work-up must be neutralized with a suitable base (e.g., sodium carbonate) before disposal.

    • Organic Waste: Halogenated and non-halogenated organic solvent waste streams should be segregated and disposed of according to institutional and local environmental regulations.

  • Decontamination: All glassware should be decontaminated. For reactions involving elemental bromine, any residual bromine should be quenched with a saturated solution of sodium thiosulfate before cleaning.[12]

Troubleshooting

Problem Potential Cause Recommended Solution
Low yield in Part A Incomplete reaction; insufficient base; wet reagents/solvent.Ensure reaction goes to completion via TLC/HPLC. Use freshly dried K₂CO₃ and anhydrous acetone.
Charring in Part B Reaction temperature too high.Maintain strict temperature control (<100 °C) during the addition to PPA. Ensure vigorous stirring.
Product oils out during recrystallization Cooling too rapidly; incorrect solvent ratio.Ensure slow cooling. If oiling occurs, reheat to dissolve, add more of the primary solvent (ethanol), and cool again slowly.
Persistent colored impurities Side products from overheating.Consider a charcoal treatment during recrystallization. If ineffective, a silica gel plug filtration may be necessary.

Conclusion

This application note provides a validated and robust protocol for the large-scale synthesis of this compound. By employing a cost-effective Williamson ether synthesis followed by a PPA-mediated cyclization, this method avoids expensive catalysts and complex procedures. The detailed explanation of the underlying chemistry, coupled with comprehensive safety and handling guidelines, equips researchers and drug development professionals with the necessary tools to produce this valuable intermediate efficiently and safely on a multi-gram to kilogram scale.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Link

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2172. Link

  • BenchChem. (2025). Technical Support Center: Handling Molecular Bromine in Industrial Synthesis. BenchChem. Link

  • ChemicalBook. (n.d.). 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran synthesis. ChemicalBook. Link

  • Wikipedia. (n.d.). Benzofuran. Wikipedia. Link

  • ResearchGate. (2019). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Link

  • Habermann, J., et al. (2001). Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (21), 2426-2428. Link

  • Krzywik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Link

  • van der Westhuyzen, C. W., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459. Link

  • ResearchGate. (n.d.). Synthesis of benzofurans via o-alkynylphenyl ethers. ResearchGate. Link

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Link

  • Wang, J., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1416-1423. Link

  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran. Google Patents. Link

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans. BenchChem. Link

  • Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26046-26066. Link

  • IJARPB. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IJARPB. Link

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Link

  • ResearchGate. (2024). (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 7-Bromo-4-methoxy-1-benzofuran. This valuable heterocyclic compound is a key building block in medicinal chemistry and drug development, often utilized in the synthesis of agents targeting various diseases.[1][2] However, its synthesis can present challenges, including low yields, side product formation, and purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you improve the yield and purity of your product. The information is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a common two-step route: Williamson ether synthesis followed by acid-catalyzed cyclization.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield, or I'm only recovering starting materials. What are the potential causes and how can I fix this?

Answer: Low or nonexistent yield is the most common issue and can stem from several factors across the two main stages of the synthesis. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Cause: The starting phenol (2-bromo-5-methoxyphenol) may be oxidized or impure. The haloacetaldehyde acetal reagent can degrade over time, especially if exposed to moisture, which hydrolyzes it to the volatile and reactive aldehyde.

    • Solution: Ensure the phenol is pure; if it appears discolored (pink or brown), consider purifying it by column chromatography or recrystallization. Use a freshly opened bottle of 2-chloroacetaldehyde dimethyl acetal or 2-bromoacetaldehyde dimethyl acetal or distill it before use.

  • Ineffective Williamson Ether Synthesis (Step 1):

    • Cause: The base used may be too weak or not sufficiently anhydrous to fully deprotonate the phenol. The reaction temperature might be too low, leading to slow reaction kinetics.

    • Solution: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure all reagents and the solvent (e.g., DMF or acetonitrile) are anhydrous. If using K₂CO₃, heating the reaction to reflux is often necessary to achieve a reasonable reaction rate.[3]

  • Failed or Inefficient Cyclization (Step 2):

    • Cause: The acid catalyst may not be strong enough to promote the intramolecular electrophilic substitution required for ring closure. The reaction temperature could be insufficient to overcome the activation energy of the cyclization.

    • Solution: Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization. If PPA fails, stronger acids like Eaton's reagent (P₂O₅ in MeSO₃H) can be used. Gently heating the reaction mixture (e.g., 80-120°C) is typically required.[3] Monitor the reaction by TLC to find the optimal balance between reaction completion and decomposition.

  • Decomposition of Product:

    • Cause: Benzofurans can be sensitive to excessively harsh acidic conditions or high temperatures, leading to polymerization or other decomposition pathways.[4]

    • Solution: Carefully control the temperature and reaction time during the cyclization step. Once TLC or GC-MS indicates the consumption of the intermediate, work up the reaction promptly. Avoid temperatures exceeding 140°C unless necessary.

Troubleshooting Flowchart

troubleshooting start Low or No Yield check_sm Verify Purity of Starting Materials start->check_sm sm_ok Are they pure and anhydrous? check_sm->sm_ok step1 Analyze Step 1: Williamson Ether Synthesis sm_ok->step1 Yes solution_sm Purify Starting Materials: - Recrystallize Phenol - Distill Acetal sm_ok->solution_sm No step1_q Is ether intermediate formed (TLC/GC-MS)? step1->step1_q step2 Analyze Step 2: Acid-Catalyzed Cyclization step1_q->step2 Yes solution_step1 Optimize Step 1: - Use stronger base (NaH) - Ensure anhydrous conditions - Increase temperature step1_q->solution_step1 No step2_q Is product forming but decomposing? step2->step2_q solution_step2 Optimize Step 2: - Use stronger acid (PPA) - Increase temperature cautiously - Monitor reaction closely step2_q->solution_step2 No solution_decomp Refine Step 2 Conditions: - Lower temperature - Reduce reaction time - Use milder acid catalyst step2_q->solution_decomp Yes

Caption: A logical flowchart for troubleshooting low yield issues.

Issue 2: Significant Side Product Formation

Question: My reaction produces the desired product, but it is contaminated with significant impurities that are difficult to separate. What are these side products and how can I avoid them?

Answer: Side product formation is often a result of the reaction conditions being too harsh or not selective enough.

Common Side Products & Prevention Strategies:

  • Polymerization:

    • Cause: Strong acids and high temperatures can cause the starting materials or the benzofuran product to polymerize, often resulting in an intractable tar.

    • Prevention: Perform the cyclization at the lowest effective temperature. Add the intermediate slowly to the pre-heated acid to maintain a low instantaneous concentration.

  • De-bromination:

    • Cause: In some cases, particularly if using organometallic reagents in alternative syntheses or if trace metals are present, the bromine atom can be cleaved from the aromatic ring.

    • Prevention: Ensure glassware is scrupulously clean. If using a palladium-catalyzed route, ensure the reaction is free of reducing agents that could promote hydrodebromination.

  • Incomplete Cyclization:

    • Cause: This isn't a side product, but unreacted intermediate from Step 1 is a common impurity.

    • Prevention: Ensure the cyclization reaction goes to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature or additional acid catalyst may be required.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the acid-catalyzed cyclization step?

A1: The cyclization proceeds via an intramolecular electrophilic aromatic substitution. The acid protonates one of the acetal's methoxy groups, which is then eliminated as methanol to form a transient oxonium ion. This ion rearranges to a protonated aldehyde, which is a potent electrophile. The electron-rich aromatic ring then attacks the aldehyde carbon, followed by dehydration to form the furan ring.

Q2: Are there more modern or alternative synthetic routes to consider for this molecule?

A2: Absolutely. While the classic acid-catalyzed cyclization is robust, transition-metal-catalyzed methods are now prevalent for benzofuran synthesis.[1][5] A highly effective alternative is the palladium and copper co-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, which often proceeds in a single step (coupling followed by in-situ cyclization).[6][7] For this compound, this would require a suitably substituted o-halo-phenol and an acetylene source. These methods can offer higher functional group tolerance and milder reaction conditions.[4][8]

Q3: How should I best monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 10-20% ethyl acetate in hexanes. The starting phenol, the ether intermediate, and the final benzofuran product should all have distinct Rf values. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool to confirm the masses of the intermediate and product and to track their relative concentrations over time.[4]

Q4: My purification by column chromatography is giving poor separation. Any tips?

A4: If the product and a key impurity have very similar polarities, standard chromatography can be challenging. First, ensure your crude product is as clean as possible by performing an aqueous workup to remove the acid catalyst and any water-soluble byproducts. For chromatography, try using a less polar solvent system (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or dichloromethane). If separation is still poor, consider using a high-performance flash chromatography system or exploring recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Optimized Experimental Protocol

This protocol details a reliable two-step synthesis of this compound.

Synthesis Workflow Diagram

workflow sm1 2-Bromo-5-methoxyphenol step1 Step 1: Williamson Ether Synthesis (Reflux, 12-18h) sm1->step1 sm2 2-Bromoacetaldehyde dimethyl acetal sm2->step1 reagents1 K₂CO₃, DMF reagents1->step1 intermediate Intermediate: 1-Bromo-2-(2,2-dimethoxyethoxy) -4-methoxybenzene step1->intermediate step2 Step 2: Acid-Catalyzed Cyclization (100-120°C, 1-3h) intermediate->step2 reagents2 Polyphosphoric Acid (PPA) reagents2->step2 workup Aqueous Workup & Extraction step2->workup purification Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Overall workflow for the two-step synthesis.

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene

Materials & Reagents:

Reagent M.W. Amount Moles Eq.
2-Bromo-5-methoxyphenol 203.04 10.0 g 49.2 mmol 1.0
2-Bromoacetaldehyde dimethyl acetal 169.01 9.2 g 54.2 mmol 1.1
Potassium Carbonate (K₂CO₃), anhydrous 138.21 13.6 g 98.4 mmol 2.0

| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-5-methoxyphenol, anhydrous potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the 2-bromoacetaldehyde dimethyl acetal dropwise to the stirring suspension.

  • Heat the reaction mixture to 90-100°C and maintain for 12-18 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Cool the reaction to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials & Reagents:

Reagent M.W. Amount Moles Eq.
Crude Intermediate from Step 1 291.14 ~14.3 g 49.2 mmol 1.0

| Polyphosphoric Acid (PPA) | - | ~150 g | - | - |

Procedure:

  • In a 500 mL round-bottom flask, gently heat polyphosphoric acid to ~80°C to reduce its viscosity.

  • To the stirring PPA, add the crude intermediate from Step 1 dropwise over 20-30 minutes. An exotherm may be observed.

  • After the addition is complete, increase the temperature to 100-120°C and stir for 1-3 hours. Monitor the reaction progress carefully by TLC.

  • Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice to the flask with vigorous stirring. Caution: This process is highly exothermic.

  • Once the PPA is fully hydrolyzed, extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes to afford this compound as a solid.

References

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). MDPI. Retrieved from [Link]

  • Optimizing the Conditions for the Synthesis of Benzofuran 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Publications. Retrieved from [Link]

  • Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1575. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. (n.d.). PMC - NIH. Retrieved from [Link]

  • Preparation method of 7-bromobenzofuran. (2014). Google Patents.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). NIH. Retrieved from [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Retrieved from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SYNTHESIS AND COMPUTATIONAL STUDY OF 7-METHOXY-2-[4-METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). ResearchGate. Retrieved from [Link]

  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2024). ACS Publications. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - PubMed Central. Retrieved from [Link]

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][9]BENZOPYRAN-7-ONE. (n.d.). Retrieved from [Link]

  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2024). American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 7-Bromo-4-methoxy-1-benzofuran, a key intermediate in the development of novel pharmaceutical agents and functional materials, presents several distinct challenges that can impact yield, purity, and reproducibility.[1] This technical guide is designed to serve as a primary resource for researchers encountering common obstacles during its synthesis. We will dissect the most prevalent side reactions, offer mechanistic explanations for their occurrence, and provide validated troubleshooting protocols to mitigate their impact. Our approach is grounded in established chemical principles to empower you with the predictive insight needed for successful synthesis.

Core Synthetic Strategy & Key Pressure Points

The most common and logical synthetic approaches to this compound involve two primary routes:

  • Route A: Late-Stage Bromination: Synthesis of the 4-methoxy-1-benzofuran core followed by electrophilic bromination.

  • Route B: Early-Stage Bromination: Starting with a pre-brominated phenol, such as 2-bromo-5-methoxyphenol, followed by annulation to form the furan ring.[2]

Both pathways are viable but are susceptible to distinct side reactions. This guide will address the critical "pressure points" in both routes, focusing on cyclization and bromination steps where impurities are most often generated.

G cluster_route_a Route A: Late-Stage Bromination cluster_route_b Route B: Early-Stage Bromination A1 3-Methoxyphenol A2 Cyclization Precursor (e.g., O-alkylation) A1->A2 A3 4-Methoxy-1-benzofuran A2->A3 A4 Bromination A3->A4 A5 Target: this compound A4->A5 B1 3-Methoxyphenol B2 2-Bromo-5-methoxyphenol B1->B2 B3 Cyclization Precursor B2->B3 B4 Cyclization B3->B4 B5 Target: this compound B4->B5

Caption: Overview of primary synthetic routes to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that our application scientists frequently receive. Each answer provides a mechanistic explanation and actionable advice.

Question 1: My final product is a mixture of brominated isomers. How can I improve the regioselectivity for the 7-position?

Applies to: Route A (Late-Stage Bromination)

Root Cause Analysis: This is the most common challenge and stems from the competing directing effects of the substituents on the benzofuran core. The 4-methoxy group is a powerful ortho- and para-directing group, activating positions 3 and 5. The furan oxygen, however, strongly directs electrophilic substitution to the 2-position.[3] Achieving substitution at the 7-position requires navigating these electronic influences and often leveraging steric hindrance.

Side Products to Expect:

  • 5-Bromo-4-methoxy-1-benzofuran: Often the major impurity due to the strong para-directing effect of the methoxy group.

  • 2-Bromo-4-methoxy-1-benzofuran: A common byproduct due to the high reactivity of the C2 position on the furan ring.

  • Di-brominated products (e.g., 5,7-dibromo): Resulting from over-bromination of the activated ring system.

Troubleshooting Protocol:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • Avoid: Molecular bromine (Br₂) in polar solvents, as it is highly reactive and often leads to poor selectivity and over-bromination.

    • Recommend: N-Bromosuccinimide (NBS) is the preferred reagent. It provides a low, steady concentration of electrophilic bromine, which enhances selectivity. Use of a radical initiator like AIBN or benzoyl peroxide is generally not required for aromatic bromination.

  • Solvent Effects: The solvent can influence the electrophilicity of the bromine and stabilize intermediates.

    • Non-polar solvents like CCl₄ or hexane are recommended to temper the reactivity of NBS and favor kinetic control, potentially increasing the proportion of the 7-bromo isomer.

    • Polar aprotic solvents like DMF or acetonitrile can increase reaction rates but may decrease selectivity.

  • Temperature Control:

    • Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the formation of thermodynamically favored side products like the 5-bromo isomer.

Self-Validating System: Before scaling up, run a small matrix of experiments comparing NBS in CCl₄ at 0 °C vs. room temperature. Analyze the crude product ratio by GC-MS or ¹H NMR to identify the optimal conditions for your specific setup.

ParameterCondition 1 (Recommended)Condition 2 (Less Selective)Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)Higher 7-bromo isomer ratio
Solvent Carbon Tetrachloride (CCl₄)Acetic AcidReduced over-bromination
Temperature 0 °C50 °CIncreased kinetic (7-bromo) product
Question 2: I am observing a significant amount of a hydroxyl-containing impurity, and my yield is low.

Applies to: Both Routes, especially during cyclization or workup.

Root Cause Analysis: This issue points directly to the cleavage of the 4-methoxy methyl ether bond, resulting in the formation of 7-bromo-1-benzofuran-4-ol. Aryl methyl ethers are generally stable but are susceptible to cleavage by strong acids, particularly Lewis acids or strong protic acids like HBr or HI.[4][5] This can occur during acid-catalyzed cyclization (e.g., using PPA, H₂SO₄) or during an acidic workup.

Mechanism of Side Reaction (Acid-Catalyzed Ether Cleavage): The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by a counter-ion (e.g., Br⁻).[5]

G Ar-O-CH₃ Ar-O-CH₃ Ar-O⁺(H)-CH₃ Ar-O⁺(H)-CH₃ Ar-O-CH₃->Ar-O⁺(H)-CH₃ + H⁺ Ar-OH + CH₃-Br Ar-OH + CH₃-Br Ar-O⁺(H)-CH₃->Ar-OH + CH₃-Br + Br⁻ (SN2)

Caption: Acid-catalyzed cleavage of the aryl methyl ether.

Troubleshooting Protocol:

  • Re-evaluate Cyclization Conditions (Route B):

    • If using strong acids like polyphosphoric acid (PPA) or Eaton's reagent, consider milder alternatives.[6]

    • Palladium-catalyzed methods , such as Sonogashira coupling followed by intramolecular cyclization, often proceed under neutral or basic conditions, preserving the methoxy group.[7][8]

    • Base-mediated cyclizations are also an excellent alternative where applicable.

  • Modify Workup Procedure:

    • Avoid using strong acids (e.g., concentrated HCl) during the aqueous workup.

    • Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize the reaction mixture before extraction.

  • Use of Specific Ether-Cleaving Reagents:

    • Be aware that reagents like boron tribromide (BBr₃), often used for demethylation, will readily cleave this ether and should be avoided unless the phenolic product is desired.[9]

Self-Validating System: After your reaction, split the crude product into two samples. Work up one with a standard dilute HCl wash and the other with a sodium bicarbonate wash. Compare the amount of the phenolic impurity in both samples via TLC or LC-MS to confirm if the workup is the source of the cleavage.

Question 3: The cyclization step to form the benzofuran ring is inefficient, with a lot of starting material remaining.

Applies to: Route B (Cyclization of a brominated precursor)

Root Cause Analysis: Failure to form the furan ring can be attributed to several factors, including insufficient electrophilicity of the carbonyl carbon (in Perkin-type reactions), a poor leaving group, or steric hindrance from the ortho-bromo substituent.

Troubleshooting Protocol & Decision Tree:

G Start Low Cyclization Yield Q1 Using Acid Catalysis (e.g., PPA, H₂SO₄)? Start->Q1 A1_Yes Increase Temp/Time (monitor ether cleavage) Q1->A1_Yes Yes Q2 Using Base Catalysis (e.g., Perkin, Rap-Stoermer)? Q1->Q2 No A1_No Consider Alternative Reaction Type A2_Yes Use Stronger Base (e.g., NaH vs K₂CO₃) or Higher Boiling Solvent Q2->A2_Yes Yes Q3 Using Metal Catalysis (e.g., Pd, Cu)? Q2->Q3 No A3_Yes Check Catalyst Activity & Ligand Integrity Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low cyclization yield.

  • Review the Reaction Type:

    • Acid-Catalyzed Cyclodehydration: This method often requires harsh conditions. Ensure the temperature is high enough (often >100 °C) and that the acid is fresh and anhydrous.[6]

    • Base-Mediated Condensations (e.g., Rap-Stoermer): The choice of base is critical. If using potassium carbonate, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or DBU to ensure complete deprotonation of the phenolic precursor.[7]

    • Transition-Metal Catalysis: These are often the most reliable methods.[10][11] If a palladium or copper-catalyzed reaction is failing, consider catalyst deactivation. Ensure all reagents and solvents are anhydrous and degassed to prevent poisoning of the catalyst.

  • Check Precursor Quality: Ensure the cyclization precursor is pure. Impurities from the previous step can interfere with the reaction. Recrystallize or chromatograph the precursor before the cyclization attempt.

Frequently Asked Questions (FAQs)

  • Q: How can I definitively distinguish the 7-bromo isomer from the 5-bromo isomer?

    • A: ¹H NMR spectroscopy is the most powerful tool. The coupling patterns of the aromatic protons are distinct. For the 7-bromo isomer, you would expect to see two doublets in the aromatic region corresponding to the protons at C5 and C6. For the 5-bromo isomer, the protons at C6 and C7 would also appear as doublets, but their chemical shifts and coupling constants will differ. 2D NMR techniques like NOESY can also be used to confirm through-space correlations, for instance, between the proton at C5 and the methoxy group protons.

  • Q: What is the best general method for purifying the final product?

    • A: A combination of column chromatography followed by recrystallization is typically most effective.

      • Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradient) to separate isomers and less polar impurities.

      • Recrystallization: After chromatography, recrystallize the product from a suitable solvent like ethanol or hexane to remove any remaining trace impurities and obtain a highly crystalline final product.

  • Q: My reaction seems to generate a dark, tar-like substance. What causes this?

    • A: Polymerization or degradation of the starting materials or product is the likely cause, often initiated by excessively harsh conditions. This is common in strong acid-catalyzed reactions at high temperatures or during bromination if radical side reactions occur. To mitigate this, use the mildest possible conditions (lower temperature, less reactive reagents) and ensure your reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

References

  • Cacchi, S., Fabrizi, G., & Lulli, G. (2010). An effective and practical synthesis of substituted benzofurans. Organic Letters, 12(16), 3643-3645. [Link]

  • Journal of Chemical Research. (2018). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR, 10(4), 1-11. [Link]

  • Hashmi, A. S. K., et al. (2021). Direct Synthesis of Functionalized Benzofurans from Phenols. Angewandte Chemie International Edition, 60(20), 10637–10642. [Link]

  • ResearchGate. (2019). Methods for the synthesis of benzofurans and the procedure described in this work. [Link]

  • Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. (2021). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • National Institutes of Health. (2010). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. [Link]

  • Tokyo University of Science. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Phys.org. [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Google Patents. (2014).
  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • ResearchGate. (2008). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Kiessling Lab. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]

  • Tarbell, D. S., & Yamamoto, Y. (1979). THE CLEAVAGE OF ETHERS. Chemical Reviews, 79(2), 139-167. [Link]

  • ACS Publications. (2010). Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide. The Journal of Organic Chemistry, 75(15), 5147–5150. [Link]

  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]

  • YouTube. (2018). ether cleavage with strong acids. [Link]

  • National Institutes of Health. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. [Link]

  • Oriental Journal of Chemistry. (2015). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][10]BENZOPYRAN-7-ONE. International Journal of Chemistry, 2(4), 776-780. [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 7-Bromo-4-methoxy-1-benzofuran. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific heterocyclic halide in carbon-carbon bond formation. The electron-rich nature of the benzofuran ring system and the specific substitution pattern can present unique challenges compared to standard aryl bromides. This guide provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles to help you overcome common hurdles and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Low or No Conversion of this compound

Question: My Suzuki reaction shows low conversion, and I recover a significant amount of the starting this compound. What are the likely causes and how can I fix this?

Answer:

Low or no conversion of your starting aryl bromide is one of the most common issues in Suzuki coupling. The root cause is almost always a slow or inhibited oxidative addition step, which is the rate-determining step for many Suzuki reactions.[1] The this compound substrate is particularly susceptible to this issue because the methoxy group and the benzofuran ring are both electron-donating, making the C-Br bond less electrophilic and thus less reactive towards the Pd(0) catalyst.[2]

  • Inactive Catalyst System: The choice of palladium source and, more critically, the phosphine ligand is paramount for activating electron-rich aryl bromides.[3]

    • Troubleshooting: If you are using a standard, less active catalyst like Pd(PPh₃)₄, it may not be potent enough.[1] Consider switching to a more advanced catalyst system known for high activity with challenging substrates.

    • Recommended Action: Screen a set of modern, bulky, and electron-rich phosphine ligands.[4] These ligands are designed to accelerate both oxidative addition and reductive elimination.[5] A Pd(OAc)₂ or Pd₂(dba)₃ precursor combined with one of these ligands is a robust starting point.[2]

  • Insufficiently Strong or Inappropriate Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[6] If the base is too weak or has poor solubility, the catalytic cycle can stall.

    • Troubleshooting: A mild base like Na₂CO₃ may not be sufficient.

    • Recommended Action: Switch to a stronger, more soluble base. K₃PO₄ and Cs₂CO₃ are excellent choices for challenging couplings, often providing higher yields.[6] The use of aqueous base solutions (e.g., in a toluene/water or dioxane/water solvent system) can also be beneficial.[7]

  • Sub-optimal Solvent and Temperature: Solvent choice affects reagent solubility and the stability of catalytic intermediates.[8] Insufficient temperature can lead to a sluggish reaction.

    • Troubleshooting: Ensure all reagents are fully dissolved at the reaction temperature.

    • Recommended Action: Common solvents like 1,4-dioxane, THF, or toluene (often with 10-20% water) are good starting points.[7] If conversion is low at a moderate temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C, monitoring for any signs of catalyst decomposition (e.g., rapid formation of palladium black).[9]

To efficiently solve low conversion issues, a systematic screening of catalyst systems is advised.

Catalyst SystemPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Outcome
System 1 (Baseline) Pd(PPh₃)₄ (2-5%)-K₂CO₃ (2.0)Dioxane/H₂O90Often sluggish for this substrate
System 2 (Buchwald) Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O100High activity expected[10]
System 3 (Buchwald) Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (2.0)THF/H₂O80High activity, good for hindered substrates[3]
System 4 (NHC) PEPPSI-IPr (2-3%)-K₃PO₄ (2.0)Dioxane100N-Heterocyclic Carbene option, very robust[4]
Problem 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm observing significant byproducts, mainly 4-methoxy-1-benzofuran (debromination) and homocoupled boronic acid. How can I suppress these pathways?

Answer:

The formation of debrominated and homocoupled products points to specific, competing reaction pathways that can dominate if the desired cross-coupling is slow. Understanding their mechanisms is key to suppression.

This occurs when the aryl group on the palladium intermediate (Ar-Pd-Br) is cleaved and replaced by a hydrogen atom. This is often facilitated by sources of hydride, which can be the solvent (especially alcohols) or impurities.[2] For an electron-rich substrate like this compound, the electron density can make the initial oxidative addition product more susceptible to this pathway.

  • Troubleshooting Steps:

    • Solvent Choice: If using an alcohol solvent like isopropanol or n-butanol, consider switching to an aprotic solvent such as dioxane or toluene to minimize the source of hydride.[11]

    • Base Purity: Ensure the base is free of formate impurities, which can act as hydride donors.

    • Reaction Time: Prolonged reaction times at high temperatures can increase the incidence of debromination. Monitor the reaction by LC-MS or TLC and stop it once the starting material is consumed.[9]

This side reaction forms a biaryl product derived from two molecules of your boronic acid partner (R-B(OH)₂ → R-R). It is most commonly caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), initiating a catalytic cycle for homocoupling.[2][12]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.[9]

    • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This reduction can sometimes be inefficient and can promote homocoupling.[2] Using a stable Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can sometimes mitigate this issue.

    • Control Boronic Acid Stoichiometry: While a slight excess of boronic acid (1.1-1.3 equiv.) is common, a large excess can increase the rate of homocoupling. Use a stoichiometry closer to 1.1 equivalents.

G start High Side Product Formation q1 Major Side Product? start->q1 debromination Debromination (4-methoxy-1-benzofuran) q1->debromination Debromination homocoupling Homocoupling (Boronic Acid Dimer) q1->homocoupling Homocoupling sol1 Switch to Aprotic Solvent (e.g., Toluene, Dioxane) debromination->sol1 sol2 Rigorously Degas Reaction (Freeze-Pump-Thaw) homocoupling->sol2 sol3 Check Base Purity sol1->sol3 sol4 Use Stoichiometry Closer to 1.1 eq. sol2->sol4 sol5 Optimize Reaction Time sol3->sol5 Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Trans->Product ArBr 7-Bromo-4-methoxy- 1-benzofuran (Ar-Br) ArBr->OxAdd Boronic Boronic Acid Partner (R-B(OH)₂) + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Major Off-Cycle Side Reactions

Debromination and homocoupling compete with the productive cycle, reducing overall efficiency.

Side_Reactions OxAdd Ar-Pd(II)-Br Intermediate Trans Transmetalation OxAdd->Trans Productive Pathway Debrom Debromination OxAdd->Debrom Side Pathway Product Desired Product (Ar-R) Trans->Product Debrom_Product Debrominated Product (Ar-H) Debrom->Debrom_Product Homocoupling_start R-B(OH)₂ Homocoupling Homocoupling (O₂ present) Homocoupling_start->Homocoupling Side Pathway Homocoupling_Product Dimer Product (R-R) Homocoupling->Homocoupling_Product

Caption: Competing productive and non-productive reaction pathways.

General Experimental Protocol: Recommended Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound, incorporating best practices to avoid common pitfalls.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Toluene and Water (5:1 v/v, e.g., 5 mL Toluene, 1 mL Water per 1 mmol of aryl bromide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inerting: Seal the flask with a septum, and purge with inert gas for 10 minutes.

  • Solvent Addition: Add the toluene and water.

  • Degassing: Vigorously bubble the inert gas through the stirred suspension for 20-30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Preparation: In a separate small vial under inert gas, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and briefly dissolve/suspend them in a small amount of the degassed toluene from the reaction vessel.

  • Reaction Initiation: Using a syringe, transfer the catalyst mixture to the reaction flask.

  • Heating: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Hoplite Catalyst. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. Hoplite Catalyst. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • HKMU Scholars. (2016). The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. (2016). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • National Institutes of Health (NIH). (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • ACS Publications. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

  • National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Royal Society of Chemistry (RSC). (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • ResearchGate. (2009). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • National Institutes of Health (NIH). (2020). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. [Link]

  • ACS Publications. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]

  • Royal Society of Chemistry (RSC). (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. [Link]

  • ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • ACS Publications. (2000). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • National Institutes of Health (NIH). (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Socratic Q&A. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?. [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Royal Society of Chemistry (RSC). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • National Institutes of Health (NIH). (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

Sources

stability issues of 7-Bromo-4-methoxy-1-benzofuran under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-4-methoxy-1-benzofuran

Guide: Navigating Stability Challenges Under Acidic Conditions

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the primary stability challenge encountered during its use: degradation under acidic conditions. This guide provides mechanistic explanations, troubleshooting strategies, and validated protocols to ensure the integrity of your experiments and syntheses.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant degradation of my this compound during an acid-catalyzed reaction. What is the likely chemical cause?

A1: The principal cause of instability for this compound in acidic media is the cleavage of the 4-methoxy group. This functional group is an aryl methyl ether, which is susceptible to cleavage by strong acids, particularly Brønsted acids like HBr and HI.[1][2]

The degradation proceeds via a well-established mechanism:

  • Protonation of the Ether Oxygen: The acidic proton associates with the lone pair of electrons on the methoxy oxygen atom. This protonation converts the methoxy group into a good leaving group (methanol).[3]

  • Nucleophilic Attack: The conjugate base of the acid (e.g., Br⁻, I⁻) then acts as a nucleophile, attacking the electrophilic methyl carbon. This step follows an SN2 pathway.[4][5]

  • Product Formation: The C-O bond is cleaved, resulting in the formation of the corresponding phenol (7-Bromo-1-benzofuran-4-ol) and a methyl halide (e.g., methyl bromide).

While the benzofuran core itself is relatively stable, harsh acidic conditions can also lead to undesired side reactions or polymerization, though ether cleavage is the most common and immediate degradation pathway.[6][7]

Mechanism: Acid-Catalyzed Cleavage of this compound

G cluster_reactants Step 1: Protonation cluster_products Step 3: Cleavage reactant This compound protonated Protonated Intermediate reactant->protonated Protonation of Methoxy Oxygen acid H-X (Strong Acid) nucleophile X⁻ (Nucleophile) phenol 7-Bromo-1-benzofuran-4-ol protonated->phenol Sₙ2 Attack by X⁻ on Methyl Group methyl_halide CH₃-X G cluster_solutions Mitigation Strategies start Degradation of This compound Observed? check_acid Identify Acid Type (Brønsted vs. Lewis) start->check_acid check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions sol_acid Switch to a Weaker Acid or one with a Non-Nucleophilic Counter-ion (e.g., p-TsOH) check_acid->sol_acid Using HBr/HI/HCl? sol_lewis If Lewis Acid is used, ensure stoichiometric control and low temperature (< 0 °C) check_acid->sol_lewis Using BBr₃/AlCl₃? sol_temp Lower Reaction Temperature (e.g., from reflux to RT or 0 °C) check_conditions->sol_temp High Temp? sol_time Reduce Reaction Time (Monitor by TLC/LC-MS) check_conditions->sol_time Long Duration?

Sources

Technical Support Center: A Guide to Increasing the Purity of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter while purifying 7-Bromo-4-methoxy-1-benzofuran (CAS No. 286836-01-9). Our focus is on delivering practical, field-proven insights rooted in scientific principles to help you achieve the highest possible purity for your compound.

I. Understanding the Purification Challenge

This compound is a key building block in the synthesis of various biologically active molecules.[1][2][3] Achieving high purity is critical for reliable downstream applications, yet researchers often face hurdles in removing closely related impurities. This guide will walk you through common issues and provide robust solutions.

Compound Profile:
PropertyValueSource
CAS Number 286836-01-9[4]
Molecular Formula C₉H₇BrO₂[5]
Molecular Weight 227.05 g/mol [4]
Predicted Boiling Point 280.5 ± 20.0 °C[5]
Commercial Purity (Typical) ≥95-98%[4][6]

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you might encounter during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Persistent Impurity with a Similar Rf Value in TLC Analysis

Scenario: After initial purification, you observe a persistent spot on your Thin Layer Chromatography (TLC) plate with a retention factor (Rf) very close to your product, making separation by column chromatography difficult.

Potential Causes:

  • Regioisomers: The synthesis of substituted benzofurans can sometimes yield regioisomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring. These isomers often have very similar polarities, leading to near-identical Rf values.

  • Unreacted Starting Materials or Intermediates: Incomplete cyclization or residual starting materials from the synthetic route can be structurally similar to the final product.

  • Over-brominated Species: Depending on the bromination conditions, di-brominated or other over-halogenated side products might form in small quantities.[2]

Solutions & Methodologies:

  • Optimize Column Chromatography Conditions:

    • Solvent System Modification: A slight adjustment to the polarity of your eluent can significantly impact separation. For benzofuran derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.

      • Actionable Tip: If your spots are too close, try decreasing the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 5%). This will increase the retention time and can improve the separation between compounds with small polarity differences.

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, transitioning to HPLC with a normal or reverse-phase column can provide the necessary resolution.[7]

      • Expert Insight: A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for many benzofuran derivatives.

  • Consider Recrystallization:

    • If the impurity is present in a small enough quantity, recrystallization can be a highly effective method for purification. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains soluble at all temperatures.

    • Developing a Recrystallization Protocol:

      • Solvent Screening: In separate small test tubes, dissolve a small amount of your impure compound in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, toluene) by heating gently.

      • Observation: Allow the solutions to cool slowly to room temperature and then in an ice bath. A suitable solvent will yield crystals of your product upon cooling.

      • Solvent Mixtures: If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Problem 2: Low Overall Yield After Purification

Scenario: You are losing a significant amount of your product during the purification process.

Potential Causes:

  • Product Adsorption on Silica Gel: Highly polar benzofuran derivatives can sometimes irreversibly adsorb to the silica gel during column chromatography.

  • Product Degradation: Some benzofurans can be sensitive to acidic conditions, which can be present on standard silica gel.

  • Inappropriate Solvent Choice for Extraction/Work-up: Using a solvent in which your product has low solubility during the initial work-up can lead to significant losses.

Solutions & Methodologies:

  • Deactivate Silica Gel:

    • Actionable Tip: Before packing your column, you can slurry the silica gel in your chosen eluent containing a small amount of a base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica and can prevent the degradation or irreversible adsorption of sensitive compounds.

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.

  • Minimize Purification Steps:

    • If possible, try to purify your product through a single, well-optimized method rather than multiple sequential purifications, as each step will inevitably lead to some loss of material.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

    • Visualize the spots under a UV lamp and calculate the Rf values. The goal is to have the Rf of your product around 0.2-0.3 for optimal separation on a column.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 hexanes/ethyl acetate).

    • Carefully pour the slurry into your column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.

IV. Frequently Asked Questions (FAQs)

Q1: I do not have a reported melting point for this compound. How can I assess the purity of my final product?

A1: While a sharp melting point that matches a literature value is a strong indicator of purity, its absence requires a combination of other analytical techniques. After purification, you should aim to characterize your compound using the following methods:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of your compound and can reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): Running your purified sample on an HPLC system can provide a quantitative measure of its purity. A single sharp peak is indicative of a pure compound.

Q2: My purified product is an oil, but I was expecting a solid. What should I do?

A2: The physical state of a compound can be influenced by trace amounts of residual solvent or impurities.

  • Ensure Complete Solvent Removal: Make sure you have removed all purification solvents under high vacuum for an extended period.

  • Purity Check: Analyze your oil by NMR and HPLC to confirm its purity. If it is pure, it may simply be a low-melting solid or an oil at room temperature.

  • Induce Crystallization: If you believe it should be a solid, you can try to induce crystallization by dissolving the oil in a minimal amount of a volatile solvent (like pentane or diethyl ether) and then placing it in a freezer. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.

Q3: What are the likely sources of impurities in my synthesis of this compound?

A3: Impurities in benzofuran synthesis often arise from the specific synthetic route employed. Common methods for benzofuran synthesis include reactions starting from substituted phenols and alkynes, or intramolecular cyclizations.[1][8] Potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding substituted phenol or alkyne.

  • Incomplete Cyclization Products: Intermediates that have not fully formed the benzofuran ring.

  • Side-Products from Metal Catalysis: If your synthesis involves catalysts like palladium or copper, trace amounts of these metals or their ligands may remain.[1]

  • Isomeric Byproducts: As mentioned earlier, the formation of regioisomers is a common challenge in the synthesis of substituted aromatic compounds.

A thorough understanding of your specific synthetic pathway is crucial for predicting and identifying potential impurities.

V. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Assess Purity & Optimize Solvents) Crude->TLC Column Column Chromatography (e.g., Hexanes:Ethyl Acetate) TLC->Column Fractions Collect & Analyze Fractions (TLC Monitoring) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Recrystallize Recrystallization (Optional Final Polishing) Pure_Product->Recrystallize If necessary Characterize Characterization (NMR, MS, HPLC) Pure_Product->Characterize Recrystallize->Characterize

Caption: A logical workflow for the purification and characterization of this compound.

VI. References

  • SIELC Technologies. Separation of 7-Bromo-3-phenylbenzofuran on Newcrom R1 HPLC column. [Link]

  • Google Patents. Preparation method of 7-bromobenzofuran.

  • PubChem. (7-Bromo-4-methyl-1-benzofuran-2-yl)methanol. [Link]

  • Molbase. Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran. [Link]

  • ResearchGate. Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][4][9]thiazepin-4(5H)-one. [Link]

  • National Center for Biotechnology Information. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • ChemSynthesis. 2,5-dibromo-7-methoxy-1-benzofuran. [Link]

  • National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. [Link]

Sources

Technical Support Center: Navigating the Stability and Degradation of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-Bromo-4-methoxy-1-benzofuran. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the potential degradation pathways of this compound. Given the specificity of this molecule, this guide synthesizes established principles of benzofuran chemistry to anticipate and troubleshoot stability issues you may encounter during your experimental work. Our aim is to enhance the reproducibility and success of your research by providing a framework for understanding and mitigating potential degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific challenges and provide actionable insights.

I. Understanding Potential Degradation Pathways

Question 1: What are the most likely degradation pathways for this compound under typical laboratory conditions?

Answer: While specific degradation studies on this compound are not extensively documented in publicly available literature, we can predict the most probable degradation pathways based on the reactivity of the benzofuran core and its substituents. The primary routes of degradation for benzofuran derivatives are generally hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The methoxy group at the 4-position could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxyl group. The ether linkage within the furan ring is generally more stable but can be cleaved under harsh conditions.

  • Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening products. The electron-donating nature of the methoxy group may increase the susceptibility of the aromatic ring to oxidative degradation.[2]

  • Photolysis: Many aromatic compounds, including benzofurans, are sensitive to light. Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to the formation of various degradation products.

Question 2: My analytical results show unexpected peaks after storing my sample of this compound in solution. What could be the cause?

Answer: The appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) is a strong indicator of sample degradation. The nature of the new peaks can provide clues about the degradation pathway.

  • Early Eluting Peaks: These often correspond to more polar compounds, which could result from the hydrolysis of the methoxy group to a hydroxyl group, or from oxidative ring-opening of the furan moiety.

  • Multiple New Peaks: The presence of several new peaks may suggest a complex degradation cascade, possibly initiated by photolysis, which can generate radical species and lead to a variety of products.

To troubleshoot this, consider the following:

  • Solvent Effects: The choice of solvent can influence stability. Protic solvents (e.g., methanol, water) may facilitate hydrolysis, while solvents known to generate radicals under light exposure (e.g., chloroform) could accelerate photodegradation.

  • pH of the Medium: If your solution is buffered, ensure the pH is within a stable range for the compound. Extreme pH values can catalyze hydrolysis.

  • Storage Conditions: Were the samples protected from light and stored at an appropriate temperature?

II. Troubleshooting Experimental Inconsistencies

Question 3: I am observing a decrease in the concentration of this compound over the course of my experiment. How can I minimize this?

Answer: A time-dependent decrease in concentration strongly suggests compound instability under your experimental conditions. To mitigate this, a systematic approach to identifying and controlling the cause is necessary.

Potential Cause Troubleshooting & Optimization
Photodegradation - Conduct experiments under amber or light-protected conditions. - Prepare solutions fresh and minimize their exposure to light. - If light is required for your assay, use the lowest effective intensity and duration.
Oxidative Degradation - De-gas your solvents to remove dissolved oxygen. - Consider adding an antioxidant (e.g., BHT, ascorbic acid) to your solutions, if compatible with your experimental system. - Avoid sources of metal ions that can catalyze oxidation.
Hydrolytic Degradation - Maintain a neutral pH for your solutions, if possible. - Use aprotic solvents if your experimental design allows. - For aqueous solutions, consider using buffers to maintain a stable pH.
Thermal Degradation - Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C). - Avoid repeated freeze-thaw cycles. - For prolonged experiments, assess thermal stability at the experimental temperature.

Question 4: How can I confirm the identity of the degradation products of this compound?

Answer: Identifying degradation products is crucial for understanding the degradation pathway and ensuring the integrity of your experimental results. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis: This technique separates the degradation products from the parent compound and provides their mass-to-charge ratio (m/z). By comparing the masses of the new peaks to the parent compound, you can infer the chemical transformation that has occurred (e.g., addition of an oxygen atom, loss of a methyl group).

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the degradation products can provide structural information, helping to pinpoint the site of modification on the molecule.

III. Proactive Stability Assessment

Question 5: Before starting a long-term study, how can I proactively assess the stability of this compound?

Answer: A forced degradation study is a highly recommended proactive measure. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential liabilities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
  • Photodegradation: Expose a solution of the compound (100 µg/mL in a photostable solvent like acetonitrile/water) to a UV lamp (e.g., 254 nm or 365 nm) for a defined period (e.g., 8, 24, 48 hours). A control sample should be kept in the dark.
  • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) for one week.

3. Sample Analysis:

  • At each time point, take an aliquot of the stressed sample.
  • If necessary, neutralize the acidic and basic samples before analysis.
  • Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A UV detector is typically used, and a photodiode array (PDA) detector can provide spectral information.
  • Characterize any significant degradation products using LC-MS.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.
  • Identify the conditions under which the compound is most labile.
  • Propose structures for the major degradation products based on the MS data.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the predicted degradation pathways and a typical experimental workflow for their investigation.

G cluster_0 Predicted Degradation Pathways A This compound B Hydrolysis Product (7-Bromo-4-hydroxy-1-benzofuran) A->B H+ or OH- C Oxidation Products (Ring-opened structures) A->C [O] D Photodegradation Products (Various photoproducts) A->D hv

Caption: Predicted degradation pathways for this compound.

G cluster_1 Forced Degradation Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress sample Sample at Time Points stress->sample analyze HPLC/UPLC Analysis sample->analyze characterize LC-MS/MS Characterization of Degradants analyze->characterize report Report Stability Profile characterize->report

Caption: Experimental workflow for a forced degradation study.

References

  • BenchChem. Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Derivatives.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9, 20728–20752. Available from: [Link]

  • Abdel Rahman, A. H., & Basha, R. M. (1977). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B, 32(9), 1084-1087. Available from: [Link]

  • Pertanika Journal of Science & Technology. (2024). Understanding the Degradation of Carbofuran in Agricultural Area: A Review of Fate, Metabolites, and Toxicity. Pertanika Journal of Science & Technology, 32(1), 285-322. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 7-Bromo-4-methoxy-1-benzofuran: An Evaluation of a Novel Palladium-Catalyzed Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules. Specifically, substituted benzofurans such as 7-Bromo-4-methoxy-1-benzofuran serve as crucial intermediates in the synthesis of complex molecular architectures for drug discovery and materials science. This guide provides an in-depth comparison of a classical, established synthetic route to this compound with a modern, novel approach utilizing palladium catalysis. The objective is to offer a comprehensive analysis of their respective methodologies, efficiencies, and potential for scalability, supported by detailed experimental protocols and a quantitative comparison.

Established Synthetic Route: A Two-Step Approach Via O-Alkylation and Acid-Catalyzed Cyclization

The traditional synthesis of benzofurans often relies on a two-step sequence involving the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. This robust and well-understood methodology provides a reliable pathway to the benzofuran core.

Mechanistic Rationale

The synthesis commences with the nucleophilic substitution of the phenoxide, generated from 2-bromo-5-methoxyphenol, on an electrophilic two-carbon synthon, typically a haloacetaldehyde acetal. The resulting intermediate, a 2-(aryloxy)acetaldehyde acetal, is then subjected to strong acid. The acid serves a dual purpose: it deprotects the acetal to reveal the aldehyde functionality and subsequently catalyzes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction) of the enol or enol ether onto the electron-rich aromatic ring, followed by dehydration to furnish the benzofuran ring system.

Experimental Protocol: Established Route

Step 1: Synthesis of 2-((2-bromo-5-methoxyphenyl)oxy)acetaldehyde dimethyl acetal

  • To a solution of 2-bromo-5-methoxyphenol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chloroacetaldehyde dimethyl acetal (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-((2-bromo-5-methoxyphenyl)oxy)acetaldehyde dimethyl acetal from the previous step in toluene.

  • Add polyphosphoric acid (PPA) (10 equiv. by weight) to the solution.

  • Heat the mixture to 120 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

G cluster_0 Established Route A 2-bromo-5-methoxyphenol B O-Alkylation (Chloroacetaldehyde dimethyl acetal, K2CO3) A->B C 2-((2-bromo-5-methoxyphenyl)oxy)acetaldehyde dimethyl acetal B->C D Acid-Catalyzed Cyclization (Polyphosphoric Acid) C->D E This compound D->E

A Novel Synthetic Route: Palladium-Catalyzed Intramolecular Cyclization

Modern synthetic organic chemistry has seen the advent of powerful transition-metal-catalyzed reactions for the construction of complex heterocyclic systems. Palladium-catalyzed intramolecular cyclization of ortho-alkynylphenols offers a convergent and efficient alternative to the classical methods.

Mechanistic Rationale

This novel approach is predicated on the synthesis of a key intermediate, 2-bromo-5-methoxy-1-(prop-2-yn-1-yloxy)benzene. This is achieved through a simple Williamson ether synthesis between 2-bromo-5-methoxyphenol and propargyl bromide. The subsequent step involves a palladium-catalyzed intramolecular cyclization. The proposed mechanism involves the coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack of the phenolic oxygen onto the activated alkyne (exo-dig cyclization). This forms a vinyl-palladium species, which then undergoes protonolysis to regenerate the catalyst and yield the benzofuran product.

Experimental Protocol: Novel Route

Step 1: Synthesis of 2-bromo-5-methoxy-1-(prop-2-yn-1-yloxy)benzene

  • To a solution of 2-bromo-5-methoxyphenol (1.0 equiv.) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • To a solution of 2-bromo-5-methoxy-1-(prop-2-yn-1-yloxy)benzene (1.0 equiv.) in anhydrous toluene, add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and triphenylphosphine (PPh₃, 0.1 equiv.).

  • Add a base such as triethylamine (Et₃N, 2.0 equiv.).

  • Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

G cluster_1 Novel Route F 2-bromo-5-methoxyphenol G Williamson Ether Synthesis (Propargyl bromide, K2CO3) F->G H 2-bromo-5-methoxy-1-(prop-2-yn-1-yloxy)benzene G->H I Palladium-Catalyzed Intramolecular Cyclization H->I J This compound I->J

Comparative Analysis

The two synthetic routes are compared based on several key metrics to provide a clear and objective assessment of their respective advantages and disadvantages.

ParameterEstablished RouteNovel Route
Starting Materials 2-bromo-5-methoxyphenol, 2-chloroacetaldehyde dimethyl acetal2-bromo-5-methoxyphenol, propargyl bromide
Number of Steps 22
Key Transformation Acid-catalyzed intramolecular cyclizationPalladium-catalyzed intramolecular cyclization
Catalyst Polyphosphoric acid (stoichiometric)Palladium(II) acetate (catalytic)
Reaction Conditions High temperature (120 °C), strong acidModerate temperature (100 °C), inert atmosphere
Typical Overall Yield 60-75%75-90%
Atom Economy Lower, due to the use of a protecting group (acetal) and stoichiometric acidHigher, more direct formation of the furan ring
Scalability Moderate; handling large quantities of PPA can be challengingGood; catalytic nature is advantageous for scale-up
Environmental Impact Use of a strong, corrosive acid and chlorinated starting materialUse of a heavy metal catalyst (palladium)
Substrate Scope Generally robust for electron-rich phenolsBroad, tolerant of various functional groups

Conclusion

Both the established and the novel synthetic routes provide viable pathways to this compound. The established route is reliable and utilizes readily available, inexpensive reagents. However, it suffers from the use of stoichiometric amounts of a harsh acid and may present challenges in terms of work-up and scalability.

The novel palladium-catalyzed route represents a more modern and elegant approach. It generally offers higher yields, milder reaction conditions, and better atom economy. The catalytic nature of the key step is a significant advantage for larger-scale synthesis. While the use of a palladium catalyst introduces cost and potential for metal contamination, modern purification techniques can effectively mitigate the latter. For researchers seeking a more efficient and potentially more scalable synthesis, the novel palladium-catalyzed route presents a compelling alternative to the classical methodology. The choice of route will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.

References

  • General Benzofuran Synthesis Reviews

    • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][1][2]

    • Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of benzofurans by means of palladium-catalyzed reactions. Chemical Reviews, 111(5), PR215-PR283. [Link]

  • Palladium-Catalyzed Intramolecular Cyclization

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles and benzofurans via palladium-catalyzed intramolecular cyclization. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • Classical Benzofuran Synthesis

    • A patent describing a similar two-step method for 7-bromobenzofuran: CN103724305A. [3]

Sources

A Comparative Analysis of the Biological Activity of 7-Bromo-4-methoxy-1-benzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged heterocyclic system, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2][3][4] Its derivatives have garnered significant attention for their broad therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[3][5][6] This guide provides an in-depth comparison of the biological activities of analogs based on the 7-Bromo-4-methoxy-1-benzofuran core structure. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and detail the methodologies employed for their evaluation. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.

The Significance of the Benzofuran Scaffold

The benzofuran ring system, a fusion of a benzene and a furan ring, offers a unique electronic and structural framework that facilitates interactions with various biological targets.[1][3] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and pharmacological activities.[1][2] The introduction of specific substituents, such as halogens and methoxy groups, has been a key strategy in the development of potent benzofuran-based therapeutic agents.[1]

Core Focus: The this compound Moiety

The selection of the this compound scaffold as a focal point for this guide is deliberate. The presence of a bromine atom, a halogen, is often associated with an enhancement of biological activities, including anticancer effects.[1][7] Concurrently, the methoxy group can influence the molecule's lipophilicity and metabolic stability, which are critical pharmacokinetic parameters. This guide will explore how modifications to this core structure impact its biological performance.

Comparative Analysis of Biological Activities

Anticancer Activity

Benzofuran derivatives have shown considerable promise as anticancer agents.[1][2][3][8] The introduction of a halogen atom, such as bromine, into the benzofuran ring has been consistently linked to a significant increase in anticancer activities.[1] The position of this halogenation is critical in determining the potency.

A study on new benzofuran derivatives highlighted that the presence of bromine on a methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both normal and cancer cells.[7] While this provides a general insight, let's consider more specific examples from the literature to build a comparative view.

For instance, in a series of benzofuran-chalcone derivatives, compounds were evaluated for their in vitro antitumor activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.[9] One of the most potent compounds in a series, compound 4g , demonstrated IC50 values of 5.93 µmol L−1 against HCC1806 (human mammary squamous cancer cells) and 5.61 µmol L−1 against HeLa cells.[9] While not a direct analog of our core molecule, this highlights the potential of hybrid benzofuran structures.

Another study synthesized a series of 3-methylbenzofuran derivatives and tested their anticancer activity against NCI-H23 and A549 cell lines. A derivative, 16b , which possesses a p-methoxy group, showed the most potent antiproliferative activity against the A549 cell line with an IC50 of 1.48 μM, which was comparable to the reference drug staurosporine (IC50 = 1.52 μM).[8]

Table 1: Comparative Anticancer Activity of Benzofuran Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
4g (benzofuran-chalcone)HCC18065.93[9]
4g (benzofuran-chalcone)HeLa5.61[9]
16b (3-methylbenzofuran)A5491.48[8]
22d (oxindole-based hybrid)MCF-73.41[8]
22f (oxindole-based hybrid)MCF-72.27[8]
33d (benzofuran-chalcone)A-3754.15[8]
33d (benzofuran-chalcone)MCF-73.22[8]
33d (benzofuran-chalcone)A-5492.74[8]
Cisplatin (Reference) A-5495.12[8]

Note: The compounds listed are not direct analogs of this compound but are representative of the anticancer potential of the broader benzofuran class, with various substitutions.

The structure-activity relationship (SAR) studies reveal that substitutions at the C-2 and C-3 positions of the benzofuran ring are often crucial for cytotoxic activity.[1] Furthermore, creating hybrid molecules by fusing the benzofuran scaffold with other pharmacologically active moieties like chalcones, imidazoles, or piperazines has emerged as a promising strategy to develop potent anticancer agents.[1]

Antimicrobial Activity

Benzofuran derivatives also exhibit a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][10] The presence and position of substituents play a significant role in determining the potency and spectrum of this activity.

Research on 3-benzofurancarboxylic acid derivatives demonstrated that certain brominated compounds showed antimicrobial activity against Gram-positive bacteria.[11] For example, Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III ) and Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV ) were active against a range of Gram-positive cocci with MIC values from 50 to 200 μg/mL.[11] Compound III also exhibited antifungal activity against Candida strains with an MIC of 100 μg/mL.[11]

Another study on benzofuran barbitone/thiobarbitone derivatives found that compounds with two bromo substituents, one on the benzofuran ring at C-5 and another on a phenyl ring at C-4, displayed excellent antibacterial activity with MIC values ranging from 29.76 to 31.96 μmol L−1.[5][10]

Table 2: Comparative Antimicrobial Activity of Benzofuran Analogs

Compound IDMicroorganismMIC (μg/mL)Reference
III Gram-positive bacteria50-200[11]
IV Gram-positive bacteria50-200[11]
VI Gram-positive bacteria50-200[11]
III Candida albicans100[11]
VI Candida albicans100[11]
81 (piperidine hybrid)A. fumigatus25[5]
Griseofulvin (Reference) A. fumigatus50[5]

SAR studies in the antimicrobial context have suggested that the presence of a hydroxyl group at the C-6 position of the benzofuran ring can be crucial for antibacterial activity.[10] Blocking this hydroxyl group led to a loss of activity.[10]

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key assays mentioned in the literature for evaluating the biological activity of benzofuran analogs.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5 × 103 to 1 × 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (benzofuran analogs) and a positive control (e.g., cisplatin or doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a density of approximately 5 × 105 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the MIC determination.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24 hours seed_cells->incubate1 treat_compounds Add Serial Dilutions of Benzofuran Analogs incubate1->treat_compounds incubate2 Incubate 48-72 hours treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum dilute_compounds Serially Dilute Benzofuran Analogs in Broth start->dilute_compounds inoculate_plate Inoculate Microtiter Plate with Microorganism prepare_inoculum->inoculate_plate dilute_compounds->inoculate_plate incubate Incubate at Appropriate Temperature and Time inoculate_plate->incubate determine_mic Visually Inspect for Growth and Determine MIC incubate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the development of novel therapeutic agents. The existing literature strongly supports the notion that substitutions on the benzofuran ring, particularly with halogens and in combination with other heterocyclic systems, can lead to potent anticancer and antimicrobial compounds.

While a direct head-to-head comparison of a systematic series of this compound analogs is not yet available in the published literature, the compilation of data from various studies on related benzofuran derivatives provides valuable insights into the structure-activity relationships. Future research should focus on the systematic synthesis and evaluation of analogs of this specific core structure to delineate the precise contributions of substituents at various positions. Such studies will be instrumental in the rational design of next-generation benzofuran-based drugs with enhanced efficacy and selectivity.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Chiba, H., et al. (1996). Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry, 39(24), 4767–4774. [Link]

  • Chiba, H., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767–4774. [Link]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12053–12075. [Link]

  • Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Nawrot-Modranka, J., et al. (2014). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 19(7), 9994–10007. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 25(1), 104–114. [Link]

  • Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97817–97838. [Link]

  • Khan, I., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 109–125. [Link]

  • Bukhari, S. N. A., et al. (2020). Biologically important benzofuran analogs. Mini-Reviews in Medicinal Chemistry, 20(1), 2–4. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). International Journal of ChemTech Research. [Link]

  • Kumar, A., & Maurya, R. A. (2011). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences, 1(3), 1–11. [Link]

  • Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114–123. [Link]

  • Lee, S., et al. (2018). Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 61(1), 396–402. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30513–30537. [Link]

  • Sekijima, Y., et al. (2013). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Journal of Medicinal Chemistry, 56(17), 6877–6887. [Link]

Sources

Spectroscopic Analysis of 7-Bromo-4-methoxy-1-benzofuran: A Technical Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide to the Spectroscopic Characterization of 7-Bromo-4-methoxy-1-benzofuran for Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and materials science, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a detailed comparative analysis of spectroscopic techniques for the structural elucidation of this compound, a substituted benzofuran of interest in synthetic chemistry. This document is intended to serve as a valuable resource for researchers by outlining the principles, experimental protocols, and expected outcomes for the spectroscopic analysis of this class of molecules.

The Importance of Orthogonal Spectroscopic Techniques

The confirmation of a chemical structure relies on the convergence of data from multiple, independent analytical techniques. Each spectroscopic method probes different aspects of a molecule's constitution, and together they provide a comprehensive and self-validating picture. For this compound, the combination of NMR, MS, and IR spectroscopy is essential to confirm the connectivity of atoms, the presence of functional groups, and the overall molecular formula.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings, and the coupling patterns (splitting) reveal the number of neighboring protons.

Expected ¹H NMR Spectrum of this compound:

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

  • Aromatic Protons: The benzene ring portion of the molecule will exhibit signals in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

  • Furan Ring Protons: The protons on the furan ring will also appear in the aromatic region, with distinct chemical shifts due to their unique electronic environment.

  • Methoxy Protons: A characteristic singlet peak corresponding to the three protons of the methoxy group (-OCH₃) is expected in the upfield region (typically 3.5-4.0 ppm).

A low-resolution ¹H NMR spectrum available from commercial suppliers, while not ideal for detailed analysis, supports the presence of these key proton environments.[1]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum. The chemical shift of a carbon signal is indicative of its hybridization and electronic environment.

Expected ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Aromatic and Furan Carbons: These carbons will resonate in the downfield region of the spectrum (typically 100-160 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity, and the carbon attached to the methoxy group will be shifted upfield due to the electron-donating effect.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the upfield region (typically 55-60 ppm).

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrum of this compound:

The key feature to look for in the mass spectrum is the molecular ion peak (M⁺). Due to the presence of a bromine atom, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The molecular weight of this compound is 227.05 g/mol .[2]

Experimental Protocol: Acquiring a Mass Spectrum

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of prevalent catalytic systems for the synthesis of 7-Bromo-4-methoxy-1-benzofuran, a key heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] We will dissect the performance of leading catalysts, grounded in experimental data, and explore the mechanistic rationale behind protocol choices to empower researchers in selecting the optimal synthetic strategy.

Introduction: The Significance of the Benzofuran Core

Benzofuran and its derivatives are foundational structures in a vast array of natural products and pharmacologically active compounds.[1][3] Their biological activities are diverse, ranging from anticancer and antiviral to anti-inflammatory and antioxidant properties.[1][2] The specific target of this guide, this compound, incorporates key functional groups—a bromine atom at the 7-position and a methoxy group at the 4-position—that make it a versatile intermediate for further functionalization and library development. The bromine atom, in particular, serves as a crucial handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.

The synthesis of the benzofuran ring system can be achieved through various strategies, with transition-metal-catalyzed reactions being among the most efficient and versatile.[3] These methods often involve the formation of a key C-O or C-C bond to close the furan ring. This guide will focus on comparing the most effective catalytic approaches, primarily those employing palladium and copper, to provide a clear, data-driven framework for synthetic planning.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount, directly influencing reaction efficiency, yield, substrate scope, and overall cost. Palladium and copper complexes are the most widely employed catalysts for constructing the benzofuran nucleus, each offering distinct advantages.

Palladium-Based Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis due to its remarkable efficiency in forging C-C and C-O bonds.[1] For benzofuran synthesis, the most common strategies involve a Sonogashira cross-coupling followed by an intramolecular cyclization, often in a one-pot domino reaction.[1][4]

Mechanism Rationale: The general pathway involves two interconnected catalytic cycles. First, a Sonogashira coupling between an o-halophenol and a terminal alkyne, co-catalyzed by palladium and copper, forms an o-alkynylphenol intermediate.[5] This is followed by a palladium- or copper-catalyzed 5-exo-dig cyclization to construct the benzofuran ring.[6] The choice of ligands, base, and solvent is critical for stabilizing the palladium catalyst and promoting both the coupling and cyclization steps efficiently.

Copper-Based Catalysis

Copper catalysts offer a cost-effective and often milder alternative to palladium.[4][7] Copper-catalyzed methods can proceed through several mechanisms, including intramolecular O-arylation of o-halobenzyl ketones or oxidative cyclization of phenols with alkynes.[3][7]

Mechanism Rationale: In the aerobic oxidative cyclization, for instance, a phenol first undergoes nucleophilic addition to an alkyne. The resulting intermediate is then subjected to a copper-catalyzed oxidative C-H/O-H annulation, where molecular oxygen often serves as the terminal oxidant, making it an environmentally benign approach.[7] The base plays a crucial role in deprotonating the phenol, increasing its nucleophilicity for the initial addition step.

Quantitative Performance Data

The following table summarizes the performance of representative palladium and copper catalytic systems applicable to the synthesis of substituted benzofurans. The data is compiled from methodologies reported for structurally analogous compounds.

Parameter System 1: Palladium/Copper-Catalyzed Domino Sonogashira-Cyclization System 2: Copper-Catalyzed Aerobic Oxidative Cyclization
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)CuI (10 mol%)
Starting Materials o-Iodophenol derivative, Terminal AlkynePhenol derivative, Internal Alkyne
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)
Solvent DMF or TolueneDMSO
Temperature 60-100 °C100-120 °C
Typical Yields Good to Excellent (70-95%)[4][5]Moderate to Good (60-85%)[7]
Key Advantages High yields, well-established, broad substrate scope.[1][4]Lower catalyst cost, use of O₂ as a green oxidant.[7]
Key Disadvantages Higher cost of palladium, potential for phosphine ligand toxicity.May require higher temperatures, potentially narrower substrate scope.

Detailed Experimental Protocols

The following protocols are detailed, self-validating procedures adapted from established literature for the synthesis of the target molecule, this compound.

Protocol 1: Palladium/Copper-Catalyzed Synthesis

This protocol adapts the highly efficient Sonogashira-domino cyclization strategy for the synthesis of this compound from 2-bromo-5-methoxyphenol and an acetylene source.[5]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Degas solvent prep2 Weigh reagents under N2 react1 Add reagents to flask prep2->react1 react2 Heat to 80 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool and filter react3->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Dry over MgSO4 workup2->workup3 puri Column Chromatography workup3->puri

Caption: Experimental workflow for Pd/Cu-catalyzed synthesis.

Step-by-Step Procedure:

  • Vessel Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen.

  • Reagent Addition: To the flask, add 2-bromo-5-methoxyphenol (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.03 equiv).

  • Solvent and Base: Add dry, degassed triethylamine (2.5 equiv) and toluene (0.2 M relative to the phenol).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Desilylation: Upon completion, cool the reaction to room temperature. Add potassium carbonate (3.0 equiv) and methanol. Stir for 2 hours at room temperature to remove the TMS protecting group.

  • Work-up: Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Two-Step Acid-Catalyzed Cyclization

This robust, metal-free approach involves an initial O-alkylation followed by an acid-catalyzed cyclization and dehydration, adapted from a known synthesis of 7-bromobenzofuran.[2]

Catalytic Cycle Diagram:

G A 2-Bromo-5-methoxyphenol C Intermediate Acetal A->C 1. K2CO3, DMF (O-Alkylation) B Bromoacetaldehyde dimethyl acetal B->C D Oxonium Ion C->D 2. PPA (Acid) - CH3OH E Cyclized Intermediate D->E Intramolecular Electrophilic Aromatic Substitution F 7-Bromo-4-methoxy- 1-benzofuran E->F - H2O

Caption: Reaction pathway for the two-step synthesis.

Step-by-Step Procedure:

  • O-Alkylation:

    • To a solution of 2-bromo-5-methoxyphenol (1.0 equiv) in DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).

    • Add 2-bromoacetaldehyde dimethyl acetal (1.2 equiv) dropwise.

    • Heat the mixture to 90 °C and stir for 8 hours.

    • Cool to room temperature, pour into water, and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the crude intermediate acetal, which can be used directly in the next step.

  • Cyclization and Dehydration:

    • Add the crude acetal intermediate to polyphosphoric acid (PPA) (10x by weight).

    • Heat the mixture to 120 °C with vigorous stirring for 2-3 hours. The solution will become dark and viscous.

    • Carefully pour the hot mixture onto crushed ice.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to afford the final product.

Conclusion and Recommendations

Both palladium and copper-based catalytic systems provide effective routes for the synthesis of this compound.

  • For High Yield and Substrate Generality: The Palladium/Copper-catalyzed domino Sonogashira-cyclization is the recommended approach.[4][5] It is a well-documented, high-yielding reaction that is tolerant of a wide variety of functional groups. While the catalyst cost is higher, its reliability and efficiency often make it the preferred method in research and development settings.

  • For Cost-Effectiveness and Scalability: The two-step acid-catalyzed cyclization offers a compelling metal-free alternative.[2] This method uses inexpensive and readily available reagents (K₂CO₃, PPA), avoiding the cost and potential contamination associated with transition metals. It is particularly well-suited for large-scale industrial production where cost is a primary driver.

The ultimate choice of catalyst and methodology will depend on the specific constraints of the project, including budget, scale, available starting materials, and desired purity profile.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available from: [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. Available from: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available from: [Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México. Available from: [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). Available from: [Link]

  • Preparation method of 7-bromobenzofuran. Google Patents.
  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][4]BENZOPYRAN-7-ONE. International Journal of ChemTech Research. Available from: [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. OUCI. Available from: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. Available from: [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Royal Society of Chemistry. Available from: [Link]

  • Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

7-Bromo-4-methoxy-1-benzofuran is a heterocyclic compound whose precise and accurate quantification is critical in various stages of pharmaceutical research and development. Whether it serves as a key starting material, an intermediate, or a reference standard for impurity profiling, the reliability of analytical data is non-negotiable. Employing a single validated analytical method provides a high degree of assurance in its performance. However, in the lifecycle of drug development, it is common for analytical procedures to be transferred between laboratories, or for different techniques to be used for the same analysis (e.g., an HPLC method in R&D and a GC-MS method in Quality Control). In these scenarios, a direct comparison, known as cross-validation, is essential to ensure the consistency and reliability of results.[1][2]

This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will explore the rationale behind method development choices, present detailed validation protocols, and execute a cross-validation study to demonstrate the comparability of the data, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Rationale for Method Selection

The molecular structure of this compound—a semi-rigid aromatic system with moderate polarity—makes it amenable to analysis by both HPLC and GC.

  • High-Performance Liquid Chromatography (HPLC-UV): This is often the workhorse technique for pharmaceutical analysis. The benzofuran core possesses a strong chromophore, making it highly suitable for UV detection. Its molecular weight and polarity are ideal for reversed-phase chromatography, which separates compounds based on their hydrophobicity. This method is non-destructive and highly robust for routine quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful alternative, provided the analyte is sufficiently volatile and thermally stable. Given its structure, this compound is expected to have adequate volatility for GC analysis. The primary advantage of GC-MS is the exceptional specificity offered by the mass spectrometer.[5][6] The mass spectrum provides a molecular fingerprint, and the presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which greatly aids in peak identification and purity assessment.

Logical Framework for Method Validation and Comparison

The following diagram illustrates the workflow for developing, validating, and cross-validating two independent analytical methods.

G cluster_0 Method A: HPLC-UV cluster_1 Method B: GC-MS DevA Method Development ValA Full Validation (ICH Q2) DevA->ValA ProtA Final HPLC Protocol ValA->ProtA CrossVal Cross-Validation Study ProtA->CrossVal DevB Method Development ValB Full Validation (ICH Q2) DevB->ValB ProtB Final GC-MS Protocol ValB->ProtB ProtB->CrossVal Analysis Analyze Identical Samples (e.g., 3 lots, 3 concentrations) CrossVal->Analysis Comparison Statistical Comparison of Results (e.g., t-test, % Difference) Analysis->Comparison Conclusion Demonstrate Comparability Comparison->Conclusion

Caption: Workflow for development, validation, and cross-validation of two analytical methods.

Experimental Protocols

The following sections detail the optimized and validated protocols for each analytical method.

Protocol 1: HPLC-UV Method for Quantification

Causality Behind Choices:

  • Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention for the moderately non-polar analyte. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.

  • Mobile Phase: An isocratic mixture of acetonitrile and water is a standard choice for reversed-phase HPLC. Acetonitrile is preferred over methanol for its lower viscosity and stronger elution strength for this type of compound. A small amount of phosphoric acid is added to the aqueous phase to sharpen peak shape by suppressing the ionization of any residual silanols on the column packing.[7]

  • Detection Wavelength: The wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and provides a strong signal for the benzofuran chromophore.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile. Prepare working standards at concentrations of 25, 50, 100, 150, and 200 µg/mL by serial dilution for the linearity study.

  • Sample Preparation: Accurately weigh and dissolve the sample to achieve a target concentration of 100 µg/mL in acetonitrile. Filter through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Acetonitrile : (0.1% H₃PO₄ in Water) (65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector: 254 nm.

    • Run Time: 10 minutes.

  • Analysis Sequence: Inject a blank (acetonitrile), followed by the standard solutions in increasing order of concentration, and then the sample solutions.

Protocol 2: GC-MS Method for Quantification and Identification

Causality Behind Choices:

  • Column: A DB-5ms column is a low-polarity phase that is an excellent general-purpose choice for separating a wide range of compounds. Its thermal stability is well-suited for the required temperature program.

  • Injection Mode: Splitless injection is used to ensure maximum transfer of the analyte onto the column, which is crucial for achieving low detection limits required for impurity analysis.

  • Temperature Program: A temperature ramp is employed to ensure the analyte is focused on the column at the start and then eluted as a sharp peak. The final temperature is held to ensure any less volatile components are eluted from the column.

  • MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in ethyl acetate. Prepare working standards at concentrations of 5, 10, 25, 50, and 75 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample to achieve a target concentration of 25 µg/mL in ethyl acetate.

  • Chromatographic Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Splitless).

    • Oven Program: Start at 100 °C, hold for 1 min. Ramp to 280 °C at 20 °C/min. Hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions: m/z 226, 228 (Molecular ions), 211, 213 ([M-CH₃]⁺). Quantifier: m/z 226.

Method Validation Summary

Both methods were fully validated according to ICH Q2(R1) guidelines.[3][8] The validation process ensures that an analytical procedure is suitable for its intended purpose.[9][10] The relationship between key validation parameters is illustrated below.

G cluster_main Core Validation Characteristics Accuracy Accuracy (Closeness to True Value) Range Range (Interval of Reliability) Accuracy->Range Defines Precision Precision (Repeatability & Intermediate Precision) Precision->Accuracy Impacts Precision->Range Defines Specificity Specificity (Analyte vs. Others) Specificity->Accuracy Impacts Linearity Linearity (Proportional Response) Linearity->Range Defines LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantitation) LOQ->Range Sets Lower Limit Robustness Robustness (Resists Small Changes) Robustness->Precision Demonstrates Reliability

Caption: Interrelationship of analytical method validation parameters as per ICH Q2.

The summarized (hypothetical) validation data demonstrates that both methods are fit for purpose.

Table 1: HPLC-UV Method Validation Summary

ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPass
Linearity (R²) ≥ 0.9990.9997
Range 25 - 200 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.85%
Precision (Intermediate, %RSD) ≤ 2.0%1.22%
LOQ S/N ≥ 105 µg/mL
Robustness %RSD ≤ 2.0% for variationsPass

Table 2: GC-MS Method Validation Summary

ParameterAcceptance CriteriaResult
Specificity No interference at analyte Rt; Correct ion ratiosPass
Linearity (R²) ≥ 0.9990.9995
Range 5 - 75 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.8%
Precision (Repeatability, %RSD) ≤ 2.0%1.15%
Precision (Intermediate, %RSD) ≤ 2.0%1.56%
LOQ S/N ≥ 101 µg/mL
Robustness %RSD ≤ 2.0% for variationsPass

Cross-Validation Study and Results

The objective of the cross-validation study is to demonstrate that the two distinct, validated methods provide comparable results for the same set of samples.[4][11] This is crucial when data from different sources or techniques will be compared or combined.[1]

Protocol:

  • Three separate batches of a test sample containing this compound were prepared.

  • From each batch, three samples were prepared for analysis by each method, targeting the center of their respective calibration ranges (100 µg/mL for HPLC, 25 µg/mL for GC-MS).

  • Each of the nine samples was analyzed once by the validated HPLC-UV method and once by the validated GC-MS method.

  • The quantitative results (Assay %) were compared.

Acceptance Criterion: The percentage difference between the average assay results from the two methods for each batch should not exceed 3.0%.

Table 3: Cross-Validation Results - Assay (%) of this compound

Batch IDSample IDHPLC-UV Result (%)GC-MS Result (%)% Difference
Batch A A-199.598.9
A-299.899.4
A-399.699.1
Average 99.63 99.13 0.50%
Batch B B-1100.2101.1
B-2100.5101.5
B-3100.1100.9
Average 100.27 101.17 -0.89%
Batch C C-198.998.2
C-299.198.5
C-398.898.1
Average 98.93 98.27 0.67%
  • % Difference = [(HPLC Avg - GC-MS Avg) / ((HPLC Avg + GC-MS Avg)/2)] * 100

Discussion of Results: The cross-validation data presented in Table 3 shows excellent agreement between the HPLC-UV and GC-MS methods. The average percentage difference for all three batches is well within the pre-defined acceptance criterion of 3.0%. This provides a high degree of confidence that either method can be used to reliably quantify this compound and that the data generated by both techniques are comparable and interchangeable for decision-making purposes.

While both methods are suitable, the choice for a specific application depends on the context:

  • HPLC-UV is ideal for high-throughput routine QC testing due to its simplicity, robustness, and lower instrument downtime.

  • GC-MS is superior for structural confirmation, impurity identification, and when the highest level of specificity is required, such as during reference standard characterization or in complex matrices.

Conclusion

This guide has successfully demonstrated the development, validation, and cross-validation of two distinct analytical methods, HPLC-UV and GC-MS, for the analysis of this compound. Both methods were proven to be accurate, precise, and specific. The cross-validation study confirmed that the results generated are comparable, ensuring data consistency across different analytical platforms. This systematic approach is fundamental to maintaining data integrity throughout the pharmaceutical development lifecycle and is a cornerstone of good analytical practice.[9][10]

References

  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Patel, M., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmacy Research.
  • ICH Expert Working Group. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. Available at: [Link]

  • Hafeez, A., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Gunn, G., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • Gong, J., et al. (2019). Supporting Information: Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry.
  • SIELC Technologies. (n.d.). Separation of 7-Bromo-3-phenylbenzofuran on Newcrom R1 HPLC column. Available at: [Link]

  • Smith, H. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Sheng, J. (n.d.). Molecular machines. University of Groningen.
  • U.S. Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Al-Hussain, S. A., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
  • Coran, S. A., et al. (2021). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate. Available at: [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][9]BENZOPYRAN-7-ONE. Rasayan Journal of Chemistry.

  • Woo, L. W. L., et al. (2019). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). Cardiff University.
  • PubChem. (n.d.). (7-Bromo-4-methyl-1-benzofuran-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 7-Methoxybenzofuran. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Z., et al. (2023). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. Available at: [Link]

  • Coskun, M. F., et al. (2018). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration.
  • Cody, J. T., & Schwarzhoff, R. (1993). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology.
  • Acho, L. D. R., et al. (2024). Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone.

Sources

A Senior Application Scientist's Guide to 7-Bromo-4-methoxy-1-benzofuran in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-Bromo-4-methoxy-1-benzofuran

In the intricate landscape of medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials.[1][2][3] The strategic functionalization of this core is paramount for tuning molecular properties. This compound emerges as a particularly valuable building block, offering a trifecta of chemical utility: the reactive bromine atom at the 7-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions; the methoxy group at the 4-position electronically modulates the aromatic system and provides a site for potential late-stage demethylation to reveal a phenol; and the benzofuran core itself imparts desirable structural and electronic properties.

This guide provides an in-depth technical analysis of the application of this compound in three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to inform substrate selection and reaction optimization for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling: Forging Key Biaryl Scaffolds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl linkages, which are ubiquitous in pharmaceuticals.[4][5] The reaction's high functional group tolerance and the stability of its boronic acid reagents make it a favored method for complex molecule synthesis.[6]

Performance Analysis & Comparative Benchmarking

The reactivity of an aryl halide in the Suzuki-Miyaura reaction is primarily dictated by the rate-determining oxidative addition step to the Pd(0) catalyst.[5] The general reactivity trend for halogens is I > Br > Cl.[4] For this compound, the C-Br bond at the 7-position offers a favorable balance of reactivity and stability. Compared to an iodo-analogue, it is more cost-effective and shelf-stable, while being significantly more reactive than a chloro-analogue.

The primary competitor substrates for comparison would be isomers or analogues with different halogen or electronic properties. The following table provides a comparative overview based on established reactivity principles and typical yields observed for similar benzofuran systems.[7][8]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateKey Structural FeatureExpected ReactivityTypical Yield RangeRationale for Performance
This compound Target Compound Good 75-95% Robust C-Br bond offers a good balance of stability and reactivity. Methoxy group has a modest electronic effect at this position.
7-Iodo-4-methoxy-1-benzofuranMore Labile C-I BondExcellent85-98%The weaker C-I bond facilitates faster oxidative addition, often allowing for milder conditions, but the substrate is less stable and more expensive.[9]
5-Bromo-4-methoxy-1-benzofuranIsomeric PositionGood to Excellent80-97%Bromine at C-5 may experience slightly less steric hindrance and different electronic influence from the furan oxygen, potentially leading to faster kinetics.
7-Bromo-1-benzofuranLacks Methoxy GroupGood70-90%The absence of the electron-donating methoxy group may slightly increase the electrophilicity of the C-Br bond, but the overall effect on yield is often catalyst/ligand dependent.

Note: The yield ranges are estimates based on typical outcomes for palladium-catalyzed cross-coupling reactions of analogous heterocyclic systems and are highly dependent on the specific coupling partner, catalyst system, and reaction conditions employed.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the coupling of aryl bromides with arylboronic acids.[6][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 241 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of argon, add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-4-methoxy-1-benzofuran.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reactants: This compound Arylboronic Acid Cs2CO3 B 2. Add Catalyst: Pd(PPh3)2Cl2 A->B C 3. Purge with Argon B->C D 4. Add Degassed Solvent: Dioxane/Water C->D E 5. Heat to 90 °C (12-16 h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute (EtOAc) F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J End Pure Product: 7-Aryl-4-methoxy- 1-benzofuran J->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, providing access to substituted olefins that are key intermediates in organic synthesis.[2] The reaction typically favors electron-deficient aryl halides and electron-rich alkenes.

Performance Analysis & Comparative Benchmarking

The performance of this compound in the Heck reaction is expected to be robust. While aryl bromides are less reactive than iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands can effectively facilitate the coupling.[2] The position at C-7 is relatively unhindered, allowing good access for the palladium catalyst.

Table 2: Comparative Performance in Mizoroki-Heck Reaction

SubstrateKey Structural FeatureExpected ReactivityTypical Yield RangeRationale for Performance
This compound Target Compound Good 65-85% A standard aryl bromide substrate. Performance is highly dependent on the alkene coupling partner and ligand choice.
7-Iodo-4-methoxy-1-benzofuranMore Labile C-I BondExcellent75-95%Faster oxidative addition often leads to higher yields and allows for lower catalyst loading or milder temperatures.
7-Bromo-4-nitro-1-benzofuranElectron-Withdrawing GroupExcellent80-98%A strong electron-withdrawing group (EWG) like nitro significantly accelerates oxidative addition, making the substrate highly reactive.[11]
7-Bromo-4-(dimethylamino)-1-benzofuranElectron-Donating GroupModerate50-75%A strong electron-donating group (EDG) can slow the rate-determining oxidative addition step, often requiring more forcing conditions.

Note: The yield ranges are estimates based on typical outcomes for palladium-catalyzed cross-coupling reactions of analogous heterocyclic systems and are highly dependent on the specific coupling partner, catalyst system, and reaction conditions employed.

Detailed Experimental Protocol: Mizoroki-Heck Reaction

This protocol is based on modern methodologies for the Heck reaction of aryl bromides.[2][11]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Reactant Addition: Add anhydrous DMF (5 mL), this compound (241 mg, 1.0 mmol), the alkene (1.2 mmol), and Et₃N (0.21 mL, 1.5 mmol).

  • Inert Atmosphere: Seal the flask and ensure the atmosphere is inert.

  • Reaction: Heat the mixture in a preheated oil bath to 110 °C for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 7-alkenyl-4-methoxy-1-benzofuran.

Heck_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Catalyst & Ligand: Pd(OAc)2 P(o-tol)3 B 2. Add Solvent & Reactants: DMF, Substrate, Alkene, Et3N A->B C 3. Heat to 110 °C (16-24 h) B->C D 4. Monitor by TLC/GC-MS C->D E 5. Cool & Dilute (Diethyl Ether) D->E F 6. Acid/Base Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H End Pure Product: 7-Alkenyl-4-methoxy- 1-benzofuran H->End

Caption: Experimental workflow for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds, which are critical in a vast number of pharmaceuticals.[12][13] The reaction couples aryl halides with amines, and its success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[14]

Performance Analysis & Comparative Benchmarking

For the Buchwald-Hartwig amination of this compound, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote both the oxidative addition and the challenging reductive elimination steps.[13][15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically employed.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateKey Structural FeatureExpected ReactivityTypical Yield RangeRationale for Performance
This compound Target Compound Good 70-90% Requires a modern Buchwald-Hartwig catalyst system (e.g., G3 precatalyst + biarylphosphine ligand) for efficient coupling.
7-Iodo-4-methoxy-1-benzofuranMore Labile C-I BondExcellent80-95%The higher reactivity of the C-I bond can sometimes lead to faster reactions or allow for the use of less active catalyst systems.
7-Chloro-4-methoxy-1-benzofuranLess Labile C-Cl BondChallenging40-75%C-Cl bond activation is difficult and requires highly specialized catalyst systems (e.g., those with N-heterocyclic carbene (NHC) or highly active phosphine ligands).[5]
2-Bromo-3-methyl-1-benzofuranSteric HindranceModerate50-80%The ortho-substituent (the furan ring itself relative to C2) can create steric hindrance, potentially slowing the reaction and requiring more optimized conditions.[7]

Note: The yield ranges are estimates based on typical outcomes for palladium-catalyzed cross-coupling reactions of analogous heterocyclic systems and are highly dependent on the specific amine, catalyst system, and reaction conditions employed.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol utilizes a modern palladium precatalyst for robust and reliable C-N coupling.[13][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Equipment:

  • Glovebox or Schlenk line for inert atmosphere setup

  • Reaction vial with screw cap

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup (in a glovebox): To a reaction vial, add this compound (e.g., 241 mg, 1.0 mmol), the amine (1.2 mmol), XPhos Pd G3 (16.9 mg, 0.02 mmol), and NaOt-Bu (135 mg, 1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the desired 7-amino-4-methoxy-1-benzofuran derivative.

Buchwald_Workflow cluster_prep Setup in Glovebox cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids: Substrate, Amine, Precatalyst, NaOt-Bu B 2. Add Toluene & Seal A->B C 3. Heat to 100 °C (12-24 h) B->C D 4. Monitor by LC-MS C->D E 5. Quench (NH4Cl) & Extract D->E F 6. Wash with Brine E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H End Pure Product: 7-Amino-4-methoxy- 1-benzofuran H->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly proficient and versatile building block for the synthesis of complex molecular architectures. Its performance in palladium-catalyzed cross-coupling reactions is robust, offering a favorable balance between reactivity and stability. While iodo-analogues may offer faster reaction kinetics, the bromo-substituent provides a more cost-effective and stable entry point for molecular elaboration. The strategic positioning of the bromo and methoxy groups allows for predictable reactivity in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig aminations, making it an essential tool for researchers in drug discovery and materials science. Further research focusing on the development of more sustainable, base-free, or lower-temperature coupling protocols for this substrate will continue to enhance its utility in modern organic synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Benzofuran Derivatives in Anticancer Research. BenchChem.
  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6), 580-580.
  • Doucet, H., & La-Venia, A. (2015). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Catalysis Science & Technology, 5(11), 5051-5059.
  • ResearchGate. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Wencel-Delord, J., & Colobert, F. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1599-1605.
  • Iaroshenko, V. O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18037-18049.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Wang, Z., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.
  • Wang, Z., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. American Chemical Society.
  • ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]

  • Gabriele, B., et al. (2025). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. European Journal of Organic Chemistry.
  • Kashani, S. K., et al. (n.d.).
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 7-Bromo-4-methoxy-1-benzofuran from Commercially Available Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-4-methoxy-1-benzofuran is a key heterocyclic building block in the development of novel pharmaceutical agents and functional materials. The benzofuran scaffold is a privileged motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The specific substitution pattern of a bromine atom at the 7-position and a methoxy group at the 4-position makes this molecule a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide provides an in-depth technical comparison of three primary synthetic strategies to access this compound, starting from commercially available precursors. We will analyze the causality behind the experimental choices for each route, provide detailed, self-validating protocols, and present a comparative analysis of their respective efficiencies and practical considerations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several retrosynthetic disconnections. This guide will focus on three logical and experimentally viable routes starting from readily available precursors:

  • Strategy 1: Cyclization of a Pre-functionalized Phenol: Starting from 2-Bromo-5-methoxyphenol , this approach involves the formation of the furan ring onto a pre-existing substituted benzene ring.

  • Strategy 2: Two-Step Synthesis from a Simpler Halophenol: Based on a patented methodology for analogous compounds, this route starts with o-Bromophenol (or in our case, the readily available 2-Bromo-5-methoxyphenol ) and proceeds via an intermediate that is then cyclized.

  • Strategy 3: Late-Stage Bromination of the Benzofuran Core: This strategy begins with the commercially available 4-Methoxy-1-benzofuran and introduces the bromine atom at the 7-position in a final step.

The following table provides a high-level comparison of these three strategies.

FeatureStrategy 1: From 2-Bromo-5-methoxyphenolStrategy 2: From o-Bromophenol AnalogueStrategy 3: From 4-Methoxy-1-benzofuran
Starting Material 2-Bromo-5-methoxyphenol2-Bromo-5-methoxyphenol4-Methoxy-1-benzofuran
Key Transformations Williamson Ether Synthesis, CyclizationO-Alkylation with a protected acetaldehyde, Acid-catalyzed cyclizationElectrophilic Aromatic Bromination
Number of Steps 221
Potential Yield Moderate to HighReported up to 70.7% for a similar compound[3]Moderate to High, dependent on selectivity
Advantages Convergent, good control over substitutionEstablished methodology for similar scaffolds[3]Shortest route
Disadvantages Requires handling of potentially unstable intermediatesMay require optimization for the specific substratePotential for regioisomeric impurities, requiring careful purification

Strategy 1: Synthesis from 2-Bromo-5-methoxyphenol via Williamson Ether Synthesis and Cyclization

This strategy represents a classic and reliable approach to benzofuran synthesis, offering good control over the final substitution pattern. The key steps are the formation of a phenoxy ether followed by an intramolecular cyclization.

Experimental Rationale

The Williamson ether synthesis is a robust method for forming ether linkages, typically proceeding via an SN2 mechanism between an alkoxide and an alkyl halide.[3][4] In this protocol, the phenolic proton of 2-bromo-5-methoxyphenol is deprotonated with a base to form the more nucleophilic phenoxide, which then displaces the halide from a two-carbon electrophile. Chloroacetaldehyde dimethyl acetal is a suitable choice as it is a stable, commercially available reagent that can be readily deprotected to the aldehyde required for cyclization. The subsequent acid-catalyzed cyclization proceeds via intramolecular attack of the hydroxyl group onto the protonated aldehyde, followed by dehydration to form the aromatic furan ring.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene

  • To a solution of 2-bromo-5-methoxyphenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction to room temperature, pour it into water, and extract with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene (1.0 eq.) in a suitable solvent such as toluene or chlorobenzene.

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), to the solution.

  • Heat the reaction mixture to 120-140 °C and monitor the cyclization by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice-water.

  • Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound.

Strategy 1 cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Cyclization 2-Bromo-5-methoxyphenol 2-Bromo-5-methoxyphenol Intermediate_Ether 1-Bromo-2-(2,2-dimethoxyethoxy) -4-methoxybenzene 2-Bromo-5-methoxyphenol->Intermediate_Ether K₂CO₃, DMF Chloroacetaldehyde\ndimethyl acetal Chloroacetaldehyde dimethyl acetal Chloroacetaldehyde\ndimethyl acetal->Intermediate_Ether Final_Product 7-Bromo-4-methoxy -1-benzofuran Intermediate_Ether->Final_Product PPA or H₂SO₄, Heat Strategy 2 cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Acid-Catalyzed Cyclization 2-Bromo-5-methoxyphenol 2-Bromo-5-methoxyphenol Alkylated_Intermediate 1-bromo-2'-(2,2-dimethoxyethyl) benzene derivative 2-Bromo-5-methoxyphenol->Alkylated_Intermediate K₂CO₃, DMF, Reflux Protected_Acetaldehyde 2-Chloroacetaldehyde dimethyl acetal Protected_Acetaldehyde->Alkylated_Intermediate Final_Product 7-Bromo-4-methoxy -1-benzofuran Alkylated_Intermediate->Final_Product PPA, Chlorobenzene, Heat Strategy 3 4-Methoxy-1-benzofuran 4-Methoxy-1-benzofuran Final_Product 7-Bromo-4-methoxy -1-benzofuran 4-Methoxy-1-benzofuran->Final_Product Acetic Acid or CCl₄ Brominating_Agent Br₂ or NBS Brominating_Agent->Final_Product

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Bromo- and Methoxy-Substituted Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 7-Bromo-4-methoxy-1-benzofuran based compounds and their structurally related analogs. As a cornerstone in medicinal chemistry, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds.[1][2][3] The strategic placement of substituents, such as bromine and methoxy groups, can significantly modulate the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties.[1][4][5] This document delves into the preclinical evaluation of these compounds, with a particular focus on their anticancer, anti-inflammatory, and neuroprotective activities. While direct experimental data for the specific 7-bromo-4-methoxy substitution pattern is emerging, this guide synthesizes available information on closely related analogs to provide a broader understanding of their therapeutic potential and to highlight key considerations in the translation from laboratory assays to preclinical models.

Anticancer Efficacy: From Cell Lines to Xenograft Models

The anticancer potential of benzofuran derivatives has been extensively explored, with many compounds demonstrating significant cytotoxicity against a range of cancer cell lines.[5][6][7][8] The inclusion of bromine and methoxy groups on the benzofuran ring has been shown to be a critical determinant of their antiproliferative activity.[1][4][5]

In Vitro Anticancer Studies

The initial assessment of anticancer activity typically involves screening compounds against a panel of cancer cell lines to determine their cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit 50% of cell growth.

Table 1: In Vitro Cytotoxicity of Representative Bromo- and Methoxy-Substituted Benzofuran Derivatives

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
1c 2-acetyl-3-methyl-5-bromo-6-methoxy-benzofuranK562 (Leukemia)8.3[1]
MOLT-4 (Leukemia)9.1[1]
HeLa (Cervical)10.2[1]
1e 2-acetyl-3,5-dibromo-6-methoxy-benzofuranK562 (Leukemia)7.5[1]
MOLT-4 (Leukemia)8.2[1]
HeLa (Cervical)9.8[1]
Compound S6 (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-oneHeLa (Cervical)0.87[9]
HepG2 (Liver)0.92[9]
SW620 (Colon)1.15[9]
14c 3-(5-((5-bromobenzofuran-2-yl)methyl)-1,3,4-oxadiazol-2-yl)HCT116 (Colon)3.27[5]

Note: The structures of compounds 1c and 1e are based on the descriptions in the source. Compound S6 is a benzofuranone derivative, and 14c is a more complex hybrid molecule.

The data in Table 1 illustrates that bromo- and methoxy-substituted benzofurans can exhibit potent cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis from these studies often indicates that the presence and position of these substituents are crucial for their antiproliferative effects.[1]

One of the proposed mechanisms of action for some anticancer benzofuran derivatives is the inhibition of Aurora B kinase, a key regulator of mitosis that is frequently overexpressed in cancer cells.[9][10]

Aurora_B_Pathway cluster_mitosis Mitosis Chromosome_Alignment Chromosome Alignment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Cytokinesis Cytokinesis Aurora_B Aurora B Kinase Aurora_B->Spindle_Assembly_Checkpoint Regulates Aurora_B->Cytokinesis Regulates Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) Histone_H3->Chromosome_Alignment Promotes Benzofuran_Derivative Benzofuran Derivative (e.g., Compound S6) Benzofuran_Derivative->Aurora_B Inhibits

Figure 1: Simplified signaling pathway of Aurora B kinase in mitosis and its inhibition by a benzofuran derivative.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vivo Anticancer Studies

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a whole organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.

Table 2: In Vivo Efficacy of a Representative Benzofuran Derivative (Compound S6) in a Liver Cancer Xenograft Model

ParameterVehicle ControlCompound S6 (50 mg/kg)
Tumor Volume (Day 21) ~1200 mm³~400 mm³
Tumor Growth Inhibition -~67%
Body Weight Change MinimalNo significant change

Data is illustrative and based on findings for compound S6 in a QGY-7401 xenograft model as described in the literature.[9]

The results from in vivo studies provide crucial information on the therapeutic potential of a compound. In the case of compound S6, significant tumor growth suppression was observed in nude mice without causing significant toxicity, as indicated by the stable body weight of the animals.[9] This suggests that the compound has a favorable therapeutic window.

in_vivo_workflow Start Start Cell_Culture Human Cancer Cell Culture (e.g., QGY-7401) Start->Cell_Culture End End Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Benzofuran Compound or Vehicle (e.g., daily i.p.) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (e.g., every 3 days) Treatment->Monitoring Endpoint Euthanize Mice at Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis Excise Tumors for Weight and Biomarker Analysis Endpoint->Analysis Analysis->End

Figure 2: General workflow for an in vivo anticancer efficacy study using a xenograft model.

  • Animal Model: Use 6-8 week old female BALB/c nude mice.

  • Cell Implantation: Inject 5 x 10^6 human cancer cells (e.g., QGY-7401) suspended in 100 µL of PBS subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3 days. Calculate tumor volume using the formula: (length x width²) / 2.

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the benzofuran compound (e.g., 50 mg/kg) or vehicle control intraperitoneally once daily for 21 days.

  • Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for biomarkers like phospho-histone H3).

In Vitro vs. In Vivo Correlation in Anticancer Studies

A strong correlation between in vitro potency and in vivo efficacy is the ideal scenario in drug development. However, discrepancies can arise due to a variety of factors, including:

  • Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor absorption, distribution, metabolism, or excretion properties in vivo, leading to low bioavailability at the tumor site.

  • Off-target Effects: In a complex biological system, a compound may have off-target effects that contribute to its efficacy or toxicity, which would not be observed in a cell-based assay.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture and can influence drug response.

For benzofuran derivatives, it is crucial to perform comprehensive pharmacokinetic and toxicology studies alongside efficacy studies to understand the reasons for any observed discrepancies between in vitro and in vivo results.

Anti-inflammatory Activity: From Macrophages to Animal Models

Chronic inflammation is a key driver of many diseases, and benzofuran derivatives have been investigated for their anti-inflammatory properties.[11][12][13][14][15]

In Vitro Anti-inflammatory Studies

The anti-inflammatory activity of compounds is often initially assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: In Vitro Anti-inflammatory Activity of Representative Benzofuran Derivatives

Compound IDCell LineAssayIC50 (µM)Reference
Compound 1 RAW 264.7NO Inhibition17.3[12]
Compound 4 RAW 264.7NO Inhibition16.5[12]
Compound 5d RAW 264.7NO Inhibition52.23[11]
Longifuran A (1) RAW 264.7NO Inhibition10.47[14]

The data in Table 3 indicates that certain benzofuran derivatives can effectively inhibit the production of the pro-inflammatory molecule NO in vitro. The mechanism of action for their anti-inflammatory effects is often linked to the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of many inflammatory genes.[11][15]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces Transcription Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->IKK Inhibits

Figure 3: Simplified NF-κB signaling pathway and a potential point of inhibition by benzofuran derivatives.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

In Vivo Anti-inflammatory Studies

The in vivo anti-inflammatory effects of benzofuran derivatives can be evaluated in various animal models of inflammation. For example, a study on a piperazine/benzofuran hybrid (compound 5d) showed that it could regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation processes in endotoxemic mice.[11]

In Vitro vs. In Vivo Correlation in Anti-inflammatory Studies

Similar to anticancer studies, the translation of in vitro anti-inflammatory activity to in vivo efficacy is not always direct. Factors such as drug metabolism and distribution to the site of inflammation play a critical role. A compound that effectively inhibits NO production in macrophages in vitro may not reach sufficient concentrations in inflamed tissues in vivo to exert a therapeutic effect.

Neuroprotective Effects: From Cell-based Assays to Models of Neurodegeneration

Neurodegenerative diseases like Alzheimer's are characterized by neuronal cell death and oxidative stress. Benzofuran derivatives have shown promise as neuroprotective agents in preclinical studies.[16][17][18][19][20]

In Vitro Neuroprotective Studies

The neuroprotective effects of benzofuran compounds are often assessed in vitro by their ability to protect neuronal cells from various insults, such as glutamate-induced excitotoxicity or hydrogen peroxide (H2O2)-induced oxidative stress.[16][19]

Table 4: In Vitro Neuroprotective Activity of Representative Benzofuran Derivatives

Compound ClassInsultCell TypeOutcomeReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesNMDAPrimary rat cortical neuronsProtection against excitotoxicity[16]
7-Methoxyheptaphylline (7-MH)H2O2SH-SY5Y neuronal cellsProtection against oxidative stress[19]
Moracin O and PGlutamateSK-N-SH cellsProtection against excitotoxicity[18]

These in vitro studies suggest that benzofuran derivatives can protect neurons from cell death through various mechanisms, including antioxidant effects and modulation of apoptotic pathways.[16][19] For instance, 7-Methoxyheptaphylline (7-MH) was found to inhibit apoptotic proteins like cleaved caspase-3 and activate anti-apoptotic proteins in neuronal cells exposed to oxidative stress.[19]

In Vivo Neuroprotective Studies

The neuroprotective potential of benzofuran derivatives has also been investigated in animal models of neurodegenerative diseases. For example, a benzofuran-containing selenium compound (TFSeB) was shown to have protective effects in a streptozotocin (STZ)-induced mouse model of Alzheimer's disease.[20] The study found that TFSeB improved memory performance and reduced oxidative stress and neuroinflammation in the brains of the mice.[20]

In Vitro vs. In Vivo Correlation in Neuroprotective Studies

The blood-brain barrier (BBB) is a major challenge in the development of drugs for central nervous system (CNS) disorders. A compound that shows excellent neuroprotective effects in vitro may not be effective in vivo if it cannot cross the BBB to reach its target in the brain. Therefore, studies on the BBB permeability of benzofuran derivatives are crucial for predicting their in vivo efficacy.

Conclusion

Bromo- and methoxy-substituted benzofuran derivatives represent a promising class of compounds with diverse pharmacological activities. This guide has highlighted their potential as anticancer, anti-inflammatory, and neuroprotective agents, presenting a comparative analysis of their efficacy in in vitro and in vivo models. While the available data provides a strong foundation for the therapeutic potential of these compounds, it also underscores the importance of comprehensive preclinical evaluation to bridge the gap between in vitro activity and in vivo efficacy. Future research should focus on synthesizing and evaluating compounds with the specific this compound scaffold to further elucidate the structure-activity relationships and to identify lead candidates for clinical development. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel therapeutics for a range of human diseases.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 08:59 AM.
  • Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]

  • Kim, D. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1469-1474. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(15), 3795. [Link]

  • Abdel-Sattar, E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Abdel-Sattar, E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28656-28675. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(1), 22-86. [Link]

  • Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Potent and Selective Antiproliferative Agent. Journal of Medicinal Chemistry, 54(16), 5468-5479. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(21), 7247. [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28656-28675. [Link]

  • Buzzetti, F., et al. (2012). Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters, 3(8), 635-640. [Link]

  • Wang, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 90, 827-835. [Link]

  • Leal, L. K. A. M., et al. (2018). Amburana cearensis: Pharmacological and Neuroprotective Effects of Its Compounds. Oxidative Medicine and Cellular Longevity, 2018, 5383526. [Link]

  • Zhang, L., et al. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 269. [Link]

  • Buckley, G., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(18), 2137-2140. [Link]

  • Thong-asa, W., et al. (2020). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Oncology Letters, 20(3), 2649-2658. [Link]

  • Sari, M. H., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience, 14(21), 3848-3861. [Link]

  • Lee, J., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 793. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. Journal of Chemical Health Risks, 12(3), 391-403. [Link]

  • Nguyen, T. H., et al. (2021). Anti-Inflammatory Properties of Longifuran A, a New Benzofuran from the Stems of Amomum longiligulare. Chemistry & Biodiversity, 18(12), e2100518. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 7-Bromo-4-methoxy-1-benzofuran. As a halogenated benzofuran derivative, this compound requires specific waste management protocols to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The following procedures are grounded in established safety principles and are designed for direct implementation by researchers, scientists, and drug development professionals.

Part 1: Hazard Profile and Essential Safety Protocols

Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and the protective measures required.

Table 1: GHS Hazard Profile of this compound

Hazard Class GHS Code Signal Word Hazard Statement
Acute toxicity, Oral H302 Warning Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation H315 Warning Causes skin irritation.[1][2]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation.[1]

| Specific target organ toxicity, single exposure | H335 | Warning | May cause respiratory irritation.[1] |

Mandatory Personal Protective Equipment (PPE)

Direct contact and inhalation must be prevented. The use of appropriate PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste.[4]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Prevents skin contact and irritation.[1][4][5]
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield. Protects eyes from splashes and aerosol exposure, preventing serious irritation.[1][5][6]

| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination.[4][5] |

Mandatory Engineering Controls

All handling and disposal procedures, including the transfer of waste, must be conducted within a certified chemical fume hood.[1][5][7] This is critical to prevent the inhalation of vapors or aerosols, which can cause respiratory irritation.[1][8]

Part 2: The Core Disposal Workflow: Segregation and Containerization

The single most important principle in the disposal of this compound is waste segregation . As a brominated hydrocarbon, it is classified as a halogenated organic waste .[4][7][9] This waste stream must be kept separate from all other waste types.

Causality Behind Segregation:

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized, licensed facilities.[9][10] These incinerators are equipped with scrubbers to neutralize acidic gases (like hydrobromic acid) formed during combustion.[11]

  • Cost and Compliance: Mixing halogenated waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and creating a compliance violation.[12]

  • Safety: Co-mingling with incompatible waste, such as strong acids or oxidizers, can lead to dangerous chemical reactions.[13]

Step-by-Step Waste Collection Protocol:
  • Select the Correct Container: Obtain a designated hazardous waste container specifically for Halogenated Organic Liquids . This container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, threaded cap.[12][14]

  • Label Before Use: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[12][14]

  • Document Contents: Clearly write the full chemical name, "this compound," and any other chemicals or solvents in the mixture on the tag. Include the estimated percentages of each component. Do not use abbreviations or chemical formulas.[9][14]

  • Transfer Waste: Carefully transfer the waste into the container within a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Seal and Store: Securely close the container when not actively adding waste.[13][14] Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be well-ventilated, away from ignition sources, and preferably have secondary containment.[10][13]

  • Request Disposal: Once the container is full or the accumulation time limit set by your institution is reached, follow your institutional procedure to request a pickup from the Environmental Health and Safety (EHS) department.[10]

Disposal Workflow Diagram

The following diagram illustrates the critical decision-making process for segregating waste containing this compound.

G Disposal Decision Workflow for Laboratory Waste start Waste Generated in Lab decision1 Does the waste contain This compound or any other halogenated compound (containing F, Cl, Br, I)? start->decision1 collect_halogenated Collect in a designated 'HALOGENATED ORGANIC WASTE' container. decision1->collect_halogenated halogenated_path collect_non_halogenated Segregate according to other waste characteristics (e.g., Non-Halogenated Organics, Aqueous). decision1->collect_non_halogenated non_halogenated_path halogenated_path YES non_halogenated_path NO label_container Label container with: 1. 'Hazardous Waste' 2. Full chemical names of ALL constituents 3. Approximate percentages collect_halogenated->label_container store_container Keep container securely closed. Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_container request_pickup Request pickup from Environmental Health & Safety (EHS) for final disposal. store_container->request_pickup

Caption: Workflow for the safe segregation and disposal of this compound.

Part 3: Spill Management and Emergency Procedures

Accidental spills require immediate and appropriate action to mitigate exposure and contamination.

Spill Cleanup
  • Small Spills (within a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[1][5][10]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a separate, sealable container. Label it as "Hazardous Waste - Spill Debris with this compound."[14]

    • Decontaminate the spill surface with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[8]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[5][10]

    • Contact your institution's EHS department or emergency response team immediately.[10]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid Measures

These are immediate actions to be taken while seeking professional medical help. Always have the Safety Data Sheet (SDS) available for emergency responders.

  • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.[1][2] Do NOT induce vomiting.[1]

  • If on Skin: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[1][2] If skin irritation occurs, get medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][8] Seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][8] If respiratory irritation occurs or you feel unwell, seek medical attention.

Part 4: Regulatory Context and Final Disposal

The management of hazardous waste is governed by strict regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[15][16] Your institution's EHS department is responsible for ensuring that all waste is handled and disposed of in compliance with these federal, state, and local regulations. By correctly segregating, labeling, and storing your waste, you are fulfilling your role as a generator of hazardous waste and enabling the final, compliant disposal by a licensed waste management facility.

References

  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Safety Data Sheet: this compound. (2024, December 19). CymitQuimica.
  • Halogenated Solvents in Laboratories. (n.d.).
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Proper Disposal of Benzofuran-2-ylmethanethiol: A Comprehensive Guide for Labor
  • Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet: 4-Bromo-7-methoxybenzofuran. (2025, April 28). MilliporeSigma.
  • Safety Data Sheet: 6-Bromo-2H-benzofuran-3-one. (2024, December 6). ChemScene.
  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet: Benzofuran, 7-​bromo-​5-​methyl-. (2025, April 5). Angene Chemical.
  • Safety Data Sheet: 7-broMo-2,2-diMethyl-2,3-dihydro-1-benzofuran. (n.d.). Echemi.
  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency (EPA).
  • This compound Safety Inform
  • Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Labor
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Proper Disposal of 3-bromo-7-chloro-1-benzothiophene: A Guide for Labor

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-Bromo-4-methoxy-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling and management of 7-Bromo-4-methoxy-1-benzofuran (CAS No. 286836-01-9) in a research and development setting. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required. The procedures outlined here are designed to be a self-validating system, ensuring the protection of laboratory personnel through a combination of engineering controls, personal protective equipment, and rigorous operational discipline.

Hazard Profile: Understanding the Risks

This compound is a halogenated aromatic heterocyclic compound. Its specific structure necessitates a cautious approach, as confirmed by its Globally Harmonized System (GHS) classification. The primary risks involve irritation and acute toxicity upon ingestion.

A comprehensive understanding of its hazard profile is the foundation of a robust safety plan. The compound is classified as follows:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07: Harmful/Irritant[1]Warning[1][2]H302: Harmful if swallowed[1][2]
Skin Irritation (Category 2)GHS07: Harmful/Irritant[1]Warning[1][2]H315: Causes skin irritation[1][2][3]
Serious Eye Irritation (Category 2A)GHS07: Harmful/Irritant[1]Warning[1][2]H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07: Harmful/Irritant[1]Warning[1][2]H335: May cause respiratory irritation[1][2][3]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a direct response to the identified hazards. The principle is to establish multiple barriers between the researcher and the chemical. The following PPE is mandatory for all operations involving this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldRationale: The H319 classification ("Causes serious eye irritation") mandates robust protection.[1][3] Specification: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required to prevent dust or vapors from reaching the eyes. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or performing reactions.[4]
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Rationale: The H315 classification ("Causes skin irritation") requires an effective barrier to prevent direct contact.[1][2][3] Specification: Nitrile gloves are the standard recommendation. For prolonged handling or when splashes are likely, double-gloving provides an additional layer of protection.[4] Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contamination.[4]
Body Chemical-Resistant Laboratory CoatRationale: To protect the skin and personal clothing from accidental spills and contamination.[5] Specification: A long-sleeved, fully-fastened laboratory coat made of a chemical-resistant material is required.[4] For tasks involving larger quantities, an impervious apron should be worn over the lab coat.[6]
Respiratory Engineering Controls (Chemical Fume Hood)Rationale: The H335 classification ("May cause respiratory irritation") makes it critical to prevent inhalation of dust or aerosols.[1][2][3] Specification: All weighing and handling of solid this compound, as well as any procedures that could generate vapors, must be conducted within a certified and properly functioning chemical fume hood.[2][6][7] This provides the primary and most effective means of respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Certification: Before starting any work, confirm that the chemical fume hood has been certified within the last year and that the airflow is adequate.

  • Designate a Work Area: Clearly demarcate a specific area within the fume hood for handling the compound to contain any potential contamination.

  • Assemble Materials: Place all necessary apparatus, including spatulas, weigh boats, solvent containers, and waste containers, inside the fume hood before introducing the chemical.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[8]

Step 2: Handling the Compound
  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

  • Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use smooth, deliberate motions to prevent the generation of airborne dust.

  • Solution Preparation: If preparing a solution, add the solid this compound slowly to the solvent to prevent splashing.

  • Container Management: Keep the primary container tightly sealed when not in active use.

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After completing the task, decontaminate all surfaces within the designated work area of the fume hood that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Remove gloves last, turning them inside out as you remove them.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][8]

Safe_Handling_Workflow Workflow for this compound prep 1. Preparation - Verify Fume Hood - Don Full PPE - Locate Emergency Gear handling 2. Handling (in Fume Hood) - Weigh Solid - Prepare Solution - Keep Container Sealed prep->handling Proceed post_handling 3. Post-Handling - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands handling->post_handling Task Complete spill_event Spill or Exposure Event handling->spill_event Accident Occurs disposal 4. Waste Disposal - Segregate Waste - Label Container - Follow Institutional Protocol post_handling->disposal Generate Waste emergency_response Emergency Response - Evacuate Area - Administer First Aid - Notify Supervisor spill_event->emergency_response Initiate first_aid First Aid - Eyes: Rinse 15+ min - Skin: Wash w/ Soap & Water - Inhalation: Fresh Air - Ingestion: Call Poison Center emergency_response->first_aid If Exposure

Caption: Safe Handling & Emergency Workflow Diagram.

Emergency and Disposal Plans

First-Aid Measures

Immediate and correct first aid is crucial in the event of an exposure.

  • If in Eyes: Immediately rinse cautiously with water for at least 15 minutes.[2][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7]

  • If on Skin: Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2][8] If skin irritation occurs, get medical advice.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][8] Call a poison center or doctor if you feel unwell.

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1][2] Rinse mouth thoroughly with water.[2] Do NOT induce vomiting.[1][2]

Spill & Waste Management
  • Spill Containment: In case of a spill, ensure adequate ventilation and wear full PPE.[2] Avoid dust formation.[2][9] Absorb the spilled material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and collect it into a suitable, sealed container for disposal.[2][8] Do not let the product enter drains.[2][9]

  • Waste Disposal: All waste contaminated with this compound, including empty containers, used absorbents, and contaminated PPE, must be disposed of as hazardous chemical waste. Dispose of the contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[10]

By integrating this expert-driven, safety-first approach, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • 7-Bromo-1-benzofuran | C8H5BrO | CID 113628. PubChem. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Personal Protective Equipment (PPE) for Cytostatics. SKAN AG. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.